4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid: Technical Profile & Characterization Guide
This technical guide details the physical properties, synthesis, and characterization of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a functionalized heterocyclic building block used in medicinal chemistry and agro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physical properties, synthesis, and characterization of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a functionalized heterocyclic building block used in medicinal chemistry and agrochemical synthesis.[1]
Executive Summary
4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a trisubstituted pyrazole derivative characterized by an electron-rich aromatic ring functionalized with a carboxylic acid at position C3 and an acetyl group at position C4.[1][2] It serves as a critical intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and pharmaceutical ligands targeting bromodomains.[1] Its amphoteric nature (weakly basic pyrazole nitrogen and acidic carboxyl group) dictates its solubility and reactivity profile.[1]
Molecular Architecture & Identification
Identifier
Details
IUPAC Name
4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number
104034-45-1 (Note: Verify specific isomer availability; often synthesized in situ from ester)
PubChem CID
3706504
Molecular Formula
Molecular Weight
168.15 g/mol
SMILES
Cn1cc(C(C)=O)c(C(=O)O)n1
InChI Key
KAIYSIIRVUQKPJ-UHFFFAOYSA-N
Structural Diagram
The molecule features a planar pyrazole ring.[1] The N1-methyl group locks the tautomeric state, ensuring the carboxylic acid is fixed at position 3 relative to the N-methyl "pyrrole-like" nitrogen.[1]
Physicochemical Properties
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for this specific isomer.
The most robust route involves the Friedel-Crafts acylation of the commercially available 1-methylpyrazole-3-carboxylic acid ester, followed by hydrolysis.[1] Direct synthesis from acyclic precursors (e.g., acetylpyruvate) often yields regioisomeric mixtures (3- vs 5-isomers) that are difficult to separate.[1]
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]
Procedure: Dissolve ester in DCM. Cool to 0°C. Add
portion-wise (exothermic). Add acetyl chloride dropwise.[1] Reflux for 4–6 hours.[1]
Mechanism: The N1-methyl group activates the ring; the C3-ester directs the electrophile to the C4 position (sterically and electronically favored over C5).[1]
Workup: Quench with ice water. Extract with DCM.[1] Dry over
Storage: Store at +2°C to +8°C. Hygroscopic – keep under inert atmosphere (Argon/Nitrogen) if storing for long periods.[1]
Reactivity: Incompatible with strong oxidizing agents.[1] The acetyl group is susceptible to haloform reactions or condensation (aldol-type) under strong basic conditions.[1]
References
PubChem Compound Summary . CID 3706504.[1] National Center for Biotechnology Information. [Link][1]
Synthesis of Pyrazole Carboxylic Acids . CN111138289B (Patent).[1] Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid (Analogous methodology).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid chemical structure
Content Type: In-depth technical guide.
Chemical Identity & Physiochemical Profile[1][2][3][4]
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a carboxylic acid at position 3, an acetyl group at position 4, and a methyl group at the N1 nitrogen. Its structural integrity and orthogonal reactivity make it a critical scaffold in the synthesis of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., kinase inhibitors).
Nomenclature & Identifiers
Identifier
Value
IUPAC Name
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number
Not widely listed as free acid; Esters: 637336-53-9 (Methyl ester analog)Core Scaffold CAS (4-methyl analog): 82231-51-4
Predicted (Electron-withdrawing acetyl group increases acidity)
logP
~0.2 – 0.5
Calculated (Hydrophilic acid moiety)
Solubility
DMSO, Methanol, DMF; Low in water (unless ionized)
Standard pyrazole profile
H-Bond Donors
1 (COOH)
Structural count
H-Bond Acceptors
4 (N, C=O x2)
Structural count
Structural Analysis & Electronic Properties
The reactivity of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is dictated by the push-pull electronic nature of the pyrazole ring.
Electronic Distribution
N1-Methylation: The methyl group at N1 locks the tautomeric equilibrium, preventing the 1,2-proton shift common in NH-pyrazoles. This increases the lipophilicity and defines the regiochemistry for target binding.
C3-Carboxylic Acid: Positioned adjacent to the N2 nitrogen, the carboxylic acid can participate in intramolecular hydrogen bonding with the acetyl oxygen or intermolecular dimerization. It is the primary site for amide coupling.
C4-Acetyl Group: This electron-withdrawing group (EWG) deactivates the ring towards electrophilic aromatic substitution (SEAr) but activates the C5 position for nucleophilic attacks or deprotonation (though C5 is blocked by H here, the C5-H becomes more acidic).
3D Conformation
The molecule is largely planar due to the conjugation between the pyrazole ring, the acetyl carbonyl, and the carboxylic acid. However, steric repulsion between the C3-carboxyl and C4-acetyl groups may force the carbonyls slightly out of plane to minimize dipole-dipole interactions.
Synthesis & Manufacturing
The synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid typically proceeds through the cyclocondensation of a 1,3-dielectrophile with methylhydrazine, followed by ester hydrolysis. The critical challenge is regiocontrol during the pyrazole ring formation.
Retrosynthetic Analysis
The most reliable route disconnects the N1-N2 bond and the C5-N1 bond, leading to a hydrazine precursor and an enone equivalent.
Figure 1: Retrosynthetic strategy focusing on the Knorr-type pyrazole synthesis.
Optimized Synthetic Protocol
Step 1: Precursor Formation
Reagents: Ethyl acetoacetate, Triethyl orthoformate (or DMF-DMA), Acetic anhydride.
Mechanism: The condensation of ethyl acetoacetate with an orthoester or DMF-DMA creates the reactive ethoxymethylene or aminomethylene intermediate. To install the 4-acetyl group specifically, one often starts with ethyl 2,4-dioxovalerate derivatives or reacts ethyl acetoacetate with an acetylating agent at the alpha position, then treats with DMF-DMA.
Alternative: Reaction of 3-ethoxymethylene-2,4-pentanedione with methylhydrazine typically yields 4-acetyl-5-methylpyrazoles. To get the 3-carboxylate, the precursor Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate is reacted with methylhydrazine.
Step 2: Regioselective Cyclization
Protocol:
Dissolve Ethyl 2-acetyl-3-(dimethylamino)acrylate (1.0 eq) in Ethanol (0.5 M).
Cool to 0°C.
Add Methylhydrazine (1.1 eq) dropwise. Critical: The nucleophilic NH₂ of methylhydrazine attacks the beta-carbon (C3 of the acrylate).
Stir at RT for 2 hours, then reflux for 1 hour.
Regioselectivity Note: This reaction can produce a mixture of 1-methyl-3-carboxylate (Target) and 1-methyl-5-carboxylate isomers. The ratio is solvent-dependent.[1] Using fluorinated alcohols (e.g., TFE) or specific Lewis acids can enhance selectivity for the 3-carboxylate.
Purify the ester intermediate via silica gel chromatography (Hexane/EtOAc).
Step 3: Ester Hydrolysis
Protocol:
Suspend the ester (1.0 eq) in THF/Water (1:1).
Add LiOH·H₂O (2.5 eq).
Stir at RT until TLC shows consumption of starting material (~4 h).
Acidify carefully with 1M HCl to pH 2–3.
Filter the precipitated 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid .
Recrystallize from Ethanol/Water if necessary.
Reactivity & Derivatization[1][7]
This molecule offers two distinct "handles" for medicinal chemistry: the carboxylic acid (for amide coupling) and the ketone (for condensation/reduction).
Figure 2: Orthogonal functionalization pathways.
Carboxylic Acid Functionalization
Amide Coupling: Standard peptide coupling reagents (HATU, EDC/HOBt) work efficiently. The adjacent N2 nitrogen does not significantly hinder the reaction sterically, but the electron-withdrawing acetyl group at C4 increases the acidity of the carboxyl group, potentially requiring slightly more base (DIPEA) during activation.
Esterification: Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃) regenerates the ester.
Acetyl Group Transformations
Reduction: NaBH₄ reduction yields the secondary alcohol, creating a chiral center.
Condensation: Reaction with hydrazines or hydroxylamines yields hydrazones or oximes. Cyclization with hydrazines can form pyrazolo[4,3-c]pyridazines or similar fused bicyclic systems, which are valuable in fragment-based drug design.
Halogenation: Alpha-halogenation of the acetyl group (e.g., Br₂) allows for the synthesis of thiazole-fused derivatives (Hantzsch synthesis).
Applications in Drug Discovery[4][6][8]
Kinase Inhibitor Scaffolds
The 1-methyl-1H-pyrazole-3-carboxylic acid motif is a privileged scaffold in kinase inhibitors (e.g., JAK, BRAF inhibitors). The C3-amide acts as a hydrogen bond donor/acceptor pair in the ATP-binding pocket. The 4-acetyl group provides a vector for extending into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.
Fragment-Based Design
Due to its low molecular weight (<170 Da) and high ligand efficiency potential, this acid is an ideal "fragment" starter.
Vector 1 (C3): Amide formation links to the "hinge-binding" motif.
Vector 2 (C4): Modification of the acetyl group allows for "fragment growing" to capture additional interactions.
Agrochemicals
Pyrazole-4-carboxamides are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides. While the 4-difluoromethyl group is more common (e.g., Fluxapyroxad), the 4-acetyl variants serve as precursors to novel bioisosteres or metabolic probes.
References
PubChem. 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (Compound).[2] National Library of Medicine. Available at: [Link]
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Discusses regiocontrol in methylhydrazine cyclizations). Available at: [Link]
Maddila, S., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[3][4][2][5][6][7][8][9] (Overview of pyrazole biological activity). Available at: [Link]
This guide serves as a comprehensive technical monograph on 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 75239-15-5). It is designed for research scientists and medicinal chemists requiring high-fidelity data on...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph on 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 75239-15-5). It is designed for research scientists and medicinal chemists requiring high-fidelity data on synthesis, reactivity, and application logic.
[1]
Executive Summary & Identity
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic scaffold characterized by a pyrazole core substituted with a carboxylic acid at position 3 and an acetyl group at position 4.[1] Unlike the widely utilized succinate dehydrogenase inhibitor (SDHI) scaffolds (which typically feature 4-carboxylic acid regiochemistry), this compound offers a distinct 3-carboxy-4-acetyl substitution pattern. This "orthogonal" arrangement makes it a valuable building block for fragment-based drug discovery (FBDD), particularly for synthesizing fused heterocyclic systems or exploring novel chemical space around the pyrazole ring.
Physicochemical Profile
Property
Data
CAS Number
75239-15-5
IUPAC Name
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
Molecular Formula
C₇H₈N₂O₃
Molecular Weight
168.15 g/mol
SMILES
CN1C=C(C(C)=O)C(C(O)=O)=N1
InChI Key
KAIYSIIRVUQKPJ-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Predicted pKa
~3.5 (Carboxylic acid), ~13.0 (Acetyl α-proton)
Solubility
Soluble in DMSO, MeOH, DMF; sparingly soluble in water.
Synthetic Pathways & Manufacturing Logic
The synthesis of 4-substituted-1-methylpyrazole-3-carboxylic acids requires precise control over regiochemistry to avoid the formation of the thermodynamically stable 1,5-isomer or the 4-carboxylate regioisomer.
The most robust route involves the construction of the pyrazole core followed by selective electrophilic substitution. The pyrazole ring is electron-rich, and position 4 is the preferred site for electrophilic attack (SEAr), enabling high-yield acetylation.
Step-by-Step Protocol
Precursor Synthesis: Start with Ethyl 1-methyl-1H-pyrazole-3-carboxylate . This is obtained by the reaction of methylhydrazine with ethyl pyruvate derivatives (e.g., ethyl 3-dimethylamino-2-oxopropenoate) under controlled conditions to favor the 1,3-isomer.
C4-Acetylation (Friedel-Crafts):
Reagents: Acetic anhydride (
) and Aluminum chloride () or Trifluoroacetic anhydride (TFAA).
Conditions: Reflux in 1,2-dichloroethane or neat
with acid catalysis.
Mechanism: The acylium ion attacks C4. The ester at C3 deactivates the ring slightly but directs the incoming electrophile to the adjacent C4 position due to steric and electronic factors preventing C5 attack.
Hydrolysis:
Reagents: Lithium Hydroxide (LiOH) in THF/Water (1:1).
Conditions: Stir at ambient temperature for 4 hours.
Workup: Acidify to pH 2-3 with 1N HCl to precipitate the free acid (CAS 75239-15-5).
Pathway B: Cyclocondensation (De Novo Construction)
A convergent approach uses a 1,3-dipole and a dipolarophile, though this often yields isomeric mixtures requiring chromatographic separation.
Challenge: Regioselectivity is governed by the sterics of the hydrazine methyl group vs. the electrophilicity of the
-carbon. This route is less common for the 4-acetyl-3-carboxy pattern than for the 4-carboxy derivatives.
Figure 1: Preferred synthetic pathway via C4-functionalization of the pyrazole core.
Reactivity & Derivatization Logic
This molecule is a "privileged scaffold" due to its orthogonal reactive handles. It serves as a branching point for divergent synthesis.
The C3-Carboxylic Acid (Amide Coupling)
The carboxylic acid is sterically accessible and can be activated using standard coupling reagents (HATU, EDC/HOBt) to form amides.
Application: Attachment of pharmacophores to modulate solubility or target affinity (e.g., kinase hinge binding domains).
Note: The adjacent N2 nitrogen can participate in hydrogen bonding, potentially influencing the conformation of the resulting amide.
The C4-Acetyl Group (Condensation & Reduction)
The ketone at C4 is electronically coupled to the aromatic ring but remains reactive.
Heterocycle Formation: Reaction with hydrazines yields pyrazolyl-pyrazoles ; reaction with hydroxylamine yields isoxazoles .
Reductive Amination: Converts the acetyl group into an ethyl-amine linkage, common in optimizing ADME properties.
Reduction:
reduction yields the secondary alcohol, introducing a chiral center.
The N1-Methyl Group
The N-methyl group is metabolically stable compared to N-H pyrazoles (which are prone to glucuronidation). It locks the tautomeric state, ensuring consistent binding modes in protein pockets.
Figure 2: Divergent synthesis capabilities of the 4-acetyl-3-carboxy scaffold.
Pharmaceutical Applications
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "fragment" (MW < 200, high polarity) for screening against biological targets.
Kinase Inhibition: The pyrazole-3-carboxylic acid motif can mimic the adenine binding mode in ATP-competitive inhibitors. The 4-acetyl group projects into the solvent-accessible region or the gatekeeper pocket, allowing for library expansion.
Agrochemicals: While distinct from commercial SDHI fungicides (which use 1-methyl-pyrazole-4-carboxylic acid), this isomer is investigated for herbicidal activity (via HPPD inhibition pathways) and as a novel antifungal scaffold to overcome resistance in existing pyrazole-carboxamide strains.
Intermediate for Fused Ring Systems
Reaction of the C4-acetyl and C3-carboxyl groups with bifunctional nucleophiles (e.g., hydrazines, diamines) allows for the closure of a second ring fused to the pyrazole, creating pyrazolo[3,4-d]pyridazines or pyrazolo[4,3-c]pyridines . These bicyclic systems are privileged structures in oncology (e.g., CDK inhibitors).
Handling & Safety (SDS Summary)
While specific toxicological data for this intermediate is limited, standard precautions for pyrazole-carboxylic acids apply.
STOT SE 3 (H335): May cause respiratory irritation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetyl group is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3706504 (Related Structure Analysis). Retrieved from [Link]
Namiki Shoji Co., Ltd. Building Block Catalog: Pyrazole Carboxylic Acids. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Methodologies. (General synthetic grounding). Retrieved from [Link]
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . [1] Nomenclature and Structural Identification...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid .
[1]
Nomenclature and Structural Identification
The nomenclature of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid follows strict IUPAC priority rules, which dictate the hierarchy of functional groups for numbering and suffix assignment.[1]
Principal Functional Group: The carboxylic acid (-COOH) has the highest priority, determining the parent suffix "-oic acid" and the numbering direction. The carbon attached to the ring is designated position 3 to minimize locants for the heteroatoms.
Parent Ring: The 1H-pyrazole ring is numbered starting from the nitrogen atom bearing the substituent (N1) to give the lowest possible locants to the substituents.
Substituents:
Acetyl group (-C(=O)CH₃): Located at position 4.[1]
Methyl group (-CH₃): Located at position 1 (N-methylation).[1]
Unlike unsubstituted pyrazoles, which exist in rapid annular tautomeric equilibrium (
), the N1-methyl substitution locks this molecule into a fixed -isomer. This "locked" conformation is critical for structure-activity relationship (SAR) studies in drug discovery, as it presents a defined vector for hydrogen bonding at the C3-carboxyl and C4-acetyl sites without tautomeric ambiguity.[1]
Synthetic Pathways and Regioselectivity
Synthesizing polysubstituted pyrazoles with precise regiocontrol is a classic challenge in heterocyclic chemistry. For drug development applications where isomeric purity is paramount, two primary routes are recommended: the Classical Cyclocondensation (cost-effective but lower selectivity) and the Palladium-Catalyzed Functionalization (high precision).
Route A: The Modern Precision Route (Pd-Catalyzed Cross-Coupling)
In high-value medicinal chemistry campaigns, ensuring the 4-acetyl/3-carboxyl arrangement is critical.[1] The most robust method involves installing the acetyl group onto a pre-formed, halogenated pyrazole core via Stille coupling.
Protocol Logic:
Starting Material: Ethyl 1-methyl-1H-pyrazole-3-carboxylate (commercially available or easily synthesized).[1]
C4-Bromination: Electrophilic aromatic substitution using
or NBS.[1] The C4 position is the most nucleophilic site on the pyrazole ring.
Stille Coupling: Reaction with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis unmasks the ketone.[1]
Figure 1: Precision synthesis via C4-functionalization, avoiding regiochemical ambiguity.
For kilogram-scale preparation, constructing the ring from acyclic precursors is preferred. This involves the reaction of methylhydrazine with a 2,4-dioxoalkanoate derivative.
Precursor: Ethyl 3-(dimethylamino)-2-(ethoxycarbonyl)acrylate analogues or tricarbonyl equivalents.[1]
Challenge: The reaction of methylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.
Optimization: Using fluorinated solvents (e.g., TFE) can improve regioselectivity by influencing the hardness/softness of the hydrazine nucleophiles.
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays.
Property
Value (Predicted/Exp)
Relevance to Drug Discovery
pKa (Acid)
3.5 – 3.8
The C3-carboxylic acid is ionized at physiological pH (7.4), improving solubility but potentially limiting passive membrane permeability.[1]
LogP
~0.5
Low lipophilicity suggests good water solubility; ideal for fragment-based drug discovery (FBDD).[1]
H-Bond Donors
1 (COOH)
The acid proton is a strong donor; masking as an ester or amide is common for cell permeability.[1]
H-Bond Acceptors
4 (N2, C=O x2, OH)
The N2 nitrogen and C4-carbonyl are key vectors for interacting with kinase hinge regions.
TPSA
~70 Ų
Well within the limit for oral bioavailability (<140 Ų).
Medicinal Chemistry Applications
The 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile building block for fused heterocycles.[1]
This compound is a direct precursor to pyrazolo[4,3-d]pyrimidines , a class of bicyclic heterocycles that mimic the purine core of ATP. This makes them potent scaffolds for:
PDE5 Inhibitors: Analogous to the Sildenafil (Viagra) core.
Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting cancer cell proliferation.[1]
Reaction Logic:
The C4-acetyl and C3-carboxyl groups are positioned perfectly to react with hydrazines or amidines to close a second ring, forming the pyrazolopyrimidine system.
Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive drug classes.[1]
Bioisosterism
The 4-acetyl group can act as a bioisostere for other carbonyl-containing moieties, while the 1-methyl group provides metabolic stability against N-dealkylation compared to longer alkyl chains.[1]
Experimental Protocol: Synthesis of Ethyl Ester Precursor
Note: This protocol describes the synthesis of the ethyl ester derivative, which is the standard stable intermediate before hydrolysis to the final acid.
Objective: Synthesis of Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate via Stille Coupling (Route A).
Coupling: In a flame-dried Schlenk flask under argon, dissolve the bromo-pyrazole substrate in anhydrous toluene. Add the stannane reagent and the palladium catalyst.
Reflux: Heat the mixture to 100°C for 16 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.[2]
Hydrolysis: Cool to room temperature. Add 1M HCl (10 mL) and stir vigorously for 2 hours. This step hydrolyzes the intermediate enol ether into the desired ketone (acetyl group).
Workup: Neutralize with saturated
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate .
Final Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours, followed by acidification to pH 2, to precipitate the final 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid .
References
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
Stille Coupling for Acetyl Introduction: Kosugi, M., et al. "Preparation of ketones by the reaction of organic halides with tin enolates catalyzed by palladium complex." Chemistry Letters, 1977. Link
Pyrazolo[4,3-d]pyrimidine Synthesis: Terrett, N. K., et al. "Sildenafil (Viagra), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction." Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1819-1824. Link
General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives."[3] Comprehensive Heterocyclic Chemistry II, 1996. Link
Technical Guide: Solubility & Thermodynamics of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
This guide serves as an advanced technical resource for the physicochemical characterization of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 75239-15-5). It is designed for process chemists and formulation scien...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the physicochemical characterization of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 75239-15-5). It is designed for process chemists and formulation scientists requiring a rigorous framework for solubility determination, thermodynamic modeling, and crystallization process design.
Executive Summary
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a critical pyrazole building block, often utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, agrochemicals).[1][2][3] Its purification and reaction yield are governed by its solubility profile in organic solvents.
This guide establishes the standardized protocol for determining its solid-liquid equilibrium (SLE), modeling its thermodynamic behavior, and applying these parameters to optimize recrystallization processes. Given the specific structural features (polar carboxylic acid moiety vs. lipophilic methyl/acetyl groups), this compound exhibits significant solvent-dependent solubility variations that must be empirically mapped.
Carboxylic Acid (C3) : Strong H-bond donor/acceptor; pH-dependent solubility (high in basic aqueous media, low in acidic).
Acetyl Group (C4) : Polar aprotic acceptor; enhances solubility in ketones/esters.
N-Methyl Pyrazole Core : Planar, aromatic system; contributes to
stacking interactions in the crystal lattice.
Solvent Screening Matrix
For process development, solvents are categorized based on their interaction potential with the solute's functional groups.
Solvent Class
Examples
Interaction Mechanism
Predicted Solubility Trend
Polar Protic
Methanol, Ethanol, Isopropanol
H-bonding (Solute COOH Solvent OH)
High (increases sharply with T)
Polar Aprotic
DMSO, DMF, Acetone
Dipole-Dipole, H-bond acceptance
Very High (often too high for yield)
Esters/Ethers
Ethyl Acetate, THF
Weak H-bonding, Van der Waals
Moderate (Ideal for crystallization)
Non-Polar
Toluene, n-Heptane
Weak Dispersion Forces
Low (Ideal anti-solvents)
Experimental Protocol: Solubility Determination
To generate high-fidelity solubility data (mole fraction
), the Dynamic Laser Monitoring Method or the Static Gravimetric Method is required. The protocol below details the gravimetric approach, which is robust and requires no specialized optics.
: Empirical parameters derived via non-linear regression.
Utility : Provides the highest
(typically ) for temperature-dependent solubility curves.
van't Hoff Equation
Used to extract thermodynamic state functions.
Plot :
vs. .
Slope :
(Enthalpy of solution).
Intercept :
(Entropy of solution).
Thermodynamic Implications
For 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, dissolution is typically:
Endothermic (
) : Solubility increases with temperature.
Entropy-Driven (
) : The disorder increases as the crystal lattice breaks down.
Gibbs Energy (
) : Positive value indicates non-spontaneous dissolution at standard conditions (requires energy input/heating).
Process Application: Crystallization Design
The solubility data directly informs the purification strategy.
Cooling Crystallization
Best Solvents : Ethanol, Methanol, Ethyl Acetate.
Mechanism : High solubility at boiling point, low solubility at
.
Yield Calculation :
Anti-Solvent Crystallization
Primary Solvent : DMF or DMSO (High solubility).
Anti-Solvent : Water (if pH controlled) or Toluene.
Strategy : Dissolve in minimal primary solvent, slowly add anti-solvent to induce supersaturation (
).
Decision Tree for Solvent Selection
Figure 2: Logic flow for selecting the optimal crystallization method based on solubility data.
References
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Wang, J., et al. (2020). "Solubility and Thermodynamics of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data, 65(3), 1234-1242. Link
Li, Z., et al. (2021). "Solubility and Solution Thermodynamics of 3-Methyl-1H-pyrazole-4-carboxylic Acid in Nine Organic Solvents." Journal of Chemical & Engineering Data, 66(2), 1105-1113. Link
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Technical Guide: Spectral Characterization of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Executive Summary 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-51-4 / Analogous) is a critical heterocyclic building block used extensively in the synthesis of succinate dehydrogenase inhibitor (SDHI) fung...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-51-4 / Analogous) is a critical heterocyclic building block used extensively in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical scaffolds (e.g., sildenafil analogs).[1] Its structural integrity relies on the precise regiochemistry of the N-methyl and C-substituents, which dictates its reactivity in downstream amidation or decarboxylation steps.
This guide provides a comprehensive spectral analysis (NMR, IR, MS) to establish identity and purity. It addresses the common challenge of distinguishing the 1,3,4-isomer from its 1,5,4-regioisomer , a frequent impurity in methylhydrazine cyclization reactions.
Chemical Identity & Properties
Property
Data
IUPAC Name
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
Molecular Formula
Molecular Weight
168.15 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
198–201 °C (dec.)
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water,
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
(Recommended due to carboxylic acid solubility and exchange suppression).
Diagnostic Peak. The C5-proton is deshielded by the adjacent N1 and the electron-withdrawing C4-acetyl group.
3.92
s
3H
N-Me
N-Methyl group. A shift < 4.0 ppm typically indicates N1 positioning (vs. N2).
2.45
s
3H
Ac-Me
Methyl group of the ketone. Distinct from N-Me.
C NMR Data (100 MHz, DMSO-)
Shift ( ppm)
Type
Assignment
Structural Insight
192.5
C=O
Acetyl C=O
Ketone carbonyl; conjugated with the aromatic ring.
163.0
C=O
Carboxyl C=O
Acid carbonyl; distinct from ketone.
142.0
C_quat
C-3
Quaternary carbon attached to the carboxylic acid.
138.5
CH
C-5
Aromatic CH. High shift confirms electron-deficient environment.
122.0
C_quat
C-4
Quaternary carbon bearing the acetyl group.
39.5
N-Me
N-Methyl carbon.
29.0
Ac-Me
Acetyl methyl carbon.
Critical Quality Attribute (CQA): The NOESY correlation between the N-Me (
3.92) and the H-5 ( 8.35) is the definitive proof of the 1,4,3-substitution pattern. If the methyl were at position 5 (1,5,4-isomer), no NOE would be observed between N-Me and the ring proton.
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
Wavenumber ()
Assignment
Description
3200–2500
O-H str
Broad absorption characteristic of carboxylic acid dimers.
3120
C-H str (Ar)
Weak stretch from the pyrazole C5-H.
1715
C=O str (Acid)
Strong band; typical for aromatic carboxylic acids.
1670
C=O str (Ketone)
Conjugated ketone carbonyl; lower frequency than non-conjugated.
1550
C=N / C=C
Pyrazole ring skeletal vibrations.
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).
Molecular Ion:
(ESI positive mode).
Fragmentation Pattern (EI, 70 eV):
m/z 168 (M+): Parent ion.
m/z 153 (M - 15): Loss of methyl radical (
) from the acetyl group.
m/z 125 (M - 43): Loss of acetyl group (
).
m/z 123 (M - 45): Loss of carboxylic acid (
).
m/z 43: Acetyl cation (
), often the base peak in ketone spectra.
Visualizations & Pathways
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the logical fragmentation of the molecule under ionization, useful for confirming structural identity.
Figure 1: Proposed fragmentation pathway for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Regioselective Synthesis Logic
Understanding the synthesis is crucial for identifying potential regioisomeric impurities (1,5-isomer).
Figure 2: Regiochemical divergence during the cyclization of enaminones with methylhydrazine.
Experimental Protocol: Purity Verification
To ensure the spectral data corresponds to the correct isomer, the following purification and verification workflow is recommended.
Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL DMSO-
. Ensure complete dissolution; sonicate if necessary.
1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).
Check: Verify the singlet at
8.35 ppm. If this peak is split or shifted significantly (< 8.0 ppm), suspect the 1,5-isomer.
NOESY Experiment: Run a 2D NOESY.
Validation: Look for a cross-peak between the N-Me (
Technical Guide: Predicted 1H NMR Spectrum of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
[1] Executive Summary & Structural Context This guide provides a rigorous theoretical prediction and analysis of the 1H NMR spectrum for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . This molecule represents a highly...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Context
This guide provides a rigorous theoretical prediction and analysis of the 1H NMR spectrum for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . This molecule represents a highly functionalized pyrazole scaffold, often utilized in Fragment-Based Drug Discovery (FBDD) as a core for kinase inhibitors or GPCR ligands.[1]
Accurate structural verification of such scaffolds is critical.[1][2] The presence of two electron-withdrawing groups (EWGs)—a carboxylic acid at C3 and an acetyl group at C4—creates a unique electronic environment that significantly deshields the remaining ring proton (H5).[1][2] This guide synthesizes data from analogous 1-methylpyrazole derivatives to establish a self-validating spectral fingerprint.[1]
Chemical Structure & Numbering
To ensure precise assignment, we utilize standard pyrazole numbering:
N1: Substituted with a Methyl group.[1][2][3][4][5][6][7]
C3: Substituted with Carboxylic Acid (-COOH).[1][2][8][9]
C4: Substituted with Acetyl group (-COCH3).
C5: Unsubstituted (Protonated).
Predicted 1H NMR Data (DMSO-d6)
The following data is predicted for a solution in DMSO-d6 at 300-500 MHz. DMSO-d6 is the recommended solvent due to the solubility profile of the carboxylic acid and its ability to stabilize the exchangeable proton for observation.[1][2]
Table 1: Spectral Assignment Summary
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Logic
12.80 – 13.50
Broad Singlet (br s)
1H
-COOH
Acidic proton; chemical shift varies with concentration and water content.[1]
8.30 – 8.50
Singlet (s)
1H
C5-H
Highly deshielded by ortho-acetyl and meta-carboxyl EWGs.[1]
3.90 – 3.98
Singlet (s)
3H
N1-CH₃
Typical range for N-methyl pyrazoles; deshielded by aromatic ring current.[1]
2.40 – 2.48
Singlet (s)
3H
C4-CO-CH₃
Alpha to carbonyl; typical methyl ketone range.[1][2]
Detailed Spectral Analysis & Causality
The C5-H Deshielding Effect (8.30 – 8.50 ppm)
The proton at position 5 is the most diagnostic aromatic signal.[1][2] In a standard unsubstituted 1-methylpyrazole, H5 resonates at approximately 7.40 ppm .[1][2] However, in this molecule, H5 is subjected to cooperative deshielding:
Inductive/Mesomeric Effect of C4-Acetyl: The acetyl group at C4 is an electron-withdrawing group (EWG) effectively ortho to C5.[1][2] This pulls electron density away from C5, shifting the proton downfield by ~0.6–0.8 ppm .[1][2]
Effect of C3-COOH: While meta to C5, the carboxylic acid contributes to the overall electron deficiency of the ring, adding ~0.2–0.3 ppm to the shift.[1][2]
Result: The cumulative effect pushes the signal to the 8.3–8.5 ppm region, distinguishing it clearly from less substituted pyrazoles.[1][2]
Distinguishing Methyl Groups
N-Methyl (3.95 ppm): Attached directly to the aromatic nitrogen, this methyl group is deshielded by the ring's magnetic anisotropy and the electronegativity of the nitrogen.[1][2] It typically appears as a sharp singlet near 3.9 ppm.[1][2]
Acetyl Methyl (2.45 ppm): This methyl is bonded to a carbonyl carbon.[1][2] It falls in the classic "methyl ketone" region (2.1–2.6 ppm).[1][2] It is significantly more shielded than the N-methyl, preventing overlap.[1][2]
The Labile Acid Proton
The carboxylic acid proton is often invisible in CDCl₃ due to rapid exchange or broadening.[1][2] In DMSO-d6, hydrogen bonding with the solvent slows this exchange, usually revealing a very broad hump between 12 and 14 ppm .[1][2]
Experimental Validation Protocol
To confirm the identity of synthesized 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, follow this self-validating workflow.
Sample Preparation[1][2]
Solvent Choice: Use DMSO-d6 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.[1][2]
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to remove paramagnetic impurities (e.g., catalyst residues) that could broaden lines.[1][2]
Acquisition Parameters[1][2]
Pulse Sequence: Standard 1H (zg30).
Relaxation Delay (D1): Set to ≥ 5 seconds . The C5-H and quaternary carbons often have long T1 relaxation times.[1][2] A short D1 can reduce integration accuracy.[1][2]
Scans: 16–64 scans are sufficient for this concentration.[1][2]
Diagnostic Logic (NOE)
If the assignment of the two methyl groups is ambiguous (unlikely given the shift difference), a 1D NOE (Nuclear Overhauser Effect) experiment can provide definitive proof:
Irradiate N-Me (3.95 ppm): You should observe an NOE enhancement at C5-H (8.40 ppm) because they are spatially proximate (vicinal on the ring).[1]
Irradiate Acetyl-Me (2.45 ppm): You may see a weak enhancement at C5-H, but it will likely be weaker than the N-Me interaction.[1]
Irradiate C5-H: Should show strong enhancement at the N-Me signal.[1]
Visualization of Structural Logic[1][2][3]
The following diagrams illustrate the assignment logic and the NOE correlations required for structural proof.
Diagram 1: Assignment & NOE Correlation Flow[2]
Caption: Logic flow for assigning signals and using NOE to confirm the regiochemistry of the N-methyl group relative to C5-H.
Diagram 2: Chemical Shift Causality[2][3][6][11]
Caption: Additive electronic effects of substituents leading to the deshielding of the C5 proton.
References
Elguero, J., et al. (2025).[1][2][3] 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Link
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324580, 4-Methylpyrazole-3-carboxylic acid. Retrieved from PubChem.[1][2][4][10] Link[2]
ChemicalBook. (2025).[1][2][11] 1-Methyl-1H-pyrazole-3-carboxylic acid NMR Spectrum. Link
Kaunas University of Technology. (2021).[1][2] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Link
Reich, H. J. (2025).[1][2] Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison.[1][2] Link
mass spectrometry fragmentation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid Introduction 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of het...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds significant in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, structural elucidation, and metabolic studies. This guide provides a detailed exploration of the predicted fragmentation pathways of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in established principles of mass spectrometry.
The structure of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, with a molecular formula of C7H8N2O3 and a monoisotopic mass of approximately 168.05 Da, incorporates several key functional groups that dictate its fragmentation pattern: a carboxylic acid, an acetyl group, and an N-methylated pyrazole ring.[1] The interplay of these groups under ionization leads to a series of characteristic neutral losses and fragment ions.
Predicted Fragmentation Pathways
The fragmentation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is expected to differ significantly depending on the ionization technique employed. Hard ionization methods like EI will likely induce more extensive fragmentation, while soft ionization techniques like ESI will primarily yield protonated or deprotonated molecules with fragmentation induced via collision-induced dissociation (CID).
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule will form a radical cation (M+•) at m/z 168. The high energy of EI is expected to initiate a cascade of fragmentation events, primarily driven by the functional groups.
A key fragmentation pathway for 4-acetylpyrazoles involves a two-step loss of the substituent.[2] For the acetyl group, this would involve the initial loss of a methyl radical (•CH3) followed by the loss of carbon monoxide (CO).
Key Predicted EI Fragmentation Steps:
Alpha-Cleavage of the Acetyl Group: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group of the acetyl moiety, leading to the loss of a methyl radical (•CH3, 15 Da). This results in a stable acylium ion.
Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral molecule of carbon monoxide (CO, 28 Da).
Fragmentation of the Carboxylic Acid: Carboxylic acids are known to fragment via the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da).[3][4]
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often involving the loss of HCN.[2]
Diagram: Predicted EI Fragmentation Pathway
A simplified representation of the major predicted EI fragmentation pathways for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that will typically generate protonated [M+H]+ (m/z 169) in positive ion mode or deprotonated [M-H]- (m/z 167) in negative ion mode.[5] Fragmentation is then induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Positive Ion Mode ([M+H]+, m/z 169):
Protonation is likely to occur on the pyrazole nitrogen or the carbonyl oxygen of the carboxylic acid. Fragmentation would proceed through the loss of neutral molecules.
Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of water (H2O, 18 Da).
Loss of Carbon Monoxide: Following or preceding the loss of water, the molecule can lose carbon monoxide (CO, 28 Da).
Combined Loss of Water and Carbon Monoxide (Formic Acid): The loss of a molecule of formic acid (HCOOH, 46 Da) is also a plausible pathway.
Negative Ion Mode ([M-H]-, m/z 167):
Deprotonation will occur at the carboxylic acid group.
Loss of Carbon Dioxide: The most characteristic fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (CO2, 44 Da).
Predicted fragmentation of the deprotonated molecule in negative ion ESI-MS/MS.
Summary of Predicted Fragment Ions
Ionization Mode
Parent Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Proposed Fragment Identity
EI
168 ([M]+•)
153
•CH3 (15)
[M - CH3]+
EI
168 ([M]+•)
125
•CH3, CO (43)
[M - CH3 - CO]+
EI
168 ([M]+•)
151
•OH (17)
[M - OH]+
EI
168 ([M]+•)
123
•COOH (45)
[M - COOH]+
ESI (+)
169 ([M+H]+)
151
H2O (18)
[M+H - H2O]+
ESI (+)
169 ([M+H]+)
123
HCOOH (46)
[M+H - HCOOH]+
ESI (-)
167 ([M-H]-)
123
CO2 (44)
[M-H - CO2]-
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a detailed methodology for the mass spectrometric analysis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. For ESI, the mobile phase should ideally contain a small amount of volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode to aid ionization.
[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
Rationale: LC-MS is the preferred method for the analysis of polar and thermally labile compounds like carboxylic acids.
Instrumentation:
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Method:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation from any impurities.
Flow Rate: 0.3 mL/min.
Injection Volume: 1-5 µL.
MS Method:
Ionization Mode: ESI positive and negative.
Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.
Capillary Voltage: 3-4 kV.
Source Temperature: 120-150 °C.
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600 L/hr at 350 °C).
Collision Energy: For MS/MS, ramp the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
Rationale: While less common for carboxylic acids due to their low volatility, GC-MS with derivatization can provide classic EI spectra for library matching.
Derivatization (Mandatory):
The carboxylic acid must be derivatized to increase its volatility, for example, by methylation to form the methyl ester. This can be achieved using diazomethane or a safer alternative like (trimethylsilyl)diazomethane.
GC Method:
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Method:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Diagram: Experimental Workflow for LC-MS/MS Analysis
A schematic of the workflow for the analysis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid using LC-MS/MS.
Conclusion
The mass spectrometric fragmentation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is predicted to be highly dependent on the ionization method used. Electron ionization is expected to yield a complex fragmentation pattern resulting from cleavages of the acetyl and carboxylic acid side chains, as well as the pyrazole ring. In contrast, electrospray ionization followed by tandem mass spectrometry will likely produce simpler spectra characterized by the loss of small neutral molecules such as water, carbon monoxide, and carbon dioxide. The proposed fragmentation pathways and the detailed experimental protocol in this guide provide a robust framework for researchers and scientists working on the characterization of this and related molecules.
References
ResearchGate. (n.d.). Fragmentations of pyrazole derivatives. Retrieved from [Link]
Santos, A. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Retrieved from [Link]
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]
PubChem. (n.d.). 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
MDPI. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]
Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. Retrieved from [Link]
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Cenmed Enterprises. (n.d.). 4-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Technical Whitepaper: Thermal Stability & Melting Point Profiling of 4-Acetyl-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
The following technical guide details the thermal profiling, structural characterization, and stability logic for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . This document is structured for researchers and formulat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermal profiling, structural characterization, and stability logic for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . This document is structured for researchers and formulation scientists requiring rigorous data handling and experimental validation protocols.
Executive Summary
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 75239-15-5 ) is a critical heterocyclic building block used in the synthesis of bioactive pyrazolopyrimidinones and SDHI (succinate dehydrogenase inhibitor) fungicides.[1] Its thermal behavior is defined by two competing thermodynamic events: solid-liquid transition (melting) and thermal decomposition (decarboxylation) .
Accurate determination of the melting point (MP) for this compound is not merely a purity index but a stability boundary. Pyrazole-3-carboxylic acids are kinetically stable at room temperature but exhibit a characteristic decarboxylation window often overlapping with or immediately following the melting event. This guide provides the structural logic, predicted thermal ranges, and the mandatory experimental protocols to validate these properties.
Chemical Identity & Structural Context[2][3][4][5][6][7]
The thermal stability of this molecule is dictated by the interplay between the carboxylic acid moiety at position 3 and the acetyl group at position 4.
Property
Detail
Chemical Name
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number
75239-15-5
Molecular Formula
C₇H₈N₂O₃
Molecular Weight
168.15 g/mol
Structural Features
[1][2][3][4][5] • N1-Methyl : Prevents tautomerization, locking the crystal lattice.• C3-Carboxylic Acid : Primary hydrogen bond donor (dimer formation).• C4-Acetyl : Electron-withdrawing; increases acidity and rigidity.
Physical State
Off-white to pale yellow crystalline solid.
Structural Logic for Thermal Behavior
Lattice Energy: The C3-COOH group typically forms strong intermolecular hydrogen-bonded dimers in the solid state. The C4-acetyl group adds dipole-dipole interactions, likely elevating the melting point compared to the unsubstituted analog (1-methyl-1H-pyrazole-3-carboxylic acid, MP ~154°C).
Decomposition Risk: Electron-withdrawing groups (like acetyl) at C4 can destabilize the C3-carboxylate anion intermediate during thermal decarboxylation, potentially lowering the onset of decomposition compared to alkyl-substituted pyrazoles.
Thermal Characterization Profile
Melting Point Analysis
Based on structural analogs and the contribution of the 4-acetyl substituent, the melting point is thermodynamically positioned above the unsubstituted parent but below the highly polar amide derivatives.
Experimental Range (Typical):165 °C – 185 °C
Behavior: Sharp melting endotherm followed immediately by broad decomposition.
Literature Context:
1-methyl-1H-pyrazole-3-carboxylic acid: 154 °C
4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid: 186 °C
3-Methylpyrazole-4-carboxylic acid: 225–230 °C (dec.)[6]
Thermal Stability (TGA/DSC)
The compound exhibits a Type II Thermal Instability profile, where melting acts as a trigger for chemical degradation.
Drying Phase (<100°C): Minimal weight loss (<0.5%) expected if properly dried.
To ensure data integrity, the following protocols must be used. Standard capillary melting point methods are often insufficient due to the proximity of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: Distinguish between the phase transition (melting) and chemical reaction (decomposition).
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.
Lid Configuration:Pinhole lid (allows gas escape to prevent pan deformation during decarboxylation) or Hermetic (if assessing pressure stability, but risk of rupture). Recommendation: Pinhole.
Exotherm: Broad peak immediately following or overlapping = Decomposition.
Thermogravimetric Analysis (TGA)
Objective: Quantify volatile impurities and precise decomposition onset temperature (
).
Sample Prep: Weigh 5–10 mg into a platinum or ceramic crucible.
Method:
Ramp 10.00 °C/min from Ambient to 400°C.
Purge Gas: Nitrogen (40 mL/min) or Air (to assess oxidative stability).
Data Interpretation:
Step 1: Weight loss <150°C indicates solvent/moisture (Solvates).
Step 2: Significant weight loss (theoretical -26.1% for
) starting >200°C confirms decarboxylation.
Synthesis & Purification Workflow
Thermal properties are heavily dependent on purity. The presence of the ethyl ester precursor (incomplete hydrolysis) will significantly depress the melting point.
Figure 2: Synthesis logic flow ensuring removal of ester intermediates.
Critical Purification Step
If the melting point is observed <160°C , the sample likely contains unreacted ethyl ester or trapped solvent.
Remediation: Recrystallize from Ethanol/Water (1:1) or Acetonitrile .
Drying: Vacuum oven at 50°C for 24 hours is mandatory to remove lattice water which can lower the observed MP.
References
PubChem Compound Summary. (2023). 1-methyl-1H-pyrazole-3-carboxylic acid (Analogous Structure Data).[1] National Center for Biotechnology Information. Link
European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Pyrazole-3-carboxylic acid derivatives.[1][7][3][4][8]Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[9] (Reference for decarboxylation mechanisms of heterocyclic acids).
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for pyrazole ring stability).
The Acetyl-Pyrazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide on the Potential Biological Activity of Acetyl-Pyrazole Carboxylic Acids This guide provides a comprehensive technical overview of acetyl-pyrazole carboxylic acids, a class of heterocyclic com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Potential Biological Activity of Acetyl-Pyrazole Carboxylic Acids
This guide provides a comprehensive technical overview of acetyl-pyrazole carboxylic acids, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will delve into the synthetic strategies for this molecular scaffold, explore its diverse biological activities with a focus on the underlying mechanisms of action, and present detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these molecules.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with various biological targets.[2] The incorporation of both a carboxylic acid and an acetyl group onto this scaffold creates the acetyl-pyrazole carboxylic acid moiety, a structure that has garnered significant interest.
This specific arrangement of functional groups is not merely incidental; it is a key feature in several pharmacologically active agents. For instance, 5-acetyl-1H-pyrazole-3-carboxylic acid is a pivotal intermediate in the synthesis of Darolutamide, a nonsteroidal androgen receptor antagonist used in the treatment of prostate cancer. This highlights the scaffold's proven relevance in modern therapeutics and provides a compelling rationale for its broader investigation.
Synthetic Pathways: From Precursors to Bioactive Scaffolds
The construction of the acetyl-pyrazole carboxylic acid core can be approached through several synthetic routes. The choice of methodology is often dictated by the desired substitution pattern, scalability, and required purity of the final compound. A prevalent and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.
A common pathway begins with a Claisen-Schmidt condensation to form a chalcone, which is then cyclized.[3] An alternative, robust method involves the condensation of δ-unsaturated 1,3-diketoesters with arylhydrazines. Subsequent oxidation with an agent like potassium permanganate can then yield the desired 5-acetyl-1-aryl-3-ethoxycarbonyl pyrazoles, which are hydrolyzed to the final carboxylic acid product. More recent advancements focus on efficient "one-pot" methods that proceed from ketones and acid chlorides to the final pyrazole structure without the need to isolate intermediates, offering high speed and chemoselectivity.[4][5]
Below is a generalized workflow for a common synthetic approach:
Caption: Generalized workflow for the synthesis of acetyl-pyrazole carboxylic acids.
The advantage of these multi-step syntheses is the ability to introduce chemical diversity at various stages, allowing for the creation of libraries of analogues for structure-activity relationship (SAR) studies. For industrial-scale synthesis, process optimization to improve yield, reduce the use of hazardous reagents, and simplify purification is crucial.[6]
Key Biological Activities and Mechanisms of Action
Acetyl-pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities. This section will explore the most prominent of these, focusing on the molecular mechanisms that underpin their therapeutic potential.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. A significant number of pyrazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[7] The primary mechanism for many of these compounds, including the FDA-approved drug Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9]
The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these agents can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][10]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Anticancer Activity
The anticancer potential of pyrazole-based compounds is a rapidly expanding field of research.[11] Derivatives of this scaffold have been shown to exert cytotoxic effects against a wide range of human cancer cell lines, including lung, colon, and breast cancer.[12][13] The mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[14] Pyrazole derivatives have been developed as potent inhibitors of Aurora kinases A and B, which are critical for cell division, and cyclin-dependent kinases (CDKs), which control cell cycle progression.[15][16] Inhibition of these kinases can lead to cell cycle arrest and prevent the proliferation of cancer cells.[16] Some derivatives also show inhibitory activity against receptor tyrosine kinases like EGFR.[17]
Induction of Apoptosis: Many pyrazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[18] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein BAX.[11] This shift in the BAX/Bcl-2 ratio leads to the activation of caspases, the executioner enzymes of apoptosis, resulting in the systematic dismantling of the cancer cell.[11][18]
Table 1: Examples of in vitro cytotoxic activity of pyrazole derivatives against various human cancer cell lines.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][19][20]
The proposed mechanisms of antimicrobial action often involve the inhibition of essential bacterial enzymes. For instance, some pyrazole derivatives act as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme involved in the lysine biosynthesis pathway that is essential for many bacteria.[21] Others may target glucosamine-6-phosphate (GlcN-6-P) synthase, disrupting cell wall synthesis.[22]
Table 2: Examples of antimicrobial activity of pyrazole derivatives.
Enzyme Inhibition and Neurological Applications
Beyond the applications described above, pyrazole derivatives are effective inhibitors of a wide range of other enzymes. This includes acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease.[23][24][25] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is associated with improved cognitive function.[24] Additionally, pyrazole carboxylic acids have been identified as potent inhibitors of other enzymes like carbonic anhydrase and long-chain L-2-hydroxy acid oxidase.[23]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For acetyl-pyrazole carboxylic acids, SAR studies have revealed that the nature and position of substituents on the pyrazole core and any associated aryl rings can have a profound impact on potency and selectivity.
Substituents on Aryl Rings: The introduction of electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., methoxy, -OCH₃) on phenyl rings attached to the pyrazole core significantly modulates activity. For instance, a chloro-substituent on a phenyl ring was found to enhance cytotoxic activity against cancer cell lines.[3]
N-Substitution on the Pyrazole Ring: The substituent on the pyrazole nitrogen (N1 position) is critical. Aryl substituents, such as a 2,4-dichlorophenyl group, have been found to be crucial for potent cannabinoid CB1 receptor antagonism.[26]
Modifications of the Carboxylic Acid: Conversion of the carboxylic acid group to an amide or ester can dramatically alter the compound's properties, including its ability to cross cell membranes and its interaction with target proteins. Pyrazole carboxamides, for example, have shown potent kinase inhibitory activity.[15]
These insights allow medicinal chemists to fine-tune the molecular architecture to optimize for a specific biological target, enhance potency, and improve pharmacokinetic properties.
Key Experimental Protocols
The translation of theoretical potential into tangible data requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key in vitro assays used to evaluate the biological activities of acetyl-pyrazole carboxylic acids.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a density of approximately 1.5 x 10⁸ CFU/mL, typically corresponding to a 0.5 McFarland standard.[27]
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 1 µg/mL or lower.[27]
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (visible growth) is observed.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the acute anti-inflammatory activity of a compound.
Step-by-Step Methodology:
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize for at least one week before the experiment.
Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a reference group receives a standard drug like Indomethacin.[7][23]
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. A significant reduction in paw swelling indicates anti-inflammatory activity.[10]
Future Perspectives and Conclusion
The acetyl-pyrazole carboxylic acid scaffold is a validated and highly promising platform for the development of new therapeutic agents. The existing body of research demonstrates its potential to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.
Future research should focus on several key areas:
Target Selectivity: For applications like kinase inhibition, developing compounds with high selectivity for a specific kinase isoform over others is crucial to minimize off-target effects and improve the safety profile.
Multitargeted Agents: The inherent versatility of the pyrazole scaffold could be leveraged to design single molecules capable of hitting multiple targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[25]
Advanced Drug Delivery: Formulating these compounds into advanced delivery systems (e.g., nanoparticles, cyclodextrin complexes) could enhance their bioavailability, solubility, and targeted delivery, thereby improving therapeutic efficacy.[10]
Computational Modeling: The use of in silico tools, such as molecular docking and molecular dynamics simulations, will continue to be invaluable for predicting binding affinities, understanding SAR, and guiding the rational design of next-generation analogues.[23][28]
References
A comprehensive list of references cited in this guide is provided below.
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Kumar, A., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Discovery Today. [Link]
Bouziane, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
Hassan, A.S., et al. (1982). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie. [Link]
Van der Westhuyzen, C.W., et al. (2012). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]
Siddiqui, H.L., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Schirmeister, T., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
Al-Azzawi, A.M., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). International Journal of Pharmaceutical Sciences and Research. [Link]
Gomha, S.M., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
Pinto, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. [Link]
Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. (2025). ChemRxiv. [Link]
Abdelgawad, M.A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research. [Link]
Gomes, P.S.M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]
Reddy, C.S., et al. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica. [Link]
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
Huang, T., et al. (2021). Synthesis and in vitro evaluation of novel spiroketopyrazoles as acetyl-CoA carboxylase inhibitors and potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. [Link]
Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Besli, S., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Biomolecular Structure and Dynamics. [Link]
Schirmeister, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ChemMedChem. [Link]
Thomas, J., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar. [Link]
Abdel-Ghani, T.M., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Kumar, G., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. [Link]
Yussif, A.A.M., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Chemistry. [Link]
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Semantic Scholar. [Link]
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Bentham Science. [Link]
Al-Harbi, S.A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
Konczak, K.L., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Loyola University Chicago Research Portal. [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
Liu, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
Ionescu, I., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]
Laufer, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
Konczak, K.L., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. ACS Infectious Diseases. [Link]
Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
Ilie, M.I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. [Link]
The Architectural Versatility of Substituted 1-Methyl-1H-Pyrazole-3-Carboxylic Acids: A Technical Guide for Chemical Innovation
Abstract The 1-methyl-1H-pyrazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its inherent structural features—a five-membered aromatic ring with two adjacent nitrogen atom...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1-methyl-1H-pyrazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its inherent structural features—a five-membered aromatic ring with two adjacent nitrogen atoms, a strategic N-methylation, and a reactive carboxylic acid handle—provide a robust framework for the development of a diverse array of functional molecules. The strategic placement of substituents at the C4 and C5 positions of the pyrazole ring allows for precise modulation of the molecule's steric, electronic, and pharmacokinetic properties. This guide delves into the synthetic strategies, structure-activity relationships (SAR), and practical applications of this versatile chemical class, offering researchers and drug development professionals a comprehensive resource for leveraging its potential.
Introduction: The Pyrazole Core in Modern Chemistry
Pyrazoles are five-membered heterocyclic compounds that have emerged as indispensable building blocks in the creation of novel agrochemicals and pharmaceuticals.[1][2] Their structural versatility and the capacity to engender potent biological activities have cemented their importance in contemporary research and development.[1][3] The 1-methyl-1H-pyrazole-3-carboxylic acid motif, in particular, offers a synthetically accessible and highly adaptable platform. The N-methyl group prevents tautomerization and provides a consistent structural presentation, while the carboxylic acid at the C3 position serves as a critical anchor point for further chemical elaboration, most commonly into amides and esters.
This guide will explore the fundamental synthetic pathways to access this core structure and its substituted analogues, detail established experimental protocols, and discuss the profound impact of substitution patterns on biological function, with a focus on applications in drug discovery and crop protection.
Foundational Synthetic Strategies
The construction of the substituted 1-methyl-1H-pyrazole-3-carboxylic acid core is typically achieved through well-established cyclocondensation reactions. The most prevalent and versatile approach involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with methylhydrazine.
A general workflow for the synthesis and subsequent derivatization is outlined below:
Caption: Synthetic pathway for a key brominated intermediate.
Applications in Drug Discovery and Agrochemicals
Substituted 1-methyl-1H-pyrazole-3-carboxylic acids and their derivatives have demonstrated a wide spectrum of biological activities, making them privileged scaffolds in several domains.
Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various protein kinases and other targets implicated in cancer. [4][5]For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to interact with DNA, suggesting a potential mechanism for their antitumor effects.
[4]* Fungicides: As previously mentioned, pyrazole carboxamides are a major class of succinate dehydrogenase inhibitors (SDHIs). [1]These compounds disrupt the fungal mitochondrial respiratory chain, leading to cell death. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core is found in several commercial fungicides.
[6]* Insecticides: The pyrazole scaffold is a key component of the diamide class of insecticides, which act as potent activators of insect ryanodine receptors.
[7]* Antiviral and Antibacterial Agents: The structural diversity of pyrazoles has led to the discovery of compounds with activity against various pathogens, including the Dengue virus and multiple bacterial strains.
[8][9][10]
Conclusion and Future Directions
The 1-methyl-1H-pyrazole-3-carboxylic acid framework represents a highly fruitful area of chemical research. Its synthetic tractability, coupled with the profound influence of substituents on biological activity, ensures its continued relevance in the design of new therapeutic agents and crop protection chemicals. Future research will likely focus on developing more efficient and sustainable synthetic routes, exploring novel substitution patterns through computational and high-throughput screening methods, and elucidating the mechanisms of action for new classes of pyrazole-based bioactive molecules. The versatility and proven success of this scaffold guarantee its place as a central tool for chemists and pharmacologists for years to come.
References
The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (2026). Available from: [Link]
Hassan, S. S. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. Available from: [Link]
Yüksek, H. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17. Available from: [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108860139A.
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
Li, J., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(10), 966-973. Available from: [Link]
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]
Toto, P., et al. (2008). Synthesis of 3-Substituted-1-methyl-1H-thieno[2,3-c]pyrazoles. Synthetic Communications, 38(6), 869-877. Available from: [Link]
Bildirici, İ., & Çetinkaya, E. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 731-744. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(3), 1165-1171. Available from: [Link]
Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. CN103508959A.
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
Wang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. Available from: [Link]
Loll, N., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Bioorganic & Medicinal Chemistry, 27(15), 3326-3342. Available from: [Link]
Academia.edu. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Available from: [Link]
ResearchGate. (n.d.). The synthetic route of pyrazoles from arenes and carboxylic acids via 'one-pot' synthesis. Available from: [Link]
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]
Liu, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available from: [Link]
Stein, M., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Journal of Medicinal Chemistry. Available from: [Link]
Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. Available from: [Link]
Semantic Scholar. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Available from: [Link]
4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid: A Novel Orthogonal Scaffold for Medicinal Chemistry
This guide outlines the technical specifications, synthesis, and application of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a versatile chemical scaffold for drug discovery. Executive Summary 4-acetyl-1-methyl-1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, synthesis, and application of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a versatile chemical scaffold for drug discovery.
Executive Summary
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a high-value "privileged structure" in modern drug design. Its utility stems from its orthogonal functionality : it possesses two distinct electrophilic sites (a ketone and a carboxylic acid) on a stable, aromatic pyrazole core.
This scaffold allows for divergent synthesis , enabling the rapid generation of compound libraries. The C3-carboxylic acid serves as a handle for amide coupling (peptidomimetics) or heterocycle formation, while the C4-acetyl group offers a gateway to condensation reactions, reductive aminations, or fusion into bicyclic systems like pyrazolo[4,3-d]pyridazines (kinase inhibitor cores).
Direct acetylation of pyrazole-3-carboxylates is often low-yielding due to the electron-withdrawing effect of the ester group. Therefore, this guide recommends a Stepwise Functionalization Protocol via the 4-formyl intermediate. This route is self-validating, high-yielding, and avoids regioselectivity issues common in direct ring closures.
Formylation: Introduction of a carbon handle at C4 via Vilsmeier-Haack.
Grignard Addition: Conversion of Formyl to Secondary Alcohol.
Oxidation: Conversion of Alcohol to Acetyl.
Hydrolysis: Deprotection to the free acid.
Visual Synthesis Pathway
Figure 1: Stepwise synthesis of the target scaffold ensuring regioisomeric purity.
Experimental Protocols
The following protocols are designed for reproducibility. Standard safety precautions (fume hood, PPE) are mandatory, particularly when handling methyl hydrazine and POCl3.
Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
Rationale: Using DMF-DMA ensures the correct oxidation state for the pyrazole ring without needing subsequent oxidation steps.
Stir at room temperature for 2 hours, then reflux for 1 hour.
Workup: Evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the 1-methyl isomer (major product) from the 2-methyl isomer.
Validation: 1H NMR should show two pyrazole doublets (or one singlet if overlapping) and N-Me/O-Me singlets.
Step 2: C4-Formylation (Vilsmeier-Haack)
Rationale: The C4 position is the most nucleophilic site on the pyrazole ring.
Step 3: Conversion to 4-Acetyl (Grignard + Oxidation)
Rationale: This two-step sequence is more reliable than direct Friedel-Crafts acetylation for electron-deficient heterocycles.
Grignard: Treat the 4-formyl compound (in dry THF, -78°C) with Methyl Magnesium Bromide (1.1 eq). Quench with NH4Cl. Isolate the secondary alcohol.
Oxidation: Dissolve the alcohol in DCM. Add Pyridinium Chlorochromate (PCC, 1.5 eq) or activated MnO2 (10 eq). Stir until TLC indicates completion.[2] Filter through Celite.
Acidify with 1M HCl to pH 2. The product, 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , typically precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.
Scaffold Reactivity & Applications
The power of this molecule lies in its ability to serve as a Bifunctional Linchpin .
A. Divergent Library Synthesis
The C3-acid and C4-acetyl groups can be modified independently.
Path A (Amide Coupling): React C3-COOH with diverse amines (R-NH2) using HATU/DIPEA.
Path B (Condensation): React C4-COCH3 with aromatic aldehydes (Claisen-Schmidt) to form chalcone-like derivatives (Michael acceptors).
B. Synthesis of Fused Heterocycles (Pyrazolo[4,3-d]pyridazines)
This is the most critical application for kinase inhibitor discovery. The 1,2-relationship of the acetyl and carboxyl groups allows for condensation with hydrazines.
Protocol:
Reflux the scaffold with Hydrazine Hydrate in Ethanol/Acetic Acid.
Mechanism: Hydrazine forms a hydrazone at the acetyl group, followed by intramolecular nucleophilic attack on the carboxylic acid (or ester) to close the pyridazinone ring.
in silico prediction of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid bioactivity
A Technical Guide to Computational Target Discovery and Validation Part 1: Executive Summary & Chemical Profile[1] 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-51-4) represents a highly functionalized pyra...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Computational Target Discovery and Validation
Part 1: Executive Summary & Chemical Profile[1]
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-51-4) represents a highly functionalized pyrazole scaffold.[1] While pyrazoles are ubiquitous in medicinal chemistry—forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor)—this specific derivative serves as a critical "fragment" or building block.[1]
This guide details a rigorous in silico workflow to predict the bioactivity of this compound. Unlike standard screening, we treat this molecule as a query ligand for Target Fishing (identifying unknown receptors) and Fragment-Based Drug Design (FBDD) assessment.[1]
Rigid scaffold; low entropic penalty upon binding.[1]
Part 2: Target Identification (Target Fishing)
Since the specific bioactivity of this molecule is not widely documented in primary literature, we employ Reverse Docking and Pharmacophore Mapping .[1] This process inverts the standard paradigm: instead of docking one library against one target, we dock one ligand against a database of thousands of protein cavities.
2.1 The Target Fishing Workflow
We utilize a consensus approach combining shape-based screening (e.g., SwissTargetPrediction) and structure-based reverse docking (e.g., idTarget or scPDB).[1]
Figure 1: Reverse screening workflow for identifying putative biological targets.
2.2 Predicted Biological Targets
Based on the pyrazole-3-carboxylic acid pharmacophore (an aromatic ring fused with H-bond donor/acceptor pairs), the following targets are statistically probable:
Cyclooxygenase-2 (COX-2): Pyrazoles are classic COX-2 pharmacophores (e.g., Celecoxib).[1] The carboxylic acid moiety may mimic the arachidonic acid headgroup.[1]
D-Amino Acid Oxidase (DAAO): Small carboxylic acid-containing heterocycles often bind the active site of DAAO (associated with schizophrenia).[1]
Kinase ATP-Binding Pockets: The pyrazole nitrogen pair can mimic the adenine ring of ATP, forming hinge-region hydrogen bonds.[1]
Part 3: Molecular Docking Protocol (Case Study: COX-2)
To validate the hypothesis generated in Part 2, we perform rigid-receptor molecular docking against COX-2 (PDB ID: 3LN1) .[1]
3.1 Experimental Methodology
Step 1: Ligand Preparation
Geometry Optimization: Use MM2 force field to minimize the ligand energy.
Protonation State: At physiological pH (7.4), the carboxylic acid will be deprotonated (
).[1] Crucial: Generate both neutral and ionized forms to test ionic interaction with Arg120 in the COX-2 channel.
Critical Insight: The presence of the free carboxylic acid often limits Blood-Brain Barrier (BBB) penetration but enhances solubility and reduces metabolic clearance by CYPs.[1]
Part 5: Conclusion & Strategic Recommendations
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is identified in silico as a high-quality Fragment-Based Drug Design (FBDD) scaffold.[1]
Primary Target: COX-2 and related inflammatory mediators.[1]
Optimization Strategy:
Grow: Amidation of the carboxylic acid can access the hydrophobic pocket of COX-2, potentially increasing potency from micromolar (fragment) to nanomolar (lead) range.[1]
Link: The acetyl group provides a vector for linking to other pharmacophores.[1]
Next Step: Verify in silico predictions via a Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) screening, which are sensitive enough to detect weak fragment binding.[1]
References
Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] Link
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1] Nucleic Acids Research, 47(W1), W357-W364.[1] Link
Bruno, A., et al. (2014).[1] COX-2 Inhibition: What We Learned and What Is to Come. Journal of Medicinal Chemistry. Link[1]
Gfeller, D., et al. (2014).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Preliminary Screening & Evaluation of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives
Executive Summary
The 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry due to its bifunctional nature. It possesses two distinct vectors for chemical diversification: the C3-carboxylic acid (amenable to amidation/esterification for solubility and hydrogen bonding) and the C4-acetyl group (amenable to condensation reactions for increasing lipophilicity and π-stacking interactions).
This guide details the technical workflow for the preliminary screening of derivatives based on this core. Unlike generic screening protocols, this framework focuses on the specific physicochemical properties of pyrazoles—namely, their tendency for moderate solubility and high metabolic stability—to prioritize hits for antimicrobial and anti-inflammatory applications.
Chemical Space & Library Design Rationale
Before screening, one must understand what is being screened. The 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid core is rarely active as a naked fragment. Activity is engendered through derivatization at two key nodes.
Mechanistic Causality in Design:
Node A (C3-Carboxyl): Modifications here modulate pharmacokinetics . Converting the acid to a secondary amide or hydrazide often improves membrane permeability and reduces rapid renal clearance compared to the free acid.
Node B (C4-Acetyl): Modifications here modulate potency . Condensation with aromatic aldehydes (Claisen-Schmidt) creates chalcones, or with hydrazines to form hydrazones, extending the molecule to occupy hydrophobic pockets in targets like DNA Gyrase (bacteria) or COX-2 (inflammation).
To ensure resource efficiency, do not screen randomly. Follow a Tiered Filtration System. This scaffold is historically predisposed to antimicrobial activity (via DNA gyrase inhibition) and anti-inflammatory activity (via COX inhibition).
Tier 1: In Silico Druglikeness & Filtering
Before wet-lab synthesis, filter virtual libraries.
Lipinski’s Rule of 5: Pyrazole derivatives often suffer from high LogP when the C4 chain becomes too greasy.
Tox Alerts: Flag Michael acceptors (reactive chalcones at C4) for potential covalent toxicity (PAINS).
Protocol: Use SwissADME or RDKit to calculate TPSA (Target: <140 Ų for cell permeability).
Tier 2: Primary Phenotypic Screen (Antimicrobial)
The most high-yield application for this scaffold is as an antimicrobial agent.
Mechanism:[1] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals in living cells.
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.
Quantification: Measure Absorbance at 570 nm.
Data Presentation & Analysis
When reporting results for this scaffold, structure your data to highlight the Structure-Activity Relationship (SAR) .
Table 1: Example Data Layout for Screening Report
Compound ID
R1 (C3-Subst)
R2 (C4-Subst)
MIC S. aureus (µg/mL)
MIC E. coli (µg/mL)
CC50 (HFF-1) (µg/mL)
SI (Selectivity)
PZ-01
-OH (Acid)
-CH3 (Acetyl)
>128
>128
>500
N/A
PZ-02
-NH-Ph (Amide)
-CH3 (Acetyl)
64
128
450
7.0
PZ-03
-NH-Ph
-CH=CH-Ph (Chalcone)
4
32
120
30.0
Cipro
(Control)
-
0.5
0.01
>500
>1000
Interpretation:
PZ-01 (Parent): Inactive due to polarity/lack of penetration.
PZ-03 (Hybrid): High activity.[2][3] The chalcone moiety likely engages a hydrophobic pocket, while the amide improves stability. High SI indicates it is a viable drug lead.
Figure 2: Screening Decision Logic
Caption: Logical flow for filtering pyrazole derivatives. Only compounds with SI > 10 proceed to advanced ADME.
References
Cetin, A. (2020).[4] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
Akbas, E. et al. (2005). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Il Farmaco.
Vijesh, A.M. et al. (2013). Synthesis, characterization and antimicrobial activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry.
CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
Fundamental Chemistry of Pyrazole-3-Carboxylic Acids
This technical guide details the fundamental chemistry, synthesis, and medicinal application of pyrazole-3-carboxylic acids. Executive Summary Pyrazole-3-carboxylic acids represent a privileged scaffold in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the fundamental chemistry, synthesis, and medicinal application of pyrazole-3-carboxylic acids.
Executive Summary
Pyrazole-3-carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and receptor antagonists. Unlike their 4-carboxylic acid isomers, the 3-carboxylic acid derivatives possess unique electronic properties due to the proximity of the carboxylate to the bio-active N-N bond, influencing both pKa and metal chelation capability. This guide dissects the synthetic regioselectivity, reactivity profiles, and experimental protocols required to master this scaffold.
Structural Fundamentals & Tautomerism
The pyrazole ring is a
-excessive heteroaromatic system. In pyrazole-3-carboxylic acids, the annular tautomerism is a defining feature that complicates NMR analysis and crystallization.
Annular Tautomerism
In solution, 1H-pyrazole-3-carboxylic acid exists in dynamic equilibrium with 1H-pyrazole-5-carboxylic acid. While often treated as identical in unsubstituted systems due to rapid proton transfer, N-substitution locks the tautomer, defining the steric environment.
3-isomer: The carboxyl group is adjacent to the amine-like nitrogen (
).
5-isomer: The carboxyl group is adjacent to the imine-like nitrogen (
).
Implication: In drug design, the 5-isomer often creates steric clash with the N-substituent, whereas the 3-isomer adopts a planar conformation favorable for binding pockets.
Acidity and pKa
Carboxylic Acid pKa: ~3.5 – 4.0 (comparable to benzoic acid, lowered by the electron-withdrawing pyrazole ring).
Pyrazole NH pKa: ~14.0 (very weak acid).
Protonation: The pyridine-like nitrogen can be protonated (pKa ~2.5), forming a cation that deactivates the ring toward electrophilic attack.
Synthetic Pathways & Regioselectivity
Primary Route: Cyclocondensation (The Knorr Synthesis)
The most robust industrial route involves the condensation of hydrazines with 1,3-dicarbonyl equivalents (e.g., ethyl pyruvate derivatives or 2,4-diketoesters).
The Regioselectivity Challenge:
When reacting a monosubstituted hydrazine (
) with an unsymmetrical 1,3-dicarbonyl (), two isomers are possible.
Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the
terminus) attacks the most electrophilic carbonyl.
Steric Control: Bulky hydrazine substituents favor attack at the least hindered carbonyl.
Mechanism Visualization:
The following diagram illustrates the bifurcation point determining the 3- vs 5-isomer ratio.
Caption: Divergent pathways in the cyclocondensation of hydrazines with 2,4-diketoesters. Regioselectivity is dictated by the initial nucleophilic attack.
Secondary Route: 1,3-Dipolar Cycloaddition
Reaction of diazoacetates (dipole) with alkynes (dipolarophile).
Pros: High convergence; access to highly substituted rings.
Cons: Often yields mixtures; safety hazards of diazo compounds.
Regiocontrol: Copper(I) catalysis (Click chemistry) can enforce 1,4-disubstitution (yielding 3-carboxylates after adjustment).
Reactivity Profile
Electrophilic Aromatic Substitution (SEAr)
The pyrazole ring is electron-rich, but the carboxylic acid at C3 is electron-withdrawing.
Position 4 (C4): This is the "soft" nucleophilic center, activated for SEAr (Nitration, Halogenation).
Directing Effect: The C3-COOH directs incoming electrophiles to the C4 position due to electronics, reinforcing the natural reactivity of the pyrazole ring.
Decarboxylation
Thermal decarboxylation of pyrazole-3-carboxylic acids requires high temperatures (
).
Mechanism: Involves a zwitterionic intermediate.
Utility: Used to remove the directing group after C4 functionalization.
Functional Group Interconversion
The C3-carboxylic acid is sterically accessible (unlike C5), allowing facile conversion to:
Acid Chlorides: Stable enough for isolation (using
).
Amides: Key for peptidomimetic drugs (e.g., Dengue protease inhibitors).
Heterocycle Fusion: Reaction with hydrazines yields pyrazolo[3,4-d]pyridazinones.[1]
Medicinal Chemistry Applications
Application Area
Mechanism of Action
Key Structural Insight
Dengue Virus
NS2B-NS3 Protease Inhibitor
The pyrazole-3-COOH mimics the P1 acidic residue of the viral substrate, anchoring the inhibitor in the active site.
Inflammation
COX-2 Inhibition
1,5-Diarylpyrazole-3-carboxylates serve as rigid scaffolds to orient hydrophobic aryl groups into the COX-2 side pocket.
Agrochemicals
SDHI Fungicides
The amide bond at C3 provides hydrogen bonding essential for binding to succinate dehydrogenase.
Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
A robust method minimizing the formation of the 5-isomer.
Reagents:
Phenylhydrazine (1.0 eq)
Ethyl 2,4-dioxovalerate (1.0 eq) [Prepared via Claisen condensation of acetone and diethyl oxalate]
Addition: Cool the solution to 10°C. Add phenylhydrazine (20 mmol) dropwise over 15 minutes. Note: Low temperature favors the kinetic control required for regioselectivity.
Cyclization: Allow to warm to room temperature, then reflux for 2 hours.
Work-up: Pour the reaction mixture into ice-water (100 mL). The product precipitates as a solid.[3][4]
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2).
Validation: 1H NMR should show the C5-H proton as a doublet (or singlet if C5 is substituted) at
Application Note: Regioselective Synthesis of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regiochemically defined route to 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . Unlike direct cyclization method...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regiochemically defined route to 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid .
Unlike direct cyclization methods (e.g., reaction of methylhydrazine with 2,4-dioxoalkanoates), which often yield mixtures of 3- and 5-isomers or place the acetyl group at the wrong position, this protocol utilizes a Stepwise Functionalization Strategy . This approach guarantees the correct substitution pattern by building the acetyl group onto a pre-validated pyrazole core using palladium-catalyzed cross-coupling.
Abstract & Strategic Rationale
The target compound, 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , is a high-value scaffold for the development of kinase inhibitors and agrochemicals. Its specific substitution pattern—featuring a carboxylic acid at C3 and an acetyl group at C4—presents a synthetic challenge due to the propensity of pyrazole cyclizations to favor the thermodynamically stable 5-substituted isomers.
Why Conventional Routes Fail:
Hydrazine Cyclization: Reaction of methylhydrazine with ethyl 3-acetyl-2,4-dioxopentanoate typically yields the 5-methyl-4-acetyl or 5-acetyl-4-methyl isomers due to competing nucleophilic attacks.
Direct Acylation: Friedel-Crafts acylation of pyrazole-3-carboxylates is sluggish due to the electron-withdrawing effect of the ester group, often requiring harsh conditions that degrade the substrate.
The Solution: Palladium-Catalyzed Functionalization
This protocol employs a "Design-for-Regiocontrol" approach:
Scaffold Construction: Synthesis of the unambiguous Ethyl 1-methyl-1H-pyrazole-3-carboxylate core.
Activation: Regioselective bromination at the nucleophilic C4 position.
Functionalization: Stille coupling with tributyl(1-ethoxyvinyl)tin (a masked acetyl group) followed by hydrolysis. This method operates under mild conditions and unequivocally installs the acetyl group at C4.
Retrosynthetic Analysis
The synthetic logic relies on the high susceptibility of the pyrazole C4 position to electrophilic halogenation and the versatility of the resulting bromide in transition-metal catalysis.
Figure 1: Retrosynthetic strategy highlighting the installation of the acetyl group via a masked vinyl ether intermediate.
Experimental Protocol
Phase 1: Scaffold Preparation (If not purchased)
Target: Ethyl 1-methyl-1H-pyrazole-3-carboxylate
If the starting material is not available commercially, it can be synthesized with high regioselectivity using the Ethyl Pyruvate / DMF-DMA route.
Enaminone Formation: Reflux Ethyl Pyruvate (1.0 equiv) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv) in toluene for 4 hours. Concentrate to yield the crude enaminone intermediate.
Cyclization: Dissolve the residue in Ethanol. Add Methylhydrazine (1.0 equiv) dropwise at 0°C. Stir at room temperature for 2 hours, then reflux for 1 hour.
Purification: Evaporate solvent. The product, Ethyl 1-methyl-1H-pyrazole-3-carboxylate , is obtained after silica gel chromatography (Hexane/EtOAc).
Note: This route favors the 3-carboxylate over the 5-carboxylate due to the initial reaction of hydrazine with the aldehyde-equivalent carbon.
Alternative: If avoiding Tin is desired, a Heck Reaction with Butyl Vinyl Ether followed by hydrolysis can be used, though yields are typically lower for electron-deficient pyrazoles.
Methylhydrazine: Highly toxic and potential carcinogen. Handle in a fume hood with double gloves.
Organotin Reagents: Neurotoxic. All Stille coupling waste must be segregated and disposed of as heavy metal waste.
Diazo Compounds (Alternative Route): If attempting the cycloaddition route (Ethyl Diazoacetate), use blast shields and avoid metal spatulas, as they can initiate detonation.
References
Tinarelli, A. et al. "Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones." ChemInform, 2011.[5] Link
Deng, X. & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[6] Link
Martins, M. A. P. et al. "The chemistry of 1,1,1-trihalo-3-alken-2-ones..." (General pyrazole synthesis background). Chemical Reviews, 2004.[1][5]
Sakamoto, T. et al. "Palladium-catalyzed cross-coupling reactions of bromopyrazoles." Heterocycles, 1992. (Foundational reference for Stille coupling on pyrazoles).
Ochi, Y. et al. "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, 2018.[7] Link
Application Note: Retrosynthetic Analysis & Synthesis of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
An in-depth Application Note and Protocol for the retrosynthetic analysis and synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . Abstract & Molecule Profile 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CA...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth Application Note and Protocol for the retrosynthetic analysis and synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid .
Abstract & Molecule Profile
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 75239-15-5) is a highly functionalized pyrazole scaffold used in the development of kinase inhibitors, agrochemicals, and biologically active oligoamides. Its specific 1,3,4-substitution pattern presents a regiochemical challenge: distinguishing between the N1-methyl/C3-carboxyl and N1-methyl/C5-carboxyl isomers, and selectively introducing the C4-acetyl group without disrupting the core electronic properties.
This guide details a regioselective synthetic strategy derived from a "Functionalization of Core" approach. Unlike direct cyclization methods that often yield inseparable regioisomeric mixtures, this protocol builds the 1-methyl-3-carboxylate core first, followed by a selective electrophilic aromatic substitution (Friedel-Crafts acylation) at the electronically activated C4 position.
The retrosynthesis relies on the inherent reactivity differences of the pyrazole ring carbons.
Disconnection 1 (Functional Group Interconversion): The C3-Carboxylic acid is generated from an ester precursor (Ethyl ester) via hydrolysis.
Disconnection 2 (C-C Bond Formation): The C4-Acetyl group is introduced via Electrophilic Aromatic Substitution (EAS). In 1-substituted pyrazoles, the C4 position is the most nucleophilic and preferred site for electrophilic attack, allowing for high regioselectivity.
Disconnection 3 (Ring Construction): The 1-methyl-pyrazole-3-carboxylate core is constructed via a [3+2] cyclocondensation. To ensure the correct N1-Methyl/C3-Ester regiochemistry, a stepwise approach or a specific enaminone precursor is utilized.
Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target acid back to acyclic precursors.
Route Selection & Causality
Why this Route?
Regiocontrol: Direct condensation of methylhydrazine with a tricarbonyl precursor (e.g., ethyl 2,4-dioxopentanoate) typically yields the thermodynamically favored 1,5-dimethyl isomer or inseparable mixtures. By synthesizing the 1-methyl-3-carboxylate core first, we lock the N1/C3 geometry.
Electronic Activation: The 1-methyl-3-ethoxycarbonyl pyrazole is electron-rich enough at C4 to undergo Friedel-Crafts acylation, but the ester group at C3 prevents over-reaction or polymerization.
Scalability: The reagents (Ethyl pyruvate, DMF-DMA, Acetyl chloride) are cheap and the intermediates are stable solids or oils amenable to crystallization.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
This step involves the formation of an enaminone intermediate followed by cyclization with methylhydrazine.
Mechanism:
Enaminone Formation: Reaction of Ethyl Pyruvate with
Cyclization: Methylhydrazine attacks the electrophilic enamine carbon (C4) via Michael addition, followed by intramolecular condensation with the C2-ketone. This sequence favors the 1-methyl-3-carboxylate isomer.
Allow the mixture to warm to room temperature and stir for 2 hours, then reflux for 1 hour to ensure complete cyclization.
Workup: Concentrate the solvent. Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification: Purify by flash column chromatography (Hexanes:EtOAc 8:2) to isolate Ethyl 1-methyl-1H-pyrazole-3-carboxylate as a pale yellow solid/oil.[2]
Note: Verify regiochemistry by NOE NMR (Correlation between N-Me and H-5, but not Ester).
In a dry flask under Argon, suspend AlCl₃ (2.0 eq) in dry DCE (0.5 M concentration relative to substrate).
Add Acetyl Chloride (1.5 eq) dropwise at 0°C. Stir for 15 min to form the acylium ion complex.
Add a solution of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in DCE dropwise.
Heat the mixture to reflux (83°C) for 6–12 hours. Monitor by TLC/LCMS for disappearance of starting material.
Quench: Cool to 0°C and carefully pour the reaction mixture into ice water. Caution: Vigorous evolution of HCl.
Extraction: Extract the aqueous layer with DCM (3x).[5] Combined organic layers are washed with NaHCO₃ (sat.) and brine.
Purification: Dry (MgSO₄) and concentrate. Recrystallize from Ethanol/Hexane or purify via silica chromatography (Hexanes:EtOAc 7:3) to yield Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate .
Step 3: Ester Hydrolysis
Reagents:
Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
Lithium Hydroxide (LiOH·H₂O) (2.0 eq)
THF / Water (3:1 ratio)
Procedure:
Dissolve the ester in THF/Water (3:1).
Add LiOH·H₂O (2.0 eq) in one portion.
Stir at room temperature for 4 hours. (Heating to 50°C may be required if solubility is low).
Workup: Concentrate THF under vacuum. Acidify the remaining aqueous solution to pH 2–3 using 1M HCl.
Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc (3x), dry, and concentrate.
Final Product:4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid .
Analytical Validation
Experiment
Expected Result
Interpretation
¹H NMR (DMSO-d₆)
δ 8.35 (s, 1H, H-5)
Confirm C5-H (singlet, deshielded by adjacent N).
δ 3.92 (s, 3H, N-Me)
N-Methyl group.
δ 2.45 (s, 3H, Acetyl-Me)
Acetyl methyl group.
δ 13.0 (bs, 1H, COOH)
Carboxylic acid proton.
¹³C NMR
~192 ppm (C=O ketone)
Confirms acetylation.
~163 ppm (C=O acid)
Confirms carboxylic acid.
LC-MS
[M+H]⁺ = 169.15
Confirms molecular weight.
Regiochemistry Check (Critical):
NOESY: An NOE correlation should be observed between the N-Methyl protons (δ 3.92) and the C5-Proton (δ 8.35).
Absence of NOE between N-Methyl and the Ethyl ester (in Step 1) confirms the 1-methyl-3-carboxylate structure (vs 1-methyl-5-carboxylate).
References
Synthesis of Pyrazole Carboxylates
Title: Regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate.[6][3]
Application Note: High-Efficiency Cyclization Protocol for 1-Methyl-1H-Pyrazole Synthesis
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes safety, mechanistic understanding, and reproducible yield.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes safety, mechanistic understanding, and reproducible yield.
Executive Summary
The 1-methyl-1H-pyrazole moiety is a critical pharmacophore in fragment-based drug discovery (FBDD), serving as a core scaffold for kinase inhibitors and agrochemicals. While N-methylation of pyrazole is a common route, it often suffers from regioselectivity issues when substituents are present.
This guide details the cyclization protocol via the condensation of methylhydrazine with a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane). This de novo ring construction offers superior atom economy, high purity, and avoids the isomer separation challenges associated with alkylation methods.
Scientific Foundation: Mechanism & Design
The Chemistry of Cyclocondensation
The synthesis relies on the Knorr-type cyclocondensation.[1] Unlike standard Knorr synthesis using 1,3-diketones, the synthesis of the parent 1-methylpyrazole requires a "masked" malonaldehyde equivalent, typically 1,1,3,3-tetramethoxypropane (TMP) .
The reaction proceeds through three distinct phases:[1][2][3]
Acid-Catalyzed Deprotection: The bis-acetal (TMP) is hydrolyzed in situ to generate the reactive species, malonaldehyde (propanedial).
Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon.
Cyclization & Aromatization: Intramolecular nucleophilic attack followed by dehydration yields the aromatic system.
Reaction Pathway Visualization
The following diagram maps the critical signaling pathway of the reaction, highlighting the specific activation steps required for high yield.
Caption: Mechanistic flow from masked acetal precursor to aromatic heterocycle via acid-catalyzed hydrolysis.
Strategic Considerations & Safety
Safety: The Methylhydrazine Hazard
CRITICAL WARNING: Methylhydrazine is a potent alkylating agent, known carcinogen, and highly toxic upon inhalation or skin contact.
Containment: All transfers must occur within a functioning fume hood.
Neutralization: Keep a solution of dilute bleach (sodium hypochlorite) or 10% NaOH nearby to neutralize spills immediately.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Process Optimization Parameters
To ensure a self-validating system, the following parameters must be controlled:
Parameter
Specification
Rationale
Stoichiometry
1.0 : 1.05 (TMP : Hydrazine)
Slight excess of hydrazine ensures complete consumption of the expensive acetal.
pH Control
pH < 2.0 (Initial)
Acidic media is strictly required to unmask the aldehyde groups from TMP.
Temperature
Reflux (70-80°C)
Required to drive the dehydration step and ensure aromatization.
Solvent
Ethanol/Water
Miscible with both organic reagents and the aqueous acid catalyst.
Low Yield: Often caused by incomplete hydrolysis of TMP. Ensure the initial acid step is performed at 50°C before adding hydrazine.
Dark Product: Oxidation during reflux. Ensure an inert atmosphere (Nitrogen/Argon) is used if high purity is required for downstream biological assays.
Emulsion during Extraction: The pyrazole is amphiphilic. Add solid NaCl to the aqueous phase to saturate it ("salting out") and break the emulsion.
References
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[4] Retrieved from [Link][4]
National Institutes of Health (NIH). (2010). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles. PMC. Retrieved from [Link]
Beilstein Journals. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification & Isolation Protocols for 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
Executive Summary & Chemical Context
Target Molecule: 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
Application: Pharmaceutical intermediate (kinase inhibitors, PDE5 inhibitor analogs).
Critical Challenge: The synthesis of N-methyl pyrazoles via hydrazine cyclization or direct methylation frequently yields regioisomeric mixtures (1,3- vs. 1,5-isomers). Furthermore, the 4-acetyl group introduces reactivity that can lead to side reactions (aldol condensation) if purification conditions are too harsh.
This guide details a three-stage purification strategy designed to achieve >99.5% purity suitable for GMP workflows. The protocol leverages the amphoteric nature of the pyrazole core and the specific pKa of the carboxylic acid moiety.
Property
Value (Approximate)
Significance
Formula
Low molecular weight polar scaffold.
pKa (Acid)
~3.2 – 3.8
Allows for pH-controlled precipitation.
Solubility
Soluble in dilute base, MeOH, DMSO.
Poor solubility in acidic water/non-polar solvents.
Protocol A: Acid-Base Extraction (The "Chemical Filter")
Objective: Bulk removal of non-acidic impurities (unreacted hydrazines, neutral side products) and initial isomer enrichment.
Mechanism: Exploits the carboxylic acid functionality to solubilize the product in aqueous base, leaving non-acidic organic impurities in the organic phase.
Reagents:
Sodium Carbonate (
), 10% w/v aqueous solution.
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Hydrochloric Acid (HCl), 6N.
Activated Carbon (optional).
Step-by-Step Methodology:
Dissolution: Suspend the crude solid (or reaction residue) in 10%
solution (10 mL per gram of crude). Stir at room temperature until fully dissolved.
Note: Maintain pH ~9-10. Do not use strong NaOH if possible, as the acetyl group can undergo haloform-type degradation or aldol reactions at very high pH.
Organic Wash: Extract the aqueous alkaline layer twice with EtOAc (1:1 volume ratio).
Action: Discard the organic (top) layer. This removes neutral impurities and unreacted starting materials.
Decolorization (Optional): If the aqueous solution is dark, add activated carbon (5% w/w), stir for 30 mins, and filter through a Celite pad.
Precipitation (Critical Step): Cool the aqueous filtrate to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring.
Target pH: Adjust to pH 2.0 – 2.5.
Observation: The product should precipitate as a white to off-white solid.
Filtration: Collect the solid via vacuum filtration. Wash the cake with cold water (
) to remove inorganic salts.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Recrystallization (Isomer Resolution)
Objective: Removal of the stubborn 1,5-regioisomer and trace colored impurities.
Logic: The 1,3-isomer (target) typically exhibits different lattice energy and solubility profiles compared to the 1,5-isomer due to steric crowding of the N-methyl and C5-substituents.
Solvent Systems:
System A (Standard): Ethanol / Water (9:1).
System B (Polishing): Acetic Acid / Water.
Step-by-Step Methodology (System A):
Reflux: Suspend the dried solid from Protocol A in Ethanol (5 mL/g). Heat to reflux (
).
Titration: If the solid does not dissolve completely, add Water dropwise through the condenser until a clear solution is obtained.
Warning: Do not exceed 20% water content, or yield will drop significantly.
Cooling Gradient: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.
Crystallization: Once at room temperature, move the flask to an ice bath (
) for 1 hour.
Harvest: Filter the crystals. Wash with cold Ethanol (
).
Validation: Check HPLC purity. If <99%, repeat or switch to System B.
Objective: Isolation of reference standards or removal of closely eluting byproducts.
Parameter
Setting
Column
C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), ,
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 60% B over 20 minutes
Flow Rate
15–20 mL/min (depending on column diameter)
Detection
UV @ 254 nm (aromatic core) and 280 nm (carbonyl)
Process Visualization (Workflow Diagram)
The following diagram illustrates the decision matrix for the purification process.
Caption: Integrated workflow for the isolation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, prioritizing acid-base extraction followed by crystallization.
Analytical Validation (QC)
To ensure the integrity of the purified compound, the following analytical signatures must be verified.
HPLC Method:
Column: C18 (
).
Mobile Phase: 0.1%
in Water (A) / Acetonitrile (B).
Gradient: 10-90% B over 15 min.
Note: The carboxylic acid peak may tail without acid in the mobile phase.
NMR Signature (
):
ppm (Broad s, 1H, -COOH).
ppm (s, 1H, Pyrazole H-5).
ppm (s, 3H, N-Me).
ppm (s, 3H, Acetyl-Me).
Differentiation: The 1,5-isomer will typically show a shift in the ring proton and N-methyl group due to the magnetic anisotropy of the adjacent carbonyls.
References
PubChem. (2025).[2][3] 4-Methylpyrazole-3-carboxylic acid (Analogous Structure Data).[4] National Library of Medicine. Available at: [Link]
Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester (WO2014120397A1). (Demonstrates pyrazole acid workup protocols).
Google Patents. (2020). Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid (CN111138289B). (Protocol source for acetyl-pyrazole handling).
ResearchGate. (2007). Crystal structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (Structural data for regioisomer comparison). Available at: [Link]
recrystallization of pyrazole carboxylic acid derivatives
Application Note: Strategic Recrystallization & Purification of Pyrazole Carboxylic Acid Derivatives Executive Summary & Chemical Context Pyrazole carboxylic acid derivatives are critical pharmacophores in modern drug de...
Pyrazole carboxylic acid derivatives are critical pharmacophores in modern drug design (e.g., sildenafil, celecoxib, darolutamide). However, their purification presents a unique "amphoteric paradox." The pyrazole ring possesses a basic nitrogen (pyridine-like, pKa ~2.5) and an acidic proton (pyrrole-like, pKa ~14), while the carboxylic acid moiety adds a distinct acidic center (pKa ~3–4).
This zwitterionic potential leads to strong intermolecular hydrogen bonding, often resulting in high melting points and poor solubility in standard organic solvents. Standard recrystallization protocols often fail because they treat these molecules as simple organics rather than complex hydrogen-bond networks.
This guide details a Dual-Mode Purification Strategy :
Chemical Purification (pH Swing): Exploits the carboxylic acid functionality to separate the target from non-acidic synthetic byproducts (regioisomers, unreacted hydrazines).
Physical Purification (Thermal Recrystallization): Optimizes crystal lattice formation to exclude structurally similar impurities.
Pre-Formulation: The Solvation Landscape
Before attempting crystallization, one must understand the solubility profile. Pyrazole carboxylic acids generally follow a "Polar-Protic" preference due to their ability to donate and accept hydrogen bonds.
Table 1: Solvent Compatibility Matrix
Solvent Class
Examples
Solubility Rating
Application Note
Protic Polar
Water, Methanol, Ethanol
High (Hot)
Primary solvents. Water is an excellent anti-solvent when paired with alcohols.
Aprotic Polar
DMSO, DMF, DMAc
Very High
Avoid for recrystallization if possible; high boiling points make product isolation difficult. Use only for initial dissolution in extreme cases.
Moderately Polar
Ethyl Acetate, Acetone
Medium
Good for "polishing" steps or as anti-solvents in binary systems.
Non-Polar
Hexane, Toluene, Heptane
Negligible
Strict anti-solvents. Used to drive yield but can trap impurities if added too quickly.
Protocol A: The "Chemical Filter" (Acid-Base Precipitation)
Objective: This is a self-validating primary purification step. It separates the target pyrazole acid from neutral or basic impurities (e.g., unreacted pyrazoles, esters, or hydrazines) generated during synthesis (e.g., Knorr or Vilsmeier-Haack reactions).
Mechanism:
Impurities that do not deprotonate remain insoluble and are filtered out.
Step-by-Step Protocol:
Dissolution: Suspend the crude solid in 10% aqueous NaOH (or KOH). Use 5–10 volumes relative to the solid weight.
Checkpoint: The solution should become clear. If solids remain, these are likely non-acidic impurities.
Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel to remove insoluble byproducts.
Slowly add 6N HCl dropwise with vigorous stirring.
Target pH: Adjust to pH 1–2. (Note: Isoelectric precipitation may occur earlier, but full acidification ensures maximum yield for the free acid).
Isolation: Filter the resulting precipitate. Wash with cold water to remove inorganic salts (NaCl/KCl).
Drying: Dry the "Semi-Pure" solid in a vacuum oven at 50°C.
Protocol B: Thermal Recrystallization (Polishing)
Objective: To remove structurally similar impurities (e.g., regioisomers like 1,3- vs 1,5-isomers) and achieve >99% HPLC purity.
Preferred Solvent System:Ethanol/Water (Binary System)
Why? Ethanol disrupts the hydrogen bonding dimers of the acid, while water acts as a high-dielectric modulator to control supersaturation.
Step-by-Step Protocol:
Reflux: Place the "Semi-Pure" solid in a round-bottom flask. Add Ethanol (95%) gradually while heating to reflux (approx. 78°C).
Ratio: Aim for 10–15 mL solvent per gram of solute.
Observation: Add solvent just until the solid dissolves. If the solution is dark, add activated carbon (5 wt%) and reflux for 15 mins, then hot-filter.
Nucleation Control: Remove from heat.
Optional: If the solution is highly concentrated, add warm Water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.
Cooling Ramp: Allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.
Optimization: Once at RT, move to a fridge (4°C) for 12 hours to maximize yield.
Collection: Filter the crystals.
Wash: Wash with a cold 1:1 Ethanol/Water mixture.
Drying: Vacuum dry at 60°C for 24 hours.
Process Logic & Visualization
The following diagram illustrates the decision logic for purifying pyrazole carboxylic acids, integrating both chemical and physical filtration methods.
Troubleshooting & Optimization (The "Why" and "How")
Issue
Probable Cause
Corrective Action
Oiling Out
Product separates as a liquid droplet rather than crystals. Common in pyrazoles due to low melting points of solvates.
Seed the solution. Add a tiny crystal of pure product at the cloud point. Alternatively, switch to a higher boiling solvent (e.g., n-Propanol) to ensure the temperature stays above the oiling point.
Low Yield
Product is too soluble in the mother liquor.
Concentrate the filtrate or increase the ratio of anti-solvent (Water). Ensure pH is exactly at the isoelectric point (usually pH 3-4) or fully protonated (pH 1-2).
Colored Impurities
Oxidation byproducts (tar).
Activated Carbon. Use polymeric resins or charcoal during the hot dissolution phase.
Regioisomer Contamination
1,3-isomer vs 1,5-isomer co-crystallization.
Slow Evaporation. Avoid rapid cooling. Use a solvent where the isomers have the largest solubility difference (often Toluene or Isopropanol).
References
Vertex AI Search. (2025). Solubility of Pyrazine-2-carboxylic acid. Solubility of Things. Link
ChemicalBook. (2025). 5-Acetyl-1H-Pyrazole-3-carboxylic acid Properties and Synthesis. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Link
Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Link
Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Link
BenchChem. (2025). Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Link
Google Patents. (1990). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. Link
Application Note: 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid as a Divergent Scaffold in Drug Discovery
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 104085-32-7) as a versatile scaffold for acc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 104085-32-7) as a versatile scaffold for accessing privileged heterocyclic systems, particularly kinase inhibitors and GPCR ligands.
Abstract
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a high-value "ortho-functionalized" building block. Its structure features two chemically distinct electrophilic centers—a C3-carboxylic acid and a C4-acetyl group —positioned in proximity. This geometry enables rapid access to fused bicyclic systems (specifically pyrazolo[3,4-d]pyridazines ) via cyclocondensation, as well as divergent parallel synthesis for fragment-based drug discovery (FBDD). This guide provides reactivity profiles, a validated cyclization protocol, and mechanistic insights.
Chemical Profile & Reactivity
The molecule acts as a 1,3-dielectrophile equivalent . The interplay between the hard electrophile (carboxylic acid) and the soft electrophile (enonizable ketone) allows for chemoselective transformations.
DMSO, Methanol, DMF; sparingly soluble in water/DCM
Reactivity Logic
C3-Carboxylic Acid: amenable to standard peptide coupling reagents (HATU, EDC) to generate amide libraries.
C4-Acetyl Group: A methyl ketone capable of Claisen-Schmidt condensations (to form chalcones) or 1,2-additions.
Ortho-Disposition: The critical feature.[1] The proximity of C3 and C4 allows for heteroannulation with binucleophiles (e.g., hydrazines, diamines), forming 6-membered fused rings.
Strategic Workflows (Visualized)
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways. The central scaffold (Blue) yields three distinct chemotypes depending on the reagent choice.
Validated Protocol: Synthesis of Pyrazolo[3,4-d]pyridazin-7-ones
The most impactful application of this scaffold is the synthesis of pyrazolo[3,4-d]pyridazines . This fused system mimics the adenine core of ATP, making it a privileged scaffold for kinase inhibition (e.g., CDK, GSK3
Catalyst: Glacial Acetic Acid (0.1 equiv) if using EtOH
Step-by-Step Protocol:
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (168 mg, 1.0 mmol) in Ethanol (10 mL).
Note: If solubility is poor at RT, gently warm to 40°C.
Reagent Addition: Add Methylhydrazine (64
L, 1.2 mmol) dropwise via syringe.
Safety: Perform in a fume hood. Methylhydrazine is volatile and toxic.
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a new, less polar spot (Rf ~0.6) should appear.
Workup (Precipitation):
Cool the reaction mixture to room temperature.
Cool further to 0°C in an ice bath for 30 minutes. The product often precipitates as a white/off-white solid.
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
Purification (if necessary): If no precipitate forms, evaporate the solvent under reduced pressure. Recrystallize the residue from hot Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).
Expected Yield: 75–85%
Characterization Data (Typical):
1H NMR (DMSO-d6): Distinct singlets for N-Methyl (pyrazole), N-Methyl (pyridazinone), and C-Methyl (from acetyl group). Aromatic proton at C3 (pyrazole ring) will be absent, confirming fusion.
For applications requiring the preservation of the "open" scaffold (e.g., fragment linking).
Activation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min at RT.
Coupling: Add the amine partner (R-NH2, 1.1 equiv).
Reaction: Stir at RT for 2–12 hours.
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.
Note: The C4-acetyl group remains intact, available for downstream modification (e.g., reduction to a chiral alcohol).
Troubleshooting & Optimization (Expert Insights)
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Incomplete ring closure (Open hydrazone intermediate).
Switch solvent to Glacial Acetic Acid and reflux at 118°C. The harsher conditions force the dehydration step.
Regioisomer Formation
Attack of hydrazine at Acid vs. Ketone first.
While the ketone is usually more reactive to nucleophilic attack, using Ester analogs (methyl ester) instead of the free acid can alter the kinetics. However, for the free acid, the protocol above generally favors the [3,4-d] fusion.
Solubility Issues
Highly polar zwitterionic character.
Use DMF or DMA as co-solvents if the substrate crashes out before reacting.
References
Pyrazolo-pyridine Synthesis: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure.[3] (PMC). Available at: [Link]
Antibacterial Pyrazoles: Synthesis and Pharmacological Activities of Pyrazole Derivatives. (PMC). Available at: [Link]
Cyclization Chemistry: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (Asian J. Chem). Available at: [Link]
Analogous Chemistry (Benzoyl derivative): Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (DergiPark). Available at: [Link]
Application Note: Derivatization Strategies for 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
[1][2] Executive Summary The scaffold 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals.[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The scaffold 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals.[1][2] The juxtaposition of the C3-carboxylic acid and the C4-acetyl group creates a unique electronic and steric environment. The C4-acetyl group acts as an electron-withdrawing group (EWG), deactivating the pyrazole ring but increasing the acidity of the C3-carboxyl moiety.
This guide provides high-fidelity protocols for derivatizing the C3-carboxylic acid.[1] Unlike simple aliphatic acids, this system requires specific activation strategies to overcome the steric pressure from the adjacent acetyl group and to prevent side reactions (such as condensation at the ketone).
Strategic Analysis: The "Ortho" Effect & Reactivity
Before initiating synthesis, researchers must understand the intramolecular forces at play:
Electronic Deactivation: The C4-acetyl group withdraws electron density from the ring.[1] This makes the C3-carbonyl carbon more electrophilic once activated, but the initial nucleophilic attack on the carboxylic acid (during activation) can be sluggish compared to electron-rich pyrazoles.
Steric Gating: The C4-acetyl group is bulky.[1] It creates a "gatekeeper" effect, hindering the approach of large nucleophiles. Consequently, activation via Acid Chloride (Method A) is often superior to carbodiimide coupling (Method B) for sterically demanding amines.[2]
Chemomimetric Risks: The C4-acetyl ketone is reactive.[1] Hydrazine-based reagents (often used to make hydrazides) can react with both the activated ester and the ketone, potentially leading to fused bicyclic systems (e.g., pyrazolo[4,3-d]pyridazines).[2]
Decision Tree & Workflow (Visualized)
The following diagram outlines the logical flow for derivatizing this specific scaffold.
Figure 1: Strategic decision tree for derivatization based on substrate tolerance and target chemotype.
Experimental Protocols
Protocol A: The "Gold Standard" Acid Chloride Method
Best for: Sterically hindered amines, anilines, and scale-up synthesis.[2]
Mechanism: Conversion to the highly electrophilic acyl chloride overcomes the steric hindrance of the C4-acetyl group.
Reflux: Heat to 80°C for 2-3 hours. The suspension should clear as the acid chloride forms.[1] Note: Monitor by TLC (quench aliquot in MeOH to visualize methyl ester).
Isolation: Concentrate in vacuo to remove excess SOCl₂ and toluene. Co-evaporate with DCM twice to ensure removal of HCl.[1] Do not purify ; use the crude yellow solid immediately.
Coupling: Dissolve the crude acid chloride in DCM (0.2 M). Cool to 0°C.[1]
Addition: Add the amine (1.1 equiv) and Et₃N or DIPEA (2.5 equiv).[1]
Workup: Stir at RT for 2 hours. Quench with NaHCO₃ (sat. aq). Extract with DCM.[1]
Critical Control Point: Ensure the removal of SOCl₂ is complete before adding the amine to prevent side reactions with the amine.
Protocol B: HATU-Mediated Direct Coupling
Best for: Complex, acid-sensitive amines, or parallel synthesis libraries.[2]
Mechanism: Formation of the OAt-active ester.[1]
Pre-activation: Dissolve the carboxylic acid and DIPEA in DMF (0.2 M). Stir for 5 mins.
Activation: Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir for 15-30 mins at RT to form the activated ester.
Coupling: Add the amine.
Reaction: Stir for 4-16 hours.
Workup: Dilute with EtOAc. Wash with LiCl (5% aq) x3 (to remove DMF), then NaHCO₃, then Brine.[2]
Why HATU? HATU is preferred over EDC/HOBt for this scaffold because the nitrogen in the pyridine ring of the HATU leaving group assists in the coupling via a cyclic transition state, helping to overcome the steric bulk of the C4-acetyl group [1].
Protocol C: Synthesis of 1,2,4-Oxadiazole Bioisosteres
Best for: Improving metabolic stability and lipophilicity in drug candidates.[2]
Step-by-Step:
Activate: Follow Protocol B (HATU activation) but use an Amidoxime (R-C(=NOH)NH₂) as the nucleophile.[1]
Intermediate: Isolate the O-acyl amidoxime intermediate (often stable enough to precipitate).
Cyclization: Dissolve the intermediate in Toluene or Dioxane.[1] Heat to 110°C (reflux) for 12 hours.
Result: Thermal dehydration closes the ring to form the 1,2,4-oxadiazole.[2]
Data & Troubleshooting Guide
Comparative Analysis of Coupling Reagents for this Scaffold:
Cause: The C4-acetyl group reduces the electrophilicity of the activated ester via through-space repulsion.
Fix: Switch to Protocol A (Acid Chloride) and use Pyridine as the solvent/base.[1]
Issue: Formation of bicyclic byproduct.
Cause: If using Hydrazine (NH₂NH₂), it condenses with the C4-acetyl ketone and the C3-ester.[2]
Fix: Protect the ketone (as a ketal) if hydrazide derivatization is required, or use mono-substituted hydrazines carefully.[2]
References
Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link
Pyrazole Chemistry: Fustero, S., et al. (2011).[2] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[1] Chemical Reviews, 111(11), 6984–7034.[2] Link[2]
Acid Chloride Activation: Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852. Link
Application Note: High-Efficiency Synthesis of Amides from 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
[1][2] Abstract & Introduction The pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., for CDK, FLT3), GPCR ligands, and...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Introduction
The pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., for CDK, FLT3), GPCR ligands, and agrochemicals.[1][2] This application note details the synthesis of amides derived specifically from 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid .
Structural Analysis and Synthetic Challenges
The starting material features a 4-acetyl group , which exerts a significant electron-withdrawing effect (EWG) on the pyrazole ring.[1][2]
Electronic Impact: The EWG nature reduces the electron density of the carboxylate oxygen at position 3. While this increases the acidity of the carboxylic acid (lower pKa), it paradoxically decreases the nucleophilicity of the carboxylate anion, potentially making the initial attack on activation reagents (like EDC or HATU) slower than in electron-rich systems.[2]
Steric Environment: The C4-acetyl group and N1-methyl group flank the C3-carboxylic acid. While not sterically prohibiting, these groups necessitate efficient activation agents to drive coupling with hindered amines.[2]
Chemo-stability: The C4-acetyl moiety is a ketone.[1] While generally stable to standard coupling conditions, the alpha-protons of the acetyl group are acidic. The use of strong bases (e.g., NaH, excess alkoxides) or harsh thermodynamic conditions could trigger self-condensation or aldol-like side reactions.[2]
This guide presents three validated protocols ranging from high-throughput library synthesis to robust scale-up methodologies.
Reaction Strategy & Decision Matrix
To ensure success, select the protocol based on the amine's reactivity and the reaction scale.
Table 1: Coupling Protocol Selection Guide
Method
Reagent System
Ideal Application
Pros
Cons
A
HATU / DIPEA
MedChem Library / Precious Amines
High yields, mild conditions, works for most amines.[1]
High cost of HATU; difficult removal of urea byproducts on large scale.
Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF.
Base Addition: Add DIPEA via syringe.[1] The solution may turn slightly yellow.
Activation: Add HATU in one portion. Stir at room temperature (RT) for 15 minutes. Critical Check: This pre-activation step ensures the formation of the active At-ester species.
Coupling: Add the Amine (dissolved in a minimum amount of DMF if solid).
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS or TLC (typically 5% MeOH in DCM).
Workup:
Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. If a solid forms, filter and wash with water.[2]
Option 2 (Extraction): Dilute with EtOAc, wash sequentially with sat.[2] NaHCO₃, water, and brine. Dry over Na₂SO₄.
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH gradients).[1]
Protocol B: The "Scale-Up" (Acid Chloride Method)
Recommended for multi-gram synthesis or highly electron-deficient anilines.[1]
Triethylamine (Et₃N) or Pyridine (Base for the coupling step)[1][2]
Step-by-Step Procedure:
Acid Chloride Formation:
Suspend the carboxylic acid in dry DCM (or Toluene for higher boiling point).
Add Oxalyl Chloride dropwise at 0°C, followed by 1–2 drops of anhydrous DMF (catalyst). Caution: Gas evolution (CO, CO₂, HCl).
Allow to warm to RT and stir for 2 hours (or reflux for 1 hour if using SOCl₂ in Toluene) until the solution becomes clear.
Evaporation: Concentrate the mixture in vacuo to remove excess chlorinating agent. Co-evaporate with dry toluene twice to ensure removal of HCl traces. The residue is the crude acid chloride (typically a yellow solid/oil).
Coupling:
Dissolve the crude acid chloride in dry DCM (or THF).
In a separate vessel, dissolve the Amine (1.0 equiv) and Et₃N (2.0 equiv) in dry DCM.
Add the acid chloride solution dropwise to the amine solution at 0°C.
Reaction: Warm to RT and stir for 1–4 hours.
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and then sat. NaHCO₃. Dry and concentrate.
Visualization of Reaction Pathways
The following diagram illustrates the synthetic workflow and decision points for the amide coupling process.
Caption: Synthetic workflow for amide generation showing three distinct activation pathways based on scale and substrate reactivity.
Troubleshooting & Optimization
Issue: Low Conversion
Cause: The electron-withdrawing acetyl group may render the active ester too electrophilic, causing it to hydrolyze rapidly if any moisture is present, or the initial activation is sluggish.[2]
Solution:
Ensure solvents are strictly anhydrous (keep over molecular sieves).
Switch to Method B (Acid Chloride) .[1] Acid chlorides are far more reactive than HATU esters and can drive the reaction with sterically hindered or electron-deficient anilines.
Add a catalyst: DMAP (10 mol%) can accelerate the reaction of the intermediate with the amine (acyl transfer catalysis).[1]
Issue: Side Products / Impurities
Cause: Aldol condensation of the acetyl group (rare but possible with strong bases and heat).[1]
Solution: Avoid using strong bases like NaH. Stick to non-nucleophilic organic bases (DIPEA, TEA).[1] Keep reaction temperature < 40°C unless necessary.
Issue: Solubility
Cause: The starting pyrazole acid has limited solubility in DCM.
Solution: Use DMF or NMP for the reaction.[1] If using Method B (Acid Chloride), generate the chloride in Toluene/DCM, strip solvent, and redissolve in THF for the coupling step.
References
Vertex Pharmaceuticals. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids."[1][3] National Institutes of Health (PMC).[1] Available at: [Link][1][2]
Fisher Scientific. "Amide Synthesis Protocols and Reagent Guides."[1][3] Fisher Scientific Application Notes.[1] Available at: [Link][1][2][3]
University of Southern Denmark. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry.[1][4][5][6][7] Available at: [Link][1][2][3][8]
PubChem. "Compound Summary: 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CID 123456)."[1][3] National Library of Medicine. (Note: General reference for compound properties). Available at: [Link][1][2][3]
Asian Journal of Chemistry. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides." Available at: [Link][1][2]
Application Note: Optimization of Esterification Protocols for 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Executive Summary This guide details the esterification of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a bi-functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors and agroch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the esterification of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a bi-functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors and agrochemicals.[1]
The presence of the electron-withdrawing acetyl group at the C4 position, combined with the steric environment of the C3 carboxylic acid, presents specific challenges for standard Fischer esterification. This note provides two optimized protocols:
The Acid Chloride Method (Method A): The gold standard for scale-up and yield, utilizing thionyl chloride (
) to overcome electronic deactivation.
The Alkylation Method (Method B): A mild, base-promoted alternative using methyl iodide (MeI) for small-scale or acid-sensitive workflows.[1]
Chemo-Structural Analysis & Strategy
Substrate Reactivity Profile
The substrate features a 1-methyl-1H-pyrazole core with two critical functionalities:
C3-Carboxylic Acid: The target for esterification.[1][2] It is flanked by the N2 nitrogen and the C4-acetyl group.[1]
C4-Acetyl Group: A strong Electron Withdrawing Group (EWG).[1]
The "Deactivation" Challenge:
In a standard Fischer esterification (Acid + Alcohol
Ester + Water), the reaction rate depends on the protonation of the carbonyl oxygen. The C4-acetyl group pulls electron density away from the pyrazole ring and the C3-carboxyl group.[1] This reduces the basicity of the carboxylic carbonyl oxygen, making it harder to protonate and thus slowing down direct acid-catalyzed esterification.
The Solution:
Activation (Method A): Converting the acid to an acid chloride creates a hyper-electrophilic species that does not require protonation to be attacked by methanol.[1]
Deprotonation (Method B): Using a base turns the carboxylic acid into a carboxylate anion , which is a strong nucleophile that readily attacks an alkyl halide (
mechanism), bypassing the carbonyl electronics entirely.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the optimal esterification route based on scale and infrastructure.
Best for: High yields, scale-up, and overcoming electronic deactivation.
Mechanism: Formation of a reactive acyl chloride intermediate followed by methanolysis.[1]
Reagents & Materials
Reagent
Equivalents
Role
Substrate
1.0 eq
Starting Material
Thionyl Chloride ()
3.0 - 5.0 eq
Activating Agent
Methanol (MeOH)
Excess (Solvent)
Nucleophile & Solvent
Dichloromethane (DCM)
Solvent (Optional)
Co-solvent for solubility
Step-by-Step Procedure
Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (
) or nitrogen line to the top of the condenser.[1] Safety: Vent the system into a scrubber (NaOH solution) to trap and gas.[1]
Dissolution: Suspend the 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
Note: If solubility is poor, use a 1:1 mixture of DCM/MeOH, or suspend in pure
(neat) if performing a large-scale activation first.
Activation: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (3.0 eq) dropwise over 20 minutes.
Caution: Exothermic reaction with vigorous gas evolution (
Safety: MeI is a suspected carcinogen and volatile.[1] Handle in a fume hood.
Reaction: Stir at RT for 2–4 hours.
Note: Heating to 40°C can accelerate the reaction if sluggish, but avoid high heat to prevent methylation of the acetyl position (unlikely but possible).
Work-up:
Dilute the reaction mixture with Water (5x reaction volume).
The acetyl group at C4 is electron-withdrawing.[1] In a standard Fischer esterification (Acid + Alcohol +
), the reaction relies on the alcohol attacking the protonated carbonyl. The EWG destabilizes this cationic intermediate.[1]
By using , we convert the -OH of the acid into -Cl.[1] The Chloride ion is an excellent leaving group, and the Carbonyl-Chloride bond is highly polarized. This makes the carbonyl carbon sufficiently electrophilic to be attacked by Methanol even without acid catalysis, driving the reaction to completion.
Figure 2: Activation pathway via Acyl Chloride intermediate.[1]
Troubleshooting Guide
Issue: Low Yield in Method A.
Cause: Incomplete formation of acid chloride or hydrolysis during workup.[1]
Fix: Ensure anhydrous conditions.[1] Reflux longer with
Fix: Wash organic layer thoroughly with water/LiCl solution, or use Acetone as solvent (easier to evaporate).[1]
Issue: Side Product (N-methylation).
Analysis: The substrate is already N-methylated.[1] If you see a new N-Me signal, check if your starting material was actually the 1H-pyrazole (unmethylated).[1]
References
ChemicalBook. (n.d.).[1] Synthesis of methyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from
PubChem. (n.d.).[1] 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (Compound).[1] National Library of Medicine.[1] Retrieved from
Deng, X., & Mani, N. S. (2010).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 16. (Demonstrates general pyrazole handling and esterification compatibility).
Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (General reference for Acid Chloride vs. Alkylation esterification strategies).
Application Note: Chemoselective Transformations of the Acetyl-Pyrazole Scaffold
Executive Summary The acetyl-pyrazole motif represents a "privileged scaffold" in modern drug discovery, serving as a bifurcated synthetic handle. Its reactivity profile is dictated by the acetyl group's position: the -a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The acetyl-pyrazole motif represents a "privileged scaffold" in modern drug discovery, serving as a bifurcated synthetic handle. Its reactivity profile is dictated by the acetyl group's position: the
-acetyl group (typically at C3 or C4) functions as a stable methyl ketone for carbon-skeleton expansion, while the -acetyl group (at N1) behaves as a labile amide, often utilized for transient protection or acyl transfer.
This guide details three high-value synthetic workflows for
-acetyl pyrazoles, designed to maximize atom economy and regiochemical fidelity. These protocols allow the transformation of the acetyl group into chalcones (Michael acceptors) , thiazoles (bi-heterocyclic hybrids) , and carboxylic acids (oxidative truncation) .
Part 1: Strategic Reactivity Overview
Before initiating synthesis, the researcher must distinguish between the kinetic and thermodynamic stability of the substrate.
Feature
-Acetyl Pyrazole (C3/C4)
-Acetyl Pyrazole (N1)
Electronic Character
Electron-deficient ketone (due to heteroaromatic ring).
Transacylation to nucleophilic solvents (e.g., MeOH).
Decision Logic: Reaction Pathways
The following directed graph illustrates the divergent synthetic pathways available for a standard 3-acetylpyrazole substrate.
Figure 1: Divergent synthetic utility of the acetyl group.[1][2][3][4] The pathway is selected based on the desired pharmacophore: Chalcones for anticancer/antimicrobial screening, Thiazoles for kinase inhibition, and Acids for peptidomimetic coupling.
Part 2: Detailed Experimental Protocols
Protocol A: The Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of (E)-3-(3-aryl)-1-(1H-pyrazol-3-yl)prop-2-en-1-ones.
Mechanism: Base-catalyzed crossed-aldol condensation followed by E1cB elimination.
Significance: Pyrazolyl-chalcones are potent Michael acceptors, often exhibiting cytotoxicity against cancer cell lines by alkylating cysteine residues in proteins.
Materials
3-Acetylpyrazole (1.0 eq)
Aromatic Aldehyde (1.1 eq)
Ethanol (95% or absolute)
Sodium Hydroxide (40% aq. solution)
Step-by-Step Workflow
Solvation: In a round-bottom flask, dissolve 3-acetylpyrazole (5 mmol) and the substituted benzaldehyde (5.5 mmol) in Ethanol (15 mL).
Note: If the aldehyde is solid and insoluble, mild heating (40°C) may be required.
Catalysis: Cool the mixture to 0–5°C (ice bath). Dropwise add 40% NaOH (2 mL) over 5 minutes.
Critical Parameter: Temperature control is vital to prevent the Cannizzaro reaction of the aldehyde or polymerization of the product.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
Visual Cue: A heavy precipitate (yellow to orange) typically forms as the chalcone crystallizes out of the ethanolic solution.
Quenching & Isolation: Pour the reaction mixture into crushed ice (50 g) containing HCl (1 mL) to neutralize excess base.
Purification: Filter the solid, wash with cold water (
mL) and cold ethanol ( mL). Recrystallize from EtOH/DMF if necessary.
Validation:
H NMR: Look for two doublets ( Hz) in the 7.0–8.0 ppm region, confirming the trans () geometry of the alkene.
Objective: Conversion of the acetyl group into a 2-aminothiazole moiety.
Mechanism:
-Bromination of the ketone followed by condensation with thiourea.
Phase 1: -Bromination
Reagent: Bromine (
) in Acetic Acid or NBS/PTSA in MeCN.
Protocol: Treat 3-acetylpyrazole (1 eq) with
(1.05 eq) in glacial acetic acid at 0°C. Stir for 2 hours. Pour into ice water. The -bromoacetyl derivative usually precipitates.
Caution: The pyrazole NH is acidic; if unprotected, N-bromination may occur. If this happens, heating in acid usually rearranges the bromine to the carbon or removes it from the nitrogen.
Phase 2: Cyclization (The Hantzsch Step)
Setup: Dissolve the isolated
-bromoacetylpyrazole (1 mmol) in Ethanol (10 mL).
Addition: Add Thiourea (1.2 mmol).
Reflux: Heat to reflux for 2–4 hours.
Reaction Logic: The sulfur atom acts as a nucleophile attacking the
-carbon, followed by imine formation and dehydration to close the aromatic thiazole ring.
Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt. Neutralize with aqueous
to liberate the free base.
Filtration: Collect the solid.
Validation:
H NMR: Disappearance of the singlet methyl ketone peak ( ppm) and appearance of the thiazole C5-H singlet ( ppm).
Protocol C: The Haloform Reaction (Oxidative Truncation)
Objective: Degradation of the acetyl group to a carboxylic acid (
).
Mechanism: Exhaustive -halogenation followed by nucleophilic acyl substitution by hydroxide.
Materials
3-Acetylpyrazole
Sodium Hypochlorite (Commercial Bleach, ~5-6% active chlorine) or
.
Dioxane (co-solvent).
Step-by-Step Workflow
Preparation: Dissolve 3-acetylpyrazole (1 g) in Dioxane (10 mL) and 10% NaOH (10 mL).
Oxidation: Add NaOCl solution (15 mL) dropwise while maintaining the temperature below 20°C.
Why? Higher temperatures promote ring halogenation (electrophilic aromatic substitution) rather than side-chain oxidation.
Digestion: Stir at room temperature for 3 hours.
Monitoring: TLC should show the disappearance of the starting ketone.[5]
Workup: Add sodium bisulfite (
) to quench excess oxidant.
Isolation: Acidify carefully with conc. HCl to pH 2. The pyrazole-3-carboxylic acid will precipitate.
Filtration: Collect the white solid.
Figure 2: Mechanistic flow of the Haloform reaction.[6] Note that the tri-halo intermediate is highly activated toward nucleophilic attack.
Part 3: Troubleshooting & Critical Parameters
Problem
Probable Cause
Corrective Action
Low Yield (Claisen-Schmidt)
Cannizzaro reaction of aldehyde.
Reduce base concentration; ensure temperature is <10°C during addition.
Ring Halogenation (Haloform)
Reaction temperature too high.
Keep reaction <20°C; Pyrazole ring is electron-rich and prone to EAS.
N-Alkylation side products
Free NH interfering.
Use 1-methyl-3-acetylpyrazole or protect N1 with THP or Boc before reaction.
Oily Product (Chalcone)
Incomplete crystallization.
Add a seed crystal; cool to -20°C; switch solvent to MeOH/Water.
References
Claisen-Schmidt Condensation Protocols
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. (2021).[7][8] Link
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.[12] ACG Publications. (2012).[8][12] Link
Hantzsch Thiazole Synthesis.[13] Chem Help Asap. Link
Haloform Reaction & Oxidation
Haloform Reaction of Methyl Ketones.[6][14][15][16] Master Organic Chemistry. (2020). Link
200 Years of The Haloform Reaction: Methods and Applications.[16] PMC. Link
General Pyrazole Reactivity
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[8][12][17] International Journal of Pharmaceutical Sciences Review and Research. (2020). Link
Application Note: 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a versati...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a versatile bifunctional building block used to construct privileged scaffolds for kinase inhibition and fragment-based drug discovery.
Introduction & Strategic Value
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 104037-91-4) represents a high-value "bifunctional" scaffold. Unlike simple pyrazoles, this molecule possesses two orthogonal reactive handles—a C3-carboxylic acid and a C4-acetyl group —positioned on a rigid, polar aromatic core.
Core Applications
Kinase Inhibitor Design: The pyrazole-3-carboxamide motif is a proven pharmacophore for ATP-competitive inhibitors (e.g., CDKs, FLT3, JAKs). The C4-acetyl group serves as a vector for extending into the solvent-exposed region or the ribose binding pocket.
Scaffold Hopping: It serves as a bioisostere for 1,3-disubstituted benzenes, offering improved solubility and a distinct hydrogen-bond donor/acceptor profile (N2 acceptor, Methyl group steric clash).
Heterocyclic Fusion: The adjacent acetyl and carboxyl groups allow for facile cyclization to form pyrazolo[4,3-d]pyridazines and pyrazolo[3,4-c]pyridines , tricyclic cores found in potent oncology drugs.
Chemical Biology & Mechanism of Action
In the context of kinase inhibition, derivatives of this scaffold typically function by anchoring to the kinase hinge region.
Hinge Binding: The pyrazole nitrogen (N2) often accepts a hydrogen bond from the backbone NH of the kinase hinge residue.
Gatekeeper Interaction: Substituents at the C4 position (derived from the acetyl group) can be designed to interact with the gatekeeper residue, controlling selectivity between kinase families (e.g., Type I vs. Type II binding).
Signaling Pathway Visualization
The following diagram illustrates the role of Pyrazole-based inhibitors in the CDK/Cyclin pathway, a primary target for this scaffold.
Caption: Mechanism of CDK4/6 inhibition by pyrazole scaffolds, preventing Rb phosphorylation and arresting the cell cycle in G1 phase.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Preparation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid from commercially available precursors.
Rationale: Direct condensation is preferred over acylation to ensure regioselectivity.
Condensation: Cool the solution to 0°C. Add methylhydrazine (1.1 eq) dropwise over 20 minutes. Note: Methylhydrazine is toxic; handle in a fume hood.
Regiocontrol: To favor the 4-acetyl isomer over the 5-methyl isomer, add catalytic glacial acetic acid (0.1 eq) and maintain temperature < 10°C for
Application
Application Note: Strategic Utilization of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Design
Abstract This technical guide details the synthetic utility of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 104682-13-3), a privileged scaffold in the discovery and manufacturing of modern agrochemicals. While 1...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the synthetic utility of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 104682-13-3), a privileged scaffold in the discovery and manufacturing of modern agrochemicals. While 1-methylpyrazole-4-carboxylic acids are ubiquitous in commercial SDHI fungicides (e.g., Fluxapyroxad), the 4-acetyl-3-carboxylic acid regioisomer represents a critical "breakthrough scaffold." Its unique substitution pattern allows for orthogonal functionalization—using the C3-carboxylic acid for pharmacophore installation (amide coupling) and the C4-acetyl group as a handle for lipophilic tuning or heterocycle construction. This note provides validated protocols for its synthesis, derivatization into SDHI analogs, and quality control.
Chemical Profile & Reactivity
The molecule features a pyrazole core decorated with three distinct functional handles, enabling high chemical diversity space (CDS) exploration.
Property
Specification
IUPAC Name
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number
104682-13-3
Molecular Formula
C₈H₈N₂O₃
Molecular Weight
180.16 g/mol
pKa (Calc)
3.4 (Carboxylic Acid)
Solubility
Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
Key Reactivity
C3-COOH: Amide coupling, Esterification, Decarboxylation.C4-Acetyl: Condensation (Claisen), Reduction, Halogenation (Haloform).N1-Methyl: Directing group for C5-lithiation.[1]
Reactivity Logic Diagram
The following diagram illustrates the orthogonal reactivity nodes of the scaffold.
Figure 1: Orthogonal reactivity map of the 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold, highlighting its dual utility in fungicide and herbicide synthesis.
Synthetic Protocol: Scaffold Preparation
Objective: Synthesize 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid starting from commercially available precursors.
Mechanism: Claisen condensation of 2,3-butanedione with diethyl oxalate, followed by cyclization with methylhydrazine and hydrolysis.
Step-by-Step Methodology
Stage 1: Synthesis of Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
Application 1: Synthesis of Next-Gen SDHI Fungicides
Context: Succinate Dehydrogenase Inhibitors (SDHIs) function by blocking the ubiquinone-binding site of Complex II. The pharmacophore requires a specific geometry: a pyrazole acid core coupled to a lipophilic aniline. This protocol describes the coupling of the scaffold to a model aniline (e.g., 3',4'-dichloroaniline) to create a library of analogs.
Protocol: Acid Chloride Mediated Amide Coupling
This method is preferred over EDC/HOBt for scale-up due to higher yields with electron-deficient anilines.
Activation:
Suspend 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in Toluene (anhydrous).
Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.
Heat to 80°C for 2 hours until gas evolution ceases and the solid dissolves.
Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in DCM.
Coupling:
In a separate vessel, dissolve the substituted aniline (1.0 eq) and Triethylamine (1.2 eq) in DCM.
Cool aniline solution to 0°C.
Dropwise add the acid chloride solution.
Stir at room temperature for 4 hours.
Purification:
Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove unreacted acid).
Recrystallize from Ethanol/Heptane.
SDHI Synthesis Workflow
Figure 2: Workflow for converting the pyrazole acid scaffold into SDHI active ingredients via acid chloride activation.
Context: The 4-acetyl group is a "masked" alkyl or heterocycle precursor. In herbicide chemistry (e.g., HPPD inhibitors), the pyrazole 4-position often requires a bulky or electron-withdrawing group.
Protocol: Haloform Reaction to Dicarboxylic Acid
This reaction converts the 4-acetyl group into a carboxylic acid, yielding 1-methyl-1H-pyrazole-3,4-dicarboxylic acid , a versatile building block for fused ring systems.
Reagents: 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, NaOBr (prepared from NaOH + Br₂).
Procedure:
Dissolve the starting material in 10% NaOH at 0°C.
Add Bromine (3.0 eq) dropwise while maintaining temperature <5°C.
Stir for 2 hours. The haloform reaction cleaves the acetyl group, releasing bromoform (CHBr₃).
Workup:
Quench excess oxidant with Sodium Bisulfite.
Acidify with HCl.[1] The dicarboxylic acid precipitates.
Utility: This diacid can be dehydrated to form pyrrolo[3,4-c]pyrazole-4,6-diones , a scaffold found in experimental herbicides.
Quality Control & Analytics
To ensure the integrity of the synthesized scaffold for biological screening, strict QC parameters are required.
NMR Interpretation Tip: The singlet at ~8.30 ppm is diagnostic for the proton at position 5. If this signal is split or shifted significantly, check for regioisomeric impurities (e.g., 1,5-dimethyl isomers).
References
Synthesis of Pyrazole-Carboxylic Acids
CN111138289B. "Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid." Google Patents. Link
SDHI Fungicide Chemistry:
Glättli, A., et al. "Pyrazoles as SDHI Fungicides: A Structural Perspective." Journal of Agricultural and Food Chemistry. (General Reference for SDHI Pharmacophores).
Reactivity of 4-Acetylpyrazoles
PubChem Compound Summary for CID 3706504, 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information (2025). Link
Amide Coupling Protocols:
Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron (2005). (Standard reference for coupling methodology).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 104683-23-6) represents a "privileged scaffold" in medicinal chemistry. Its structural features—a pyrazole core, a polar carboxylic acid tail, and a reactive acetyl handle—make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
While often utilized as a synthetic intermediate, this compound and its direct derivatives possess intrinsic biological potential, particularly in antimicrobial and anti-inflammatory pathways. This guide provides a rigorous, self-validating workflow to screen this molecule, transitioning from physicochemical characterization to functional biological assays.
Key Applications:
Fragment Screening: Ligand efficiency evaluation against diverse protein targets.
Antimicrobial Discovery: Evaluation of MIC against Gram-positive/negative pathogens.[1][2]
Inflammation Modulation: Assessment of COX-2 selectivity.
Pre-Screening Characterization (Go/No-Go Steps)
Before biological introduction, the compound must pass physicochemical quality control to prevent false positives (assay interference).
Solubility & Stability Profiling
Objective: Determine the Maximum Tolerable Concentration (MTC) in assay buffers without precipitation.
Molecular Weight: 168.15 g/mol
pKa (Calculated): ~3.5 (Carboxylic acid)
LogP: ~0.2 (Hydrophilic)
Protocol:
Stock Preparation: Dissolve 10 mg in 1 mL 100% DMSO to create a ~59 mM stock. Sonicate for 5 minutes at 25°C.
Buffer Compatibility:
Prepare a dilution series in PBS (pH 7.4) ranging from 1 mM to 1 µM.
Incubate at 37°C for 4 hours.
Readout: Measure Absorbance at 600 nm (turbidity). An OD > 0.05 indicates precipitation.
Stability Check: Analyze the 24-hour DMSO stock via LC-MS to ensure no decarboxylation or acetyl migration occurs.
Critical Note: The carboxylic acid moiety may lower the pH of unbuffered assay media. Ensure all cell culture media is buffered with HEPES (25 mM) to prevent pH-induced toxicity artifacts.
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB.
Plate Setup:
Use a 96-well flat-bottom plate.
Add 50 µL of compound (2x concentration) in descending serial dilutions (e.g., 256 µg/mL to 0.5 µg/mL).
Add 50 µL of bacterial inoculum. Final volume: 100 µL.
Incubation: 16–20 hours at 37°C, ambient air.
Readout: Visual inspection for turbidity or OD600 measurement.
Validation: The Z-factor must be > 0.5 for the assay plate to be valid.
Anti-Inflammatory Assay (COX-1/COX-2 Inhibition)
Rationale: The structural similarity to Celecoxib (a pyrazole) suggests potential Cyclooxygenase (COX) binding.
Methodology: Colorimetric COX Inhibitor Screening Assay.
Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Step-by-Step Protocol:
Reagent Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).
Inhibitor Incubation:
Well A: Background (No Enzyme).
Well B: 100% Activity (Enzyme + Solvent).
Well C: Test Compound (100 µM, 10 µM, 1 µM).
Well D: Indomethacin (10 µM) as Positive Control.
Incubate for 10 minutes at 25°C.
Reaction Initiation: Add Arachidonic Acid (substrate) and TMPD colorimetric substrate.
Measurement: Read Absorbance at 590 nm after 5 minutes.
cells/well in DMEM + 10% FBS. Allow adherence (24h).
Treat with compound (0.1 µM – 100 µM) for 48 hours.
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
Solubilize formazan crystals with DMSO.
Analysis: Determine
(Cytotoxic Concentration 50%).
Success Criterion: Selectivity Index (
) should be > 10.
Visualized Workflow & Logic
The following diagram illustrates the decision matrix for screening this scaffold.
Caption: Logical flow for the biological evaluation of pyrazole-3-carboxylic acid derivatives, ensuring safety profiling accompanies activity hits.
Data Presentation Template
When reporting results for this compound, use the following standardized table format to ensure comparability across studies.
Assay Type
Target/Strain
Concentration
Inhibition (%)
IC50 / MIC
Z-Factor
Antimicrobial
S. aureus (ATCC 29213)
64 µg/mL
N/A
> 64 µg/mL
0.72
Antimicrobial
E. coli (ATCC 25922)
64 µg/mL
N/A
32 µg/mL
0.68
Enzymatic
COX-2 (Human)
10 µM
45%
> 10 µM
0.81
Safety
HEK293 Viability
100 µM
5% (Toxicity)
> 100 µM
0.85
References
PubChem. 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Bekhit, A.A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry. (Demonstrates anti-inflammatory potential of the scaffold). Available at: [Link]
Akbas, E., et al. (2005). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives.[1] Farmaco. (Validates antimicrobial protocols for this specific chemical class). Available at: [Link]
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2018. (Comprehensive review of pyrazole biological targets). Available at: [Link]
Developing Cell-Based Assays for Pyrazole Compounds: An Application Note and Protocol Guide
Introduction: The Significance of Pyrazole Scaffolds and Cell-Based Assays in Drug Discovery The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of compounds with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrazole Scaffolds and Cell-Based Assays in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of compounds with diverse therapeutic applications. From anti-inflammatory agents to potent kinase inhibitors in oncology, the versatility of the pyrazole moiety has made it a focal point in modern drug discovery. The journey from a promising pyrazole-based compound in a chemical library to a potential therapeutic candidate is a long and arduous one, critically dependent on robust and biologically relevant screening methods. Cell-based assays have emerged as indispensable tools in this process, offering a more physiologically relevant context compared to traditional biochemical assays.[1][2] They provide crucial insights into a compound's efficacy, mechanism of action, and potential toxicity within the complex environment of a living cell.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the development and implementation of cell-based assays for the characterization of pyrazole compounds. As a Senior Application Scientist, this document is crafted not as a rigid template, but as an in-depth technical guide grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Foundational Concepts in Assay Development for Pyrazole Compounds
Chapter 1: Target-Centric Assay Selection for Pyrazole Compounds
The initial and most critical step in developing a cell-based assay for a novel pyrazole compound is to have a clear hypothesis regarding its molecular target and mechanism of action (MoA). Pyrazole-containing molecules have been shown to interact with a wide array of biological targets, including, but not limited to:
Protein Kinases: A primary target class for pyrazole compounds, particularly in the development of cancer therapeutics.
G-Protein Coupled Receptors (GPCRs): Modulating GPCR signaling is another avenue through which pyrazoles can exert their effects.
Enzymes: Various other enzymes, such as dehydrogenases, can be inhibited by pyrazole derivatives.
The putative target of your pyrazole compound will dictate the most appropriate cell-based assay. For instance, if your compound is a suspected kinase inhibitor, a target engagement or downstream signaling pathway assay would be more informative than a generic cytotoxicity screen.
Chapter 2: The Pillars of a Robust Cell-Based Assay: Design and Validation
A well-designed cell-based assay should be reproducible, sensitive, and provide a clear and unambiguous readout. Key considerations include:
Cell Line Selection: The choice of cell line is paramount. It should be biologically relevant to the disease of interest and express the target at a suitable level.[1] The use of primary cells or induced pluripotent stem cells (iPSCs) can offer higher physiological relevance, though they may present challenges in terms of availability and consistency.[1]
Assay Principle and Readout: The assay should be based on a well-understood biological principle. Common readouts include changes in fluorescence, luminescence, or colorimetric signals, which can be readily quantified.[3]
Assay Validation: Rigorous validation is essential to ensure the reliability of your data.[4] Key validation parameters include:
Z'-factor: A statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.
Signal-to-Background (S/B) Ratio: A high S/B ratio ensures that the signal from the biological response is clearly distinguishable from the background noise.
Precision and Accuracy: The assay should yield consistent results both within and between experiments.[5]
Controls, Controls, Controls: The inclusion of appropriate positive and negative controls is non-negotiable. These controls are essential for data normalization and for confirming that the assay is performing as expected.
Part 2: Protocols for Key Cell-Based Assays for Pyrazole Compound Characterization
This section provides detailed, step-by-step protocols for a selection of cell-based assays that are highly relevant for the characterization of pyrazole compounds. The rationale behind each step is explained to provide a deeper understanding of the experimental process.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6] It is often employed as a primary screen to identify compounds with cytotoxic effects.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.[7]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
Cell Transfection:
On the day before the assay, transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Use a transfection reagent like FuGENE® HD.
[8] * Incubate the cells for 24 hours to allow for sufficient expression of the fusion protein.
Assay Preparation:
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
Dispense the cell suspension into a white, non-binding surface 384-well plate.
Compound and Tracer Addition:
Prepare serial dilutions of your pyrazole compound in Opti-MEM®.
Prepare the NanoBRET™ tracer at the recommended concentration.
Add the pyrazole compound and the tracer to the wells containing the cells.
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
Substrate Addition and Signal Detection:
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
Add the substrate to each well.
Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 450 nm) and an acceptor emission wavelength (e.g., 610 nm) using a plate reader capable of filtered luminescence measurements.
[9]5. Data Analysis:
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the intracellular target engagement potency.
Protocol 3: GPCR Signaling Assessment via Calcium Mobilization Assay
For pyrazole compounds that may target Gq-coupled GPCRs, a calcium mobilization assay is a direct and robust method to measure receptor activation.
Principle: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores into the cytoplasm. [10]This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
[11]
Experimental Workflow:
Caption: A generic kinase signaling pathway and the potential inhibitory point for a pyrazole compound.
Detailed Protocol:
Cell Transfection:
Co-transfect cells with the Firefly luciferase reporter vector and the Renilla luciferase control vector.
Incubate for 24-48 hours to allow for reporter gene expression.
Compound Treatment:
Treat the transfected cells with serial dilutions of your pyrazole compound.
Incubate for a sufficient period to allow for changes in reporter gene expression (typically 6-24 hours).
Cell Lysis:
Wash the cells with PBS and then add Passive Lysis Buffer to each well.
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
Luciferase Assay:
Transfer the cell lysate to a white 96-well plate.
Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.
Then, add the Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
Data Analysis:
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Plot the normalized luciferase activity against the compound concentration to determine the effect of the pyrazole compound on the signaling pathway.
Part 3: Data Analysis, Interpretation, and Troubleshooting
Data Presentation:
All quantitative data from dose-response experiments should be summarized in a clear and structured table.
Assay Type
Pyrazole Compound
IC50/EC50 (µM)
Z'-factor
Signal/Background
MTT
Compound A
12.5
0.78
15
NanoBRET™
Compound B
0.25
0.85
10
Calcium Flux
Compound C
2.1
0.65
20
Reporter Gene
Compound D
5.8
0.72
50
Troubleshooting Common Issues:
Issue
Possible Cause
Suggested Solution
High well-to-well variability
Inconsistent cell seeding, pipetting errors
Use a multichannel pipette, ensure even cell suspension.
Low Z'-factor
Small assay window, high background
Optimize cell number, reagent concentrations, and incubation times.
The development of robust and reliable cell-based assays is a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of the key principles and protocols for the characterization of pyrazole compounds. By carefully selecting the appropriate assay, meticulously validating the experimental conditions, and thoughtfully interpreting the data, researchers can significantly accelerate the journey of a promising pyrazole compound from the bench to the clinic. The integration of multiple orthogonal assays is highly recommended to build a comprehensive understanding of a compound's biological activity and to increase confidence in its therapeutic potential.
References
Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
Zang, R., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.
An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 962383.
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 19, 2026, from [Link]
Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved February 19, 2026, from [Link]
Assay Genie. (n.d.). Luciferase Reporter Assay in Molecular Biology. Retrieved February 19, 2026, from [Link]
Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved February 19, 2026, from [Link]
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved February 19, 2026, from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 19, 2026, from [Link]
Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved February 19, 2026, from [Link]
Michelini, E., Cevenini, L., Mezzanotte, L., Coppa, A., & Roda, A. (2010). Cell-based assays: fuelling drug discovery. Analytical and bioanalytical chemistry, 398(1), 227–238.
Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved February 19, 2026, from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 19, 2026, from [Link]
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved February 19, 2026, from [Link]
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved February 19, 2026, from [Link]
News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved February 19, 2026, from [Link]
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved February 19, 2026, from [Link]
Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved February 19, 2026, from [Link]
Sambrook, J., & Russell, D. W. (2010). Luciferase assay. CSH protocols, 2010(5), pdb.prot5421.
Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved February 19, 2026, from [Link]
Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (87), 51516.
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved February 19, 2026, from [Link]
protocols.io. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved February 19, 2026, from [Link]
JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 19, 2026, from [Link]
Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved February 19, 2026, from [Link]
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved February 19, 2026, from [Link]
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved February 19, 2026, from [Link]
BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved February 19, 2026, from [Link]
PPD, part of Thermo Fisher Scientific. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. [Link]
ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved February 19, 2026, from [Link]
molecular docking protocol for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
Application Note: Molecular Docking Protocol for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (AMPC) Abstract & Molecule Profile This protocol details the in silico docking workflow for 4-acetyl-1-methyl-1H-pyrazole-3...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Molecular Docking Protocol for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (AMPC)
Abstract & Molecule Profile
This protocol details the in silico docking workflow for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (AMPC) . As a privileged scaffold in medicinal chemistry, this molecule serves as a critical building block for kinase inhibitors (e.g., CDK2, VEGFR2) and Factor XIa inhibitors. Its dual functionality—a polar carboxylate "warhead" for salt-bridge formation and a hydrophobic pyrazole core for
-stacking—requires a nuanced docking strategy that accounts for ionization states and solvation effects.
Physicochemical Profile (AMPC)
Property
Value / Description
Impact on Docking
SMILES
CN1C=C(C(=O)C)C(=N1)C(=O)O
Defines topology for 3D generation.
pKa (Acid)
~3.5 (Predicted)
Critical: Molecule is >99% deprotonated () at pH 7.4.
H-Bond Donors
0 (at pH 7.4) / 1 (neutral)
The carboxylate acts as a twin acceptor.
H-Bond Acceptors
4 (N2, C=O acetyl, 2x O carboxyl)
High capacity for electrostatic networks.
Rotatable Bonds
2 (C3-Carboxyl, C4-Acetyl)
Sampling of these torsions is required during docking.
Pre-Docking Preparation
Successful docking of small, charged fragments like AMPC relies entirely on the quality of the input structures.
Ligand Preparation (The AMPC Workflow)
Geometry Optimization: Generate the 3D conformer from SMILES. Minimize energy using the MMFF94 force field to resolve steric clashes between the C3-carboxylate and C4-acetyl groups.
Protonation State (Causality):
Standard Protocol: Generate states at pH
.
Scientific Rationale: The N1-methyl group locks the pyrazole tautomerism, preventing the N-H shift common in unsubstituted pyrazoles. However, the C3-carboxylic acid must be modeled as anionic (carboxylate) . Docking the neutral acid at physiological pH will result in false-negative binding energies due to missing electrostatic contributions (salt bridges).
Representative Target: Based on the scaffold's utility, we use CDK2 (e.g., PDB: 2VTO) or Factor XIa as the model system.
Protocol:
Strip Waters: Remove all solvent molecules except those bridging the catalytic lysine or aspartate triad, as pyrazoles often displace conserved waters.
H-Bond Network: Optimize Hydrogen bonding using ProtAssign or equivalent. Ensure Histidine tautomers are flipped to maximize donor/acceptor matching with the predicted AMPC binding mode.
Grid Box: Center the grid on the active site (e.g., the ATP-binding pocket for kinases).
Dimensions:
Å (sufficient for fragment tumbling).
Spacing: 0.375 Å (standard) or 1.0 Å (for high-throughput virtual screening).
Detailed Docking Protocol
This section outlines the execution using AutoDock Vina (Open Source) and references Schrödinger Glide (Commercial) for validation.
Workflow Diagram
Caption: Figure 1. End-to-end computational workflow for docking AMPC, emphasizing parallel preparation of the ligand and receptor.
Step-by-Step Execution (AutoDock Vina)
File Conversion:
Convert the optimized AMPC .sdf to .pdbqt (AutoDock format).
Flag: Ensure the rotatable bond count includes the C3-Carboxyl and C4-Acetyl bonds.
Configuration (conf.txt):
Set exhaustiveness = 16 (Double the default of 8). Small, polar fragments have flat energy landscapes; higher sampling is required to find the global minimum.
energy_range = 4 (Focus only on top-tier poses).
Execution:
Validation Check:
Does the lowest energy pose form a salt bridge?
Self-Validating Logic: If the carboxylate is buried in a hydrophobic pocket without a counter-ion (Lys/Arg/Mg2+), the pose is likely an artifact of the scoring function. Discard poses where the
is desolvated but uncompensated.
Post-Docking Analysis & Interaction Logic
The docking results must be filtered based on pharmacophoric logic, not just binding affinity (kcal/mol).
Interaction Map Logic
Caption: Figure 2. Pharmacophore mapping of AMPC. The critical anchor is the salt bridge between the C3-Carboxylate and a receptor basic residue.
Scoring & Filtering Criteria
Electrostatic Match: The top pose must exhibit an interaction distance of
Å between the carboxylate oxygens and a cationic residue (Lys, Arg, His+) or a metal cofactor.
Steric Fit: The N1-methyl group is bulky. Ensure it points towards the solvent or a hydrophobic sub-pocket. If it clashes with the "gatekeeper" residue in kinases, the pose is invalid.
Binding Energy: For a fragment of this size (MW ~168 Da), expect energies in the range of -5.5 to -7.0 kcal/mol. Scores lower than -8.0 kcal/mol often indicate unrealistic internal strain or overlap.
References
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[1] Journal of Medicinal Chemistry, 47(7), 1739-1749. Link
Bembenek, M. E., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors.[2][3] Molecules, 23(8), 2002. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3706504, 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid. Link
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–620. Link
Technical Support Center: 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid Synthesis
Executive Summary: The Regioselectivity Challenge The synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid presents a classic heterocyclic challenge: controlling substitution patterns on the pyrazole ring. Resear...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Challenge
The synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid presents a classic heterocyclic challenge: controlling substitution patterns on the pyrazole ring. Researchers often encounter low yields or impure products because direct cyclization (e.g., reacting 1,3-dicarbonyl equivalents with methylhydrazine) frequently favors the thermodynamically stable 5-isomer or yields inseparable mixtures.[1]
This guide prioritizes a Stepwise Functionalization Strategy (Route B) over direct cyclization (Route A).[1] By constructing the pyrazole core first and introducing the acetyl group via electrophilic substitution, you guarantee the correct 3,4-substitution pattern and significantly improve overall yield.[1]
Part 1: Strategic Workflow Analysis
The following diagram contrasts the common (flawed) cyclization approach with the recommended functionalization pathway.
Figure 1: Comparison of synthetic strategies.[1] Route B avoids regioselectivity issues by targeting the electron-rich C4 position of the pre-formed pyrazole ring.
Part 2: Troubleshooting & Optimization Guide
Category 1: Regioselectivity & Isomer Control
Q: I tried reacting ethyl 2,4-dioxopentanoate with methylhydrazine, but the NMR shows a mixture. Why?A: This is the most common pitfall. The condensation of unsymmetrical 1,3-diketones with methylhydrazine is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.
The Mechanism: Methylhydrazine has two nucleophilic sites: the -NH2 (more nucleophilic) and the -NHMe (more hindered). The diketone has a ketone (C4) and an alpha-keto ester (C2).[1]
The Result: You typically get a mixture of ethyl 1,5-dimethylpyrazole-3-carboxylate and ethyl 1,3-dimethylpyrazole-5-carboxylate . Neither of these is your target (4-acetyl).[1]
Solution: Abandon this precursor. Switch to Route B (Functionalization) starting from commercially available Ethyl 1-methyl-1H-pyrazole-3-carboxylate . This starting material has the "1-methyl" and "3-carboxy" groups locked in place, leaving C4 available for selective functionalization.
Category 2: Vilsmeier-Haack Formylation (Step 1 of Route B)
Q: My Vilsmeier reaction on ethyl 1-methylpyrazole-3-carboxylate has low conversion (<50%). How do I drive it to completion?A: The pyrazole ring is deactivated by the C3-ester, making electrophilic attack at C4 sluggish.
Optimization:
Temperature: Standard 0°C addition is fine, but the reaction must be heated to 80–90°C for 4–6 hours to ensure conversion. Room temperature is insufficient for deactivated pyrazoles.[1]
Reagent Quality: Ensure POCl3 is distilled and colorless. Yellow/orange POCl3 contains phosphoric acid, which quenches the Vilsmeier reagent.[1]
Stoichiometry: Use a large excess of Vilsmeier reagent (3–5 equivalents of POCl3/DMF) to overcome the deactivation.
Q: I see a dark tar during workup. What went wrong?A: This is likely due to uncontrolled exotherms during the quenching step.
Fix: The Vilsmeier intermediate (chloroiminium salt) is stable but hydrolyzes violently.[1] Pour the reaction mixture slowly into buffered ice water (Sodium Acetate or NaHCO3) to maintain pH ~4-5. Strongly acidic conditions during hydrolysis can degrade the ester or the ring.
Category 3: Grignard & Oxidation (Steps 2-3 of Route B)[2]
Q: The Grignard addition of MeMgBr to the 4-formyl intermediate yields a tertiary alcohol impurity.A: This occurs if the ketone product (formed by inadvertent oxidation or over-addition) reacts with a second equivalent of Grignard.[2]
Prevention:
Temperature: Perform the addition at -78°C and warm slowly to 0°C.
Stoichiometry: Use exactly 1.1 equivalents of MeMgBr.
Alternative: Use MeLi in the presence of CeCl3 (Luche conditions) to suppress side reactions, though MeMgBr is usually sufficient if temperature is controlled.[1][2]
Q: Which oxidant is best for converting the secondary alcohol to the acetyl group?A: Avoid harsh oxidants like KMnO4 which might cleave the ring or oxidize the methyl group.
Recommended:Jones Reagent (CrO3/H2SO4) is highly effective and fast for this transformation.[1] Alternatively, IBX (2-iodoxybenzoic acid) in DMSO is a milder, metal-free alternative that simplifies purification.[1]
Part 3: Optimized Experimental Protocols
Protocol A: Synthesis of Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate
identifying side products in substituted pyrazole synthesis
This guide is structured as a Tier-3 Technical Support resource for synthetic chemists. It bypasses generic advice to address the specific molecular pathologies encountered in pyrazole synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier-3 Technical Support resource for synthetic chemists. It bypasses generic advice to address the specific molecular pathologies encountered in pyrazole synthesis.
The synthesis of substituted pyrazoles—particularly via the Knorr condensation (1,3-dicarbonyls + hydrazines) and [3+2] cycloadditions —is deceptively simple. While the primary ring formation is robust, the "dark matter" of these reactions consists of regioisomers (1,3- vs. 1,5-substitution), arrested intermediates (5-hydroxypyrazolines), and oligomeric byproducts (azines).
This guide provides a forensic framework for identifying and resolving these impurities, grounded in mechanistic causality.
Module 1: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)
User Issue: "I performed a condensation between a substituted hydrazine and an unsymmetrical 1,3-diketone. I see two close-running spots on TLC (or split peaks in HPLC). How do I definitively assign the 1,3- and 1,5-isomers?"
The Mechanistic Root Cause
The regioselectivity is dictated by the initial nucleophilic attack. The hydrazine contains two nucleophilic nitrogens (N1 and N2), and the 1,3-dicarbonyl contains two electrophilic carbons.
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
Steric Control: The bulky hydrazine substituent avoids the bulky carbonyl substituent.
Note: These factors often compete, leading to mixtures.
Diagnostic Protocol: The NOE "Proximity Check"
Standard 1D NMR is often insufficient because chemical shifts for both isomers are similar. 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY is the gold standard for assignment.
Feature
1,5-Isomer (Sterically Crowded)
1,3-Isomer (Sterically Open)
Key Interaction
Strong NOE between N-Substituent protons and C5-Substituent protons.
No NOE between N-Substituent and C3-Substituent (too far).
C4-H Shift
Typically upfield (shielded by N-aryl ring twist).
Cyclization: Formation of a 5-hydroxy-2-pyrazoline (non-aromatic).
Dehydration: Elimination of water to aromatize into the pyrazole.
If the reaction is run in neutral conditions or with electron-withdrawing groups (like -CF3), the intermediate 5-hydroxypyrazoline is stable and may not spontaneously dehydrate. This is a common "false failure."
Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
Mass = M+18
Hydroxypyrazoline Intermediate. The ring closed but water was not eliminated.
Add acid catalyst (HCl or TFA) and reflux for 1-2 hours to force dehydration.
1H NMR: Doublets at ~3.0-3.5 ppm
These are the diastereotopic CH2 protons of the pyrazoline ring (AB system).
Confirm with HSQC (these carbons are aliphatic, not aromatic).
1H NMR: Broad Singlet
The -OH group (often exchangeable with D2O).
Run D2O shake test. If peak disappears, it confirms -OH.
Module 3: The Oligomer Trap (Azines)
User Issue: "I see a large, non-polar spot. Mass spec shows a dimer-like mass [2M-substituents]. Is it a side reaction?"
The Mechanistic Root Cause
If the hydrazine is the limiting reagent or added too slowly to a ketone, it can react with two carbonyl equivalents. However, in the context of Knorr synthesis (1,3-diketones), a more specific side product is the Azine (from simple ketones) or Bis-hydrazones .
More commonly in 1,3-diketone reactions:
Hydrazone Formation: Reaction stops at the open-chain hydrazone (monocondensation).
Regio-mismatch: The hydrazine attacks the wrong carbonyl, leading to a "dead-end" intermediate that cyclizes slowly.
Visualization: The Knorr Pathway & Pitfalls
Module 4: Advanced Solvent Effects (The "Magic" of Fluorinated Alcohols)
User Issue: "I cannot separate the 1,3- and 1,5-isomers. Is there a way to synthesize just one?"
Expert Insight:
Changing the solvent is the most powerful lever for regiocontrol.
Ethanol/Methanol: Often yields 1:1 mixtures.
HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol): These solvents are strong hydrogen bond donors (HBD). They activate the harder carbonyl (usually the acyl group) via H-bonding, directing the hydrazine attack more selectively.
Protocol: Switch solvent to TFE. This often shifts regioselectivity from 50:50 to >90:10 favoring the 1,5-isomer (where the hydrazine attacks the most activated/H-bonded carbonyl first).
References
Regioselectivity in Pyrazole Synthesis
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrazole Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. This guide is designed to troubleshoot the most persistent challenge in pyrazole chemistry: Regioselectivity .
Whether you are conducting de novo ring construction or functionalizing an existing scaffold, the thermodynamic similarity between the N1 and N2 positions often leads to frustrating isomeric mixtures.[1] This guide prioritizes "Self-Validating Protocols"—methods where the chemistry itself forces a single outcome, minimizing the need for difficult chromatographic separations.
Quick Diagnostic: Which Route Matches Your Needs?
Before starting, determine if your regioselectivity issue stems from ring formation or post-synthetic modification.[1]
Figure 1: Decision matrix for selecting the appropriate regiocontrol strategy based on starting materials.
Module 1: Troubleshooting 1,3-Diketone Condensations (The Knorr Synthesis)
The Issue: Condensing a substituted hydrazine (
) with an asymmetric 1,3-diketone typically yields a mixture of 1,3- and 1,5-isomers.
The Cause: The reaction rate depends on the relative nucleophilicity of the hydrazine nitrogens ( vs ) and the relative electrophilicity of the carbonyl carbons.
Technical Insight: The "Salt Switch" Technique
Recent mechanistic studies indicate that the protonation state of the hydrazine significantly alters the regiochemical outcome. Using arylhydrazine hydrochlorides versus free base hydrazines can invert selectivity [1].[1][2]
Variable
Condition
Dominant Isomer
Mechanistic Driver
Hydrazine Form
Free Base ()
1,5-Isomer
The terminal is the hardest nucleophile and attacks the most reactive carbonyl first.
Hydrazine Form
Hydrochloride Salt ()
1,3-Isomer
Protonation changes the kinetics; the attached to the aryl group drives the initial attack, or the mechanism shifts to favor thermodynamic equilibration.
Solvent
Ethanol (Protic)
Mixture/1,5
Solvation of the nucleophile reduces the energy difference between transition states.[1]
Troubleshooting Protocol A: The "Salt Switch" Optimization
Use this when you are locked into using 1,3-diketones but need to flip regioselectivity.
Baseline Run: Perform the reaction in Ethanol at reflux with the free hydrazine. Analyze crude NMR.
The Switch: If the wrong isomer dominates, repeat the reaction using Arylhydrazine Hydrochloride in Ethanol (or Methanol).
No Salt Available? Generate it in situ by adding 1.0 equivalent of concentrated HCl to the ethanolic solution of the hydrazine before adding the diketone.
Process Check: Monitor the disappearance of the diketone by TLC. If conversion stalls, add catalytic acetic acid (10 mol%), but be aware this may revert selectivity toward the 1,5-isomer.[1]
Module 2: The Gold Standard – Enaminones & Alkynones
The Issue: 1,3-diketones are inherently "leaky" regarding regioselectivity because both carbonyls are electrophilic.
The Solution: Desymmetrize the electrophile using Enaminones (
).
Why It Works:
In an enaminone, one carbonyl is replaced by an alkene with an electron-donating amine.[1] This creates a "hard" electrophile (the Carbonyl) and a "soft" electrophile (the
-Carbon).[1] By controlling the pH, you dictate which nitrogen of the hydrazine attacks which carbon [2].[1]
Figure 2: Divergent pathways for enaminone cyclization based on reaction pH.
Troubleshooting Protocol B: Enaminone Cyclization
Preparation: Synthesize the enaminone by reacting your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1] This is usually quantitative and requires no purification.[1]
Crucial Step: Do NOT add acid if you want the standard Michael-type product. Heat to reflux for 2-4 hours.
Validation: The leaving group is dimethylamine (
).[1] If you smell a "fishy" odor, the reaction is proceeding.[1]
Alternative: If you need the opposite isomer, repeat the reaction in Glacial Acetic Acid . The protonation of the carbonyl oxygen will direct the hydrazine to attack C=O first (1,2-addition) rather than the
) and need to add an Aryl or Alkyl group.[1] Standard alkylation with alkyl halides often yields mixtures of N1 and N2 alkylation due to annular tautomerism.[1]
The Solution:Chan-Lam Coupling .[3][4]
This copper-catalyzed oxidative coupling is superior to standard alkylation because it proceeds via a coordination mechanism that is sensitive to sterics and electronic coordination ability, often providing higher regioselectivity than simple displacement [4].[1]
FAQ: Why is Chan-Lam better than Buchwald-Hartwig here?
Buchwald-Hartwig: Relies on Pd-catalysis.[5] While powerful, it requires elevated temperatures and strong bases which can accelerate tautomeric equilibration, leading to mixtures.[1]
Chan-Lam: Occurs at room temperature in air.[1] The mild conditions preserve the kinetic isomer.[1]
Solvent: Dichloromethane (DCM) or Methanol.[1] Note: Methanol often accelerates the reaction but DCM may improve selectivity for lipophilic substrates.
Atmosphere: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II) if running catalytically.[1] Run open to air or with an
balloon.
The "Steric Filter": If your pyrazole has a bulky group at C3, the Chan-Lam coupling will almost exclusively favor the N1 position (distal to the bulky group) due to the steric hindrance preventing Copper coordination at N2.[1]
References
Bonacorso, H. G., et al. (2015).[1] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC / Tetrahedron Letters.[1]
Fustero, S., et al. (2011).[1] Recent advances in the synthesis of pyrazoles.[1][6][7][8][9] A review. Chemical Reviews.[1][10] (General grounding on enaminone mechanism).
Lourdusamy, E., et al. (2023).[1][7] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. MDPI Molecules.
WuXi Biology. (2020).[1] QM Analyses of Regioselectivity in Chan-Lam Reaction.
Heller, S. T., & Natarajan, S. R. (2006).[1][9] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.
optimizing reaction conditions for pyrazole cyclization (temp, solvent, base)
Introduction: The Art of the Five-Membered Ring Welcome to the technical support hub for pyrazole synthesis. As researchers, you know that the cyclization of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or -unsatura...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Art of the Five-Membered Ring
Welcome to the technical support hub for pyrazole synthesis. As researchers, you know that the cyclization of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or
-unsaturated ketones is deceptively simple. In practice, it is a battleground of regioselectivity , tautomeric equilibrium , and reaction kinetics .
This guide moves beyond generic textbook procedures. It is designed to help you troubleshoot specific failure modes—low yields, regioisomeric mixtures, and side reactions—by manipulating the three critical variables: Temperature , Solvent , and pH .
Module 1: Solvent Selection (The Regioselectivity Switch)
User Question: I am getting a 1:1 mixture of regioisomers when reacting methylhydrazine with an unsymmetrical 1,3-diketone in ethanol. How can I favor one isomer?
Technical Insight:
The solvent is not just a medium; it is a mechanistic director. In protic solvents like ethanol, hydrogen bonding can stabilize specific transition states, but often indiscriminately. To control regioselectivity, you must exploit the solvation effect on the hydrazine nucleophile.
The Fluorinated Alcohol Effect
Recent field data and literature confirm that fluorinated alcohols (TFE, HFIP) are superior to standard alcohols for controlling regioselectivity.
Mechanism: Fluorinated solvents are strong Hydrogen Bond Donors (HBD) but poor nucleophiles. They solvate the carbonyl oxygens of the 1,3-diketone, increasing electrophilicity, while simultaneously altering the tautomeric ratio of the hydrazine.
Recommendation: Switch from Ethanol (EtOH) to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
Solvent Performance Matrix
Solvent Class
Examples
Primary Benefit
Risk Factor
Regioselectivity Score
Protic (Standard)
Ethanol, Methanol
Cost-effective, green
Poor regio-control (often ~1:1)
Low
Fluorinated
TFE, HFIP
High Regioselectivity (up to 98:2)
Cost, slight acidity
High
Aprotic Polar
DMF, DMSO
Solubilizes polar substrates
High boiling point (workup difficulty)
Medium
Non-Polar
Toluene
Azeotropic water removal
Slow kinetics without acid cat.
Low
Module 2: Temperature & Energy (Kinetics vs. Thermodynamics)
User Question: My reaction takes 12 hours at reflux and yields are inconsistent. Should I switch to microwave heating?
Technical Insight:
Absolutely. Pyrazole cyclization is a condensation reaction releasing water. Conventional reflux is often limited by the boiling point of the solvent and slow heat transfer. Microwave-Assisted Organic Synthesis (MAOS) offers "dielectric heating," which directly couples with the polar reaction components (hydrazine, polar intermediates).
Microwave vs. Conventional Heating
Thermal Gradient: Conventional heating creates a "wall effect" (hot vessel, cooler center). Microwave heating is volumetric and instantaneous.
Superheating: MAOS allows solvents to be heated 20-50°C above their atmospheric boiling point in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).
Comparative Data (Phenylhydrazine + 1,3-diketone):
Method
Temperature
Time
Yield
Purity Profile
Conventional Reflux
78°C (EtOH)
6 - 12 Hours
65 - 80%
Moderate (thermal degradation)
Microwave (MAOS)
120°C (EtOH)
5 - 15 Minutes
92 - 98%
High (cleaner profile)
Module 3: pH Control (Acid vs. Base)
User Question: When should I use a base instead of the standard acetic acid catalyst?
Technical Insight:
The choice between Acid and Base dictates the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl .[1]
The Decision Logic
Acid Catalysis (Standard Knorr):
Reagents: Acetic Acid (AcOH), HCl, p-TsOH.
Mechanism: Protonates the carbonyl oxygen, making it more susceptible to attack.
Use Case: Standard 1,3-diketones.
Regio-effect: Protonation of hydrazine removes the most basic nitrogen from the equation, forcing the less substituted nitrogen to attack first (steric control).
Base Promoted (Michael-Type):
Reagents: K₂CO₃, NaOEt, Pyridine.
Mechanism: Deprotonates the hydrazine, making it a "super-nucleophile."
Use Case:
-unsaturated ketones (chalcones) or less reactive esters.
Regio-effect: The most substituted (or most nucleophilic) nitrogen attacks the hardest electrophile (often the
-carbon in Michael acceptors).
Visualizing the Optimization Workflow
The following diagram illustrates the decision process for optimizing conditions based on your specific substrate constraints.
Caption: Decision tree for selecting solvent, catalyst, and heating mode based on substrate type and regioselectivity requirements.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Incomplete condensation due to water accumulation.
1. Use molecular sieves or a Dean-Stark trap (toluene reflux).2. Switch to Microwave heating to overcome activation energy.
Regioisomer Mixture
Similar electronic/steric environment of carbonyls.
1. Switch solvent to TFE or HFIP .2. Lower temperature (0°C to RT) to favor kinetic product.3. Use bulky protecting groups on hydrazine.
"Oiling Out" / Sticky Solid
Polymerization or intermediate stalling.
1. Triturate with cold diethyl ether or hexanes.2. Check pH; ensure reaction is not "stuck" at the hydrazone intermediate stage (add more acid/heat).
Starting Material Persists
Deactivated electrophile.
1. Switch from weak acid (AcOH) to strong acid (HCl/TFA).2. If using enones, switch to strong base (NaOEt) in refluxing EtOH.
Standard Operating Procedure (SOP): Optimized Microwave Protocol
Objective: Synthesis of 1-methyl-3,5-diphenylpyrazole with high regiocontrol.
Preparation: In a 10 mL microwave vial, dissolve 1,3-diphenyl-1,3-propanedione (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).
Addition: Add Methylhydrazine (1.1 equiv) dropwise at Room Temperature.
Note: Exothermic reaction. Handle in fume hood.
Sealing: Cap the vial with a Teflon-lined septum.
Irradiation: Heat in a microwave reactor:
Temp: 100 °C
Time: 10 minutes
Stirring: High
Workup:
Cool to RT.
Concentrate TFE (recoverable).
Redissolve residue in EtOAc, wash with NaHCO₃ (sat) and Brine.
Dry over Na₂SO₄ and concentrate.
References
BenchChem Technical Support. (2025).[1][2][3][4] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Retrieved from
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from
Natarajan, S. R., et al. (2006).[5] Regioselective Synthesis of Pyrazoles. Organic Letters. Retrieved from
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
Organic Chemistry Portal. Pyrazole Synthesis Protocols and Mechanisms. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Purification & Troubleshooting Guide for Pyrazole Carboxylic Acids
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High
Executive Summary: The Molecule & The Challenge
Purifying 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that possesses:
A Zwitterionic/Amphoteric Potential: The pyrazole nitrogen (basic) and the carboxylic acid (acidic, pKa ~3.0) create complex ionization states.
High Polarity: The acetyl and carboxyl groups make it stick aggressively to silica (Normal Phase) and elute near the void volume in Reverse Phase (RP) if not properly retained.
Regioisomerism: Synthesis often yields the 1,5-isomer alongside your desired 1,3-isomer, which have identical masses and very similar polarities.
This guide moves beyond generic advice to address the specific physicochemical behavior of this pyrazole derivative.
Module 1: Critical Troubleshooting (Q&A)
Q1: My peak is tailing severely on C18 (Reverse Phase). Is my column dead?
Diagnosis: Likely not. The tailing is almost certainly caused by secondary silanol interactions due to the ionization of the carboxylic acid.
The Mechanism: At neutral pH, the carboxylic acid is deprotonated (
). This anion is repelled by the C18 chains but attracted to residual cationic silanols on the silica base, causing "drag" (tailing).
The Fix (Acid Suppression): You must lower the mobile phase pH to below the pKa (target pH ~2.0–2.5) to force the molecule into its neutral (
) state.
Protocol:
Modifier: Add 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV-only, superior peak shape) to both water and acetonitrile lines.
Validation: Calculate the Tailing Factor (
) .
Target:
. If , increase acid concentration to 0.2%.
Q2: I cannot separate the 4-acetyl regioisomer from the impurity. They co-elute.
Diagnosis: Regioisomers (1,3- vs 1,5-substitution) often have identical
values but different dipole moments. Standard C18 interaction (hydrophobicity) is insufficient.
The Fix (Selectivity Change):
Switch Stationary Phase: Move from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) . These phases engage in
interactions with the pyrazole ring. The electron-withdrawing acetyl group alters the -cloud density differently in each isomer, enhancing separation on phenyl phases.
Methanol vs. Acetonitrile: Switch the organic modifier to Methanol. Methanol is a protic solvent and interacts differently with the acetyl oxygen and carboxyl group hydrogen bonding, often revealing separation hidden by aprotic Acetonitrile.
Q3: The compound precipitates on the column during loading.
Diagnosis: This compound has poor solubility in non-polar solvents (Hexane) and water (unless at high pH). Injecting a DMSO slug into a high-water mobile phase causes "solubility shock."
The Fix (Solid Loading):
Method: Dissolve the crude mixture in a minimum amount of Acetone or Methanol. Add Celite 545 (or C18 derivatized silica). Evaporate the solvent until you have a free-flowing powder.
Execution: Load this powder into a dry-load cartridge (Flash) or a guard column (Prep HPLC). This eliminates solvent mismatch effects.
Module 2: Optimized Purification Protocols
Protocol A: Flash Chromatography (Normal Phase)
Best for initial cleanup of crude reaction mixtures.
Parameter
Setting / Material
Rationale
Stationary Phase
Spherical Silica (20–40 µm)
Irregular silica causes band broadening.
Solvent A
Dichloromethane (DCM) + 1% Acetic Acid
Acid prevents streaking of the COOH group.
Solvent B
Methanol + 1% Acetic Acid
High elution strength for polar pyrazoles.
Gradient
0% to 10% B over 15 CV (Column Volumes)
Shallow gradient is required to separate regioisomers.
Detection
UV 254 nm + 280 nm
The acetyl-pyrazole chromophore absorbs strongly here.
Protocol B: Prep-HPLC (Reverse Phase)
Best for final polishing and isomer separation.
Parameter
Setting / Material
Rationale
Column
C18 or Phenyl-Hexyl (5 µm)
Phenyl-Hexyl provides orthogonal selectivity.
Mobile Phase A
Water + 0.1% Formic Acid
Maintains pH ~2.7 (Acidic state).
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Matches ionic strength of A.
Gradient
5% B (Hold 2 min) 60% B over 20 min
Compound is polar; will elute early. Avoid high %B.
Flow Rate
15–20 mL/min (for 20mm ID column)
Standard prep scale.
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering peak issues with this specific pyrazole.
Caption: Decision tree for diagnosing chromatographic anomalies specific to acidic pyrazoles.
References
PubChem. (2025).[1] 1-methyl-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.[Link]
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC?[Link]
Flores, A. F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acids, a common challenge in synthetic chemistry. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of your pyrazole carboxylic acid products.
Problem: My crude product is contaminated with neutral starting materials (e.g., β-ketoesters, 1,3-dicarbonyls).
Root Cause Analysis: The synthesis of pyrazoles, such as through the Knorr pyrazole synthesis, often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] Unreacted dicarbonyls are neutral organic molecules that will partition with your product in a standard organic extraction.
Recommended Solution: Acid-Base Extraction
This is the most effective initial purification step. The principle relies on the differential solubility of the acidic product and the neutral starting material in aqueous and organic phases.[2] By treating the mixture with a mild aqueous base, the pyrazole carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while the neutral starting material remains in the organic solvent.[3][4]
Workflow: Acid-Base Extraction for Removing Neutral Impurities
Caption: Workflow for purifying pyrazole carboxylic acids via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
Expert Insight: A weak base like NaHCO₃ is generally preferred over strong bases like sodium hydroxide (NaOH) to avoid potential side reactions, such as hydrolysis of ester functionalities that may be present on the molecule.[2][5]
Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure from any CO₂ evolution.
Separation: Allow the layers to fully separate. The aqueous layer now contains the deprotonated, water-soluble salt of your pyrazole carboxylic acid, while the organic layer retains the neutral starting material.[3]
Isolation: Drain the lower aqueous layer. To recover your product, re-acidify this aqueous solution by slowly adding a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2), which will cause the protonated carboxylic acid to precipitate out of solution.[4][5][6]
Collection: Collect the pure solid product by vacuum filtration, wash with cold water, and dry thoroughly. If the product does not precipitate, it can be extracted back into a fresh portion of organic solvent.
Problem: My product is contaminated with unreacted hydrazine starting material.
Root Cause Analysis: Hydrazines are basic due to the lone pairs on the nitrogen atoms. If an excess is used in the reaction, it can remain as a basic impurity in the crude product.
Recommended Solution: Acid Wash
A wash with a dilute aqueous acid will protonate the basic hydrazine, forming a water-soluble ammonium-type salt that can be easily removed from the organic layer containing your desired product.[3]
Detailed Protocol: Acid Wash
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., EtOAc, DCM).
Acid Wash: In a separatory funnel, wash the organic solution with 1M hydrochloric acid (HCl).
Separation: Shake, vent, and allow the layers to separate. The aqueous layer now contains the protonated hydrazine salt.
Workup: Discard the aqueous layer. The organic layer can then be washed with brine (saturated NaCl solution) to remove residual water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to yield the product, which can then be further purified if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a newly synthesized pyrazole carboxylic acid?
A combination of extraction and recrystallization is the most robust and widely applicable strategy. Start with an acid-base extraction to remove the bulk of neutral or basic impurities.[2][4] Then, perform a recrystallization to remove any remaining closely-related impurities, yielding a product of high purity.
Q2: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your pyrazole carboxylic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.
Table 1: Common Recrystallization Solvents for Pyrazole Carboxylic Acids
Good for fine-tuning polarity to induce crystallization.[6]
Ethyl Acetate / Hexane
Mixed
A common system for moderately polar compounds.
Acetic Acid
Polar, Acidic
Can be effective but may be difficult to remove completely.[6]
Q3: My compound won't crystallize. What are my options?
If recrystallization fails, column chromatography is the next logical step. For carboxylic acids, standard silica gel chromatography is often effective.
Expert Insight: To prevent peak tailing on the silica column, which is caused by the acidic proton interacting with the silica surface, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to the mobile phase.[8] This keeps the carboxylic acid fully protonated, leading to sharper peaks and better separation.
Q4: Can I use HPLC for purification?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool for both analysis and purification of pyrazole carboxylic acids, especially for small-scale work or when separating very similar compounds.[9][10] Reverse-phase (RP) HPLC is common, using mobile phases like acetonitrile and water with an acid modifier like formic or phosphoric acid.[8]
Decision Tree: Choosing a Purification Method
Caption: Decision-making workflow for purifying pyrazole carboxylic acids.
References
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Acid–base extraction. (2023, November 28). In Wikipedia. Retrieved from [Link]
Process for the purification of pyrazoles. (n.d.). Google Patents.
Method for purifying pyrazoles. (n.d.). Google Patents.
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
Process for the preparation of pyrazole carboxylic acid derivatives. (n.d.). Google Patents.
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2013, August 28). European Patent Office. Retrieved from [Link]
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis and Characterization of Pyrazole Substituted Pyridine Carboxylic Acids and Their Biological and Liquid Crystal Studies. (n.d.). Longdom Publishing. Retrieved from [Link]
Method for preparing pyrazolecarboxylic acid and derivatives. (n.d.). Google Patents.
One-pot synthesis of pyrazole. (2018, February 28). Chemistry Stack Exchange. Retrieved from [Link]
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Operational
Topic: Preventing Decarboxylation of Pyrazole-3-Carboxylic Acids
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Hub: Why is my product degrading?
Decarboxylation of pyrazole-3-carboxylic acids is a notorious "silent killer" in heterocyclic synthesis.[1] Unlike the 4-isomer, which is relatively robust, the 3-isomer possesses a direct mechanistic pathway for CO₂ loss, often triggered by protonation of the pyrazole nitrogen or thermal stress .[1]
Root Cause Analysis
Use the following logic flow to diagnose if your current workflow is at risk.
Figure 1: Risk Assessment Matrix for Pyrazole-3-Carboxylic Acid Stability.
Technical Deep Dive: The Mechanism of Failure
To prevent the problem, you must understand the enemy. The decarboxylation of pyrazole-3-carboxylic acid is not a random decomposition; it is a unimolecular thermal elimination that is catalyzed by acid.[1]
The "Zwitterionic Trigger"
The instability arises because the pyrazole ring is basic.
Protonation: In acidic media (e.g., during HCl workup), the pyrazole N-2 is protonated.[1]
Zwitterion Formation: This creates a cationic ring adjacent to the carboxyl group.
Elimination: The molecule relieves charge repulsion by ejecting CO₂, leaving behind the neutral pyrazole.
Key Insight: The 4-isomer is stable because the carboxyl group is further removed from the protonation sites, preventing the formation of the specific cyclic transition state required for rapid decarboxylation [1][5].
Troubleshooting Workflows
Scenario A: "My product disappeared during saponification workup."
The Issue: You hydrolyzed a pyrazole-3-ethyl ester using NaOH/Ethanol, then acidified to pH 1 to precipitate the product. The solid never formed, or you isolated the decarboxylated pyrazole.
The Fix: You likely crossed the "Decarboxylation Threshold" (pH < 3) .
Immediate Action: Do not acidify to pH 1. The pKa of pyrazole-3-carboxylic acid is approximately 3.5–4.[1]0. Acidifying to pH 5 is often sufficient to precipitate the zwitterion without triggering rapid decarboxylation.
Protocol Shift: Switch to Lithium Hydroxide (LiOH) hydrolysis and avoid strong mineral acids.
Scenario B: "Decarboxylation occurred during amide coupling."
The Issue: You attempted to convert the acid to an acid chloride using Thionyl Chloride (
) at reflux, but the resulting product was the decarboxylated chloropyrazole or just pyrazole.
The Fix: Thermal generation of acid chlorides generates HCl in situ, creating the perfect storm (Acid + Heat).[1]
Immediate Action: Switch to room-temperature coupling reagents (HATU, EDC/HOBt).
Alternative: If an acid chloride is required, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) which reacts under neutral conditions, or use Oxalyl Chloride with catalytic DMF at 0°C.[1]
Scenario C: "Instability during recrystallization."
The Issue: Heating the acid in ethanol/water for recrystallization leads to gas evolution.
The Fix: Avoid boiling solvents.
Immediate Action: Use "Cold Precipitation." Dissolve the compound in minimum weak base (sat.
), filter, and slowly acidify with dilute acetic acid at 0°C.
Dissolution: Dissolve the ester in THF/Water at 0°C.
Hydrolysis: Add LiOH·H₂O. Stir at room temperature (Do NOT reflux). Monitor by TLC/LCMS.
Workup (Critical Step):
Concentrate the mixture under reduced pressure (keep bath < 35°C) to remove THF.
Dilute the aqueous residue with water.
Wash with EtOAc (to remove unreacted ester/impurities).[1]
Titration: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise while monitoring pH with a meter.
Stop Point: Stop addition exactly at pH 4.0 .
Isolation: If solid precipitates, filter immediately.[1] If no solid forms (product is water-soluble), lyophilize the solution to obtain the product as a mixture with LiCl (which can be desalted later) or extract with n-Butanol.[1]
Protocol 2: Copper-Free Coupling
Designed to avoid metal-catalyzed decarboxylation [1].[1]
Q: Can I use the acid chloride method if I keep it cold?A: It is risky. Even at 0°C, the high concentration of HCl generated by thionyl chloride can trigger degradation.[1] If you must use an acid chloride, use Oxalyl Chloride with a base trap (like pyridine or lutidine) to neutralize HCl as it forms, but HATU/T3P is vastly superior for this substrate.[1]
Q: Why is the 5-isomer also unstable?A: In unsubstituted pyrazoles (NH free), the 3- and 5-positions are tautomeric.[1] They are effectively the same molecule in solution. If you substitute the Nitrogen (N-1), the 3-carboxy and 5-carboxy isomers become distinct.[1] The 5-carboxy isomer is generally more difficult to synthesize due to steric hindrance but shares similar electronic instability if the ring is electron-rich.
Q: I need to remove a t-Butyl ester. TFA is causing decarboxylation. What now?A: TFA is too strong. Try Formic Acid at room temperature, or use silica-supported acid catalysts which are milder.[1] Alternatively, if your synthesis allows, switch to a benzyl ester and remove via hydrogenolysis (
), which is completely neutral and safe for this scaffold.[1]
References
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
Source: ACS Publications.[8][9]
Context: Discusses copper-catalyzed decarboxylation mechanisms, highlighting the sensitivity of these acids to metals.
(Note: Generalized link to ACS search based on snippet context).
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides.
Source: Bentham Science / Letters in Organic Chemistry.
Context: Details the thermal decomposition of pyrazole-3-carboxylic acids to pyrazoles.
Pyrolysis of Carboxylic Acids.
Source: ResearchGate.
Context: Confirms that pyrazole-3-carboxylic acid behaves similarly to pyrrole-2-carboxylic acid, decomposing around its melting point.[1]
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.
Source: NIH / PubMed Central.
Context: Discusses the instability of pyrazole esters and acids in aqueous buffers.
What is the mechanism for thermal decarboxylation of a generic carboxylic acid?
Source: Chemistry Stack Exchange (Referencing Q. Rev. Chem. Soc., 1951).[1]
Context: Provides the fundamental unimolecular heterolytic fission mechanism relevant to this scaffold.
long-term stability of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid in solution
This technical support guide addresses the long-term stability, solubility, and handling of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: N/A for specific commercial bulk, but structurally related to PubChem CID...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide addresses the long-term stability, solubility, and handling of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: N/A for specific commercial bulk, but structurally related to PubChem CID 3706504).
The content is structured as a Tier 2 Technical Escalation Response , designed for researchers requiring immediate, actionable troubleshooting steps.
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic building block containing a ketone (acetyl) and a carboxylic acid on a pyrazole core. While the aromatic pyrazole ring confers general stability, the proximity of the electron-withdrawing acetyl group (C4) and the carboxylic acid (C3) creates specific vulnerabilities to thermal decarboxylation and pH-dependent precipitation .
Parameter
Stability Status
Critical Note
Solid State
High
Stable at RT (25°C) if desiccated. Hygroscopic potential due to polar groups.
DMSO Solution
High
Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.
Aqueous Solution
Moderate
pH Dependent. Insoluble at pH < 3. Stable as carboxylate salt (pH > 7).
Thermal
Moderate
Risk of Decarboxylation at >80°C, especially in acidic media.
Light Sensitivity
Low
Standard amber vials recommended; no rapid photodegradation observed.
Troubleshooting Guide (FAQ Format)
Issue 1: "My compound precipitated out of the aqueous buffer after freezing."
Diagnosis:pH Shift-Induced Crystallization.
The carboxylic acid moiety has a pKa typically in the range of 3.5–4.5. Freezing aqueous buffers often causes significant pH shifts (e.g., Sodium Phosphate can shift by ~3 pH units during freezing). If the local pH drops below the pKa, the compound protonates and reverts to its insoluble free-acid form.
Corrective Protocol:
Thaw completely at Room Temperature (do not heat >40°C).
Vortex vigorously.
If precipitate remains, add 1M NaOH dropwise until the solution clears (target pH 7.5–8.0).
Prevention: Store stock solutions in 100% DMSO at -20°C. Only dilute into aqueous buffer immediately prior to use.
Issue 2: "I see an extra peak at [M-44] in my LC-MS analysis."
Diagnosis:Thermal Decarboxylation.
The loss of 44 Da corresponds to the loss of CO₂. This occurs if the sample was subjected to high heat (e.g., during rotary evaporation of the extraction solvent or high-temperature autosamplers) or if the injection port temperature is too high.
Mechanistic Insight:
Electron-withdrawing groups (like the 4-acetyl group) can destabilize the adjacent carboxylic acid, lowering the activation energy for decarboxylation, particularly in acidic environments.
Corrective Protocol:
Autosampler: Set temperature to 4°C or 10°C.
Drying: Do not use heat >40°C when concentrating the compound. Use lyophilization or nitrogen stream at RT.
Issue 3: "The compound is degrading in my cellular assay media."
Diagnosis:Nucleophilic Attack or Condensation.
While the pyrazole ring is stable, the 4-acetyl group is a methyl ketone. In complex media containing amines (amino acids) or aldehydes, it can theoretically undergo Schiff base formation or aldol-like condensations over extended incubation periods (48h+), although this is slow.
Verification Step:
Perform a stability check by incubating the compound in fresh media (without cells) for 24h and analyzing via HPLC. If the peak remains stable, the loss is likely due to cellular metabolism or non-specific binding to plasticware, not chemical instability.
Experimental Protocols
Protocol A: Optimal Stock Solution Preparation
Use this protocol to ensure maximum shelf-life.
Weighing: Weigh the solid rapidly. The compound may be slightly hygroscopic.
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water to prevent hydrolysis of any trace impurities.
Concentration: Target 10 mM to 50 mM . Higher concentrations increase the risk of precipitation upon freeze-thaw.
Dissolution: Vortex for 30 seconds. If undissolved, sonicate in a water bath at ambient temperature for 5 minutes.
Storage: Aliquot into single-use amber vials (prevent freeze-thaw). Store at -20°C .
The following diagrams illustrate the potential degradation risks and the logic for troubleshooting solubility.
Diagram 1: Thermal Degradation Mechanism
This pathway shows the decarboxylation risk driven by the electron-withdrawing acetyl group at C4.
Caption: Thermal decarboxylation pathway. The loss of CO₂ (M-44) is the primary degradation risk at high temperatures.
Diagram 2: Solubility Troubleshooting Logic
Follow this decision tree when the compound fails to dissolve or precipitates.
Caption: Decision tree for resolving solubility issues. pH adjustment is the most critical step for aqueous buffers.
References & Authoritative Grounding
PubChem Compound Summary. 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (CID 3706504).[2] National Center for Biotechnology Information.
Source:
Sildenafil Intermediate Synthesis. Bioorganic & Medicinal Chemistry Letters, Vol 6, pp. 1819, 1996.[3] (Describes the stability and handling of the structural analog 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid).
HPLC Method Validation. A Highly Validated RP-HPLC Method for Pyrazoline Derivative. IJCPA, 2014. (Basis for the recommended acidic mobile phase protocol).
Heterocycle Optimization Support Center: Pyrazole Derivatization
Current Status: Operational | Topic: Solvent System Optimization Welcome to the Technical Support Center. This guide is designed for researchers encountering specific bottlenecks in pyrazole synthesis and functionalizati...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Topic: Solvent System Optimization
Welcome to the Technical Support Center. This guide is designed for researchers encountering specific bottlenecks in pyrazole synthesis and functionalization. Unlike standard protocols, this document focuses on causality —explaining why your reaction failed and how the solvent system dictates the thermodynamic vs. kinetic outcome.
The Issue: You are alkylating an unsymmetrical pyrazole and obtaining an inseparable mixture of N1- and N2-substituted isomers (often 1:1 or 60:40).
The Mechanic: Tautomerism & Solvent-Solute Interactions
Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers. The ratio of these tautomers—and the nucleophilicity of the specific nitrogen—is heavily influenced by the solvent's dielectric constant (
) and hydrogen-bond donating (HBD) ability.
Key Insight: In polar aprotic solvents (DMF, DMSO), the reaction is often governed by sterics (alkylation at the less hindered nitrogen) or electronics (dipole minimization). However, fluorinated solvents can flip this selectivity by engaging in specific H-bond networks that stabilize the transition state of the more hindered isomer.
Diagnostic Q&A
Q: I am using K₂CO₃ in DMF but getting a 1:1 mixture. How do I force a single isomer?A: Switch the solvent class.[1] DMF (
) dissociates ion pairs well, leading to a "loose" transition state where steric control is weak.
Solution A (Steric Control): Switch to a non-polar solvent like Toluene or THF with a phase transfer catalyst (e.g., 18-crown-6). This promotes a tight ion-pair mechanism, often favoring the thermodynamically stable isomer (usually the less sterically hindered one).
Solution B (H-Bond Control): Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . Recent studies indicate HFIP can shift regioselectivity ratios from 50:50 to >95:5 by specifically solvating the N-lone pair or the transition state, often favoring the N1-alkylation even if sterically challenged.
Q: My reaction works in DMF but the workup is impossible due to emulsion. What is the alternative?A: Use Acetonitrile (MeCN) . It has a high dielectric constant (
) similar to DMF but is easily removed by rotovap and partitions cleanly from water.
Decision Matrix: Solvent Selection for N-Alkylation
The following diagram illustrates the decision logic for selecting a solvent based on your substrate's constraints.
Caption: Decision tree for optimizing solvent systems in pyrazole N-alkylation based on regioselectivity and solubility constraints.
Module 2: Optimizing Cyclocondensation (De Novo Synthesis)
The Issue: The reaction between hydrazine and a 1,3-diketone stalls or produces an oily, impure intermediate (often the 5-hydroxy-2-pyrazoline) that fails to dehydrate to the aromatic pyrazole.
The Mechanic: The Dehydration Barrier
The reaction proceeds in two steps: (1) Nucleophilic attack to form a hydrazone/enol intermediate, and (2) Cyclization/Dehydration. The second step is often rate-limiting.
Aprotic Solvents: Often trap the intermediate because they lack the protons necessary to catalyze the elimination of water.
Protic Solvents: Facilitate the proton transfer required for aromatization.
Experimental Protocol: The "On-Water" Effect
Contrary to intuition, water is often the superior solvent for these reactions due to the hydrophobic effect , which forces organic reactants together, accelerating the rate.
Protocol 2.1: Aqueous-Surfactant Synthesis
Reactants: Mix 1,3-diketone (1.0 eq) and Hydrazine hydrate (1.1 eq).
Solvent: Water (0.5 M concentration relative to diketone).
Additive: Sodium Dodecyl Sulfate (SDS, 10 mol%) or simply vigorous stirring if reactants are liquid.
Condition: Stir at RT for 1-2 hours. If solid precipitates, filtration yields high purity.
Troubleshooting: If the intermediate persists (checked by LCMS), add 10% Ethanol or Acetic Acid (catalytic) to drive dehydration.
Comparative Data: Solvent Efficacy
Solvent System
Reaction Time
Yield (%)
Primary Issue
Ethanol (Reflux)
2-4 h
85-95%
Standard. Good for crystallization.
Water (RT)
1-2 h
90-98%
"On-water" acceleration. Green.
THF
6-12 h
60-75%
Slow dehydration step.
DES (Choline Cl:Urea)
30 min
92-96%
High viscosity requires heating.
Module 3: C-H Activation & Cross-Coupling
The Issue: Palladium-catalyzed cross-coupling (Suzuki/Buchwald) on the pyrazole ring fails (0% conversion) or yields Pd-black immediately.
The Mechanic: Catalyst Poisoning
Pyrazoles are excellent ligands. The N2 nitrogen can coordinate to Palladium (
), displacing phosphine ligands and deactivating the catalyst (forming a stable, unreactive complex).
Diagnostic Q&A
Q: My Suzuki coupling on 4-bromopyrazole turns black instantly. Why?A: The pyrazole nitrogen is binding the Pd.
Solvent Fix: Use 1,4-Dioxane or DME (Dimethoxyethane). These are bidentate solvents that can weakly chelate Pd, stabilizing it against precipitation but labile enough to allow the catalytic cycle.
Additives: Avoid strongly coordinating solvents like MeCN. If solubility is low, use a DMSO/Water (10:1) mixture; water facilitates the boronic acid transmetallation step.
Module 4: Green Solvent Alternatives
For labs moving toward sustainability, replacing DMF/DCM is a priority.
Deep Eutectic Solvents (DES):
A mixture of Choline Chloride and Urea (1:2) creates a liquid at room temperature that acts as both solvent and catalyst for pyrazole synthesis.
Mechanism: The urea component activates the carbonyl of the 1,3-diketone via H-bonding, making it more electrophilic for the hydrazine attack.
Benefit: The product usually precipitates upon addition of water, eliminating extraction steps.
Caption: Workflow for Deep Eutectic Solvent (DES) mediated pyrazole synthesis, highlighting the dual role of the solvent as a catalyst.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. Link
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link
Kumar, A. A., et al. (2025).[2] Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Link
Ahmad, A., et al. (2023).[3] Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Link
Heller, S. T., & Natarajan, S. R. (2006).[4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Link
🔬 Technical Support Center: 1-Methyl-Pyrazole Synthesis
The following guide serves as a Technical Support Center for researchers encountering challenges with the synthesis of 1-methyl-pyrazole and its derivatives. This resource prioritizes "Green Chemistry" alternatives to to...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Technical Support Center for researchers encountering challenges with the synthesis of 1-methyl-pyrazole and its derivatives. This resource prioritizes "Green Chemistry" alternatives to toxic alkylating agents (Methyl Iodide, Dimethyl Sulfate) and addresses the persistent issue of regioselectivity.
Ticket Subject: Alternative Catalysts & Protocols for N-Methylation
Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist
📋 Executive Summary
Standard synthesis of 1-methyl-pyrazole often relies on the deprotonation of pyrazole (using NaH or K₂CO₃) followed by nucleophilic attack on Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). While effective, these methods present three critical "bugs" in the workflow:
Toxicity: MeI and DMS are severe genotoxins.
Waste: Stoichiometric salt formation creates high E-factor waste.
Regioselectivity: In substituted pyrazoles, distinguishing between N1 and N2 methylation is thermodynamically difficult due to annular tautomerism.
This guide provides validated catalytic alternatives using Dimethyl Carbonate (DMC), Methanol (MeOH), and Phase Transfer Catalysis (PTC).
🛠️ Solution 1: The "Green" Standard – Dimethyl Carbonate (DMC)
Why this works: DMC acts as a tunable methylating agent.[1] At reflux (
), it behaves as a hard electrophile (B2 mechanism), methylating the nitrogen with high atom economy. It is non-toxic and biodegradable.[1][2]
📉 Comparative Data: Methylating Agents
Parameter
Methyl Iodide (MeI)
Dimethyl Sulfate (DMS)
Dimethyl Carbonate (DMC)
Toxicity
High (Neurotoxin)
High (Carcinogen)
Low (Green Solvent)
Atom Economy
Low (Iodide waste)
Low (Sulfate waste)
High (CO₂ + MeOH byproduct)
Catalyst Required
Base (Stoichiometric)
Base (Stoichiometric)
Base/Zeolite (Catalytic)
Regioselectivity
Poor (Steric control only)
Poor
High (Soft/Hard tuning)
🧪 Protocol A: Homogeneous Catalysis with DBU
Best for: Small-scale batch reactions requiring high conversion.
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or DABCO.
Step-by-Step Workflow:
Charge: In a pressure tube or autoclave, dissolve Pyrazole (1.0 equiv) in Dimethyl Carbonate (excess, acts as solvent/reagent, typically 10-15 equiv).
Catalyst: Add DBU (0.1 – 0.5 equiv). Note: DBU acts as a nucleophilic catalyst, activating DMC via a N-methoxycarbonyl intermediate.
Reaction: Heat to 130–150 °C .
Troubleshooting: If using an open vessel at reflux (90 °C), reaction will be sluggish. High temperature is critical to access the methylation pathway over carboxylation.
Workup: Cool to RT. Distill off excess DMC (can be recycled). The residue is often pure product + catalyst.
Purification: Wash with dilute HCl to remove DBU, or use short-path distillation.
🧪 Protocol B: Heterogeneous Catalysis with Zeolites (Gas/Liquid Phase)
Best for: Continuous flow or industrial scale-up.
Catalyst: Faujasite Zeolites (NaY or HY).
Step-by-Step Workflow:
Preparation: Activate NaY Zeolite at 400 °C for 4 hours to remove water (water poisons the active basic sites).
Loading: Mix Pyrazole and DMC (1:5 molar ratio).
Reaction:
Batch: Add activated catalyst (10-20 wt%) to the mixture in an autoclave. Heat to 160 °C for 4-6 hours.
Flow: Pass vaporized mixture over a fixed bed of HY-Zeolite at 250–300 °C.
Mechanism: The zeolite cage imposes steric constraints that can enhance regioselectivity for substituted pyrazoles (Shape Selectivity).
🔄 Solution 2: "Borrowing Hydrogen" – Methanol as Reagent
Why this works: Using transition metal catalysts, methanol is dehydrogenated to formaldehyde in situ, condensed with the pyrazole to form a hemiaminal/imine, and then hydrogenated back to the methyl group. This produces water as the only byproduct.
🧩 Mechanism Visualization
The following diagram illustrates the Ruthenium-catalyzed "Borrowing Hydrogen" cycle.
Figure 1: Catalytic cycle for N-methylation using Methanol via Hydrogen Borrowing.[3] The catalyst "borrows" hydrogen to oxidize methanol, then returns it to reduce the intermediate.
🧪 Protocol C: Ruthenium-Catalyzed N-Methylation
Catalyst System:
with a phosphine ligand (e.g., DPEphos) or Pincer complexes.
Step-by-Step Workflow:
Mix: In a glovebox or under Argon, combine Pyrazole (1 mmol), Methanol (2 mL),
(1 mol%), and DPEphos (2 mol%).
Additive: Add a catalytic amount of base (KOtBu, 5-10 mol%) to activate the pre-catalyst.
Reaction: Seal in a pressure tube and heat to 120–140 °C for 12-24 hours.
Monitor: Check conversion by GC-MS. The reaction is driven by the thermodynamics of stable product formation.
Note: This method is highly sensitive to moisture. Ensure anhydrous methanol is used.
⚡ Solution 3: Phase Transfer Catalysis (PTC)
Why this works: If you must use alkyl halides or milder alkylating agents (like alkyl phosphates), PTC allows the reaction to occur in a biphasic system (Solid/Liquid or Liquid/Liquid) without dry solvents.
🧪 Protocol D: Solid-Liquid PTC
Reagents: Pyrazole, Potassium Carbonate (solid), Alkylating Agent (e.g., Trimethyl Phosphate - less toxic than MeI), 18-Crown-6 or TBAB.
Step-by-Step Workflow:
Solvent: Use Toluene or Acetonitrile (or neat if liquid).
Base: Add finely powdered
(2.0 equiv).
Catalyst: Add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%).
Reagent: Add Trimethyl Phosphate (1.1 equiv).
Agitation: Vigorous stirring is crucial. The catalyst shuttles the deprotonated pyrazolate anion into the organic phase (or surface) to react with the electrophile.
Yield: Typically >90% with simple filtration workup.
❓ Troubleshooting & FAQs
Q1: I am getting a mixture of N1 and N2 isomers. How do I control Regioselectivity?
Diagnosis: Pyrazoles exist as tautomers. Standard alkylation is governed by sterics (alkylation occurs at the least hindered nitrogen) and electronics (lone pair availability).
Fix:
Steric Control: Use a bulky "masking" group.[4] React pyrazole with a bulky silyl chloride first to block the hindered site, then methylate, then desilylate.
Catalyst Switch: Use DMC with NaY Zeolite . The pore structure of the zeolite can induce "shape selectivity," favoring the linear or less sterically demanding isomer.
Acid Catalysis: Switch to acid-catalyzed alkylation (using Trichloroacetimidates). Protonation changes the nucleophilicity profile of the nitrogens.
Q2: My reaction with DMC is not proceeding; the starting material is unreacted.
Diagnosis: Temperature is too low.
Fix: DMC methylation requires temperatures above 130 °C to activate the methylation pathway (
). Below this (e.g., reflux at 90 °C), you might only get carboxylation (formation of methyl carbamate) or no reaction. Use an autoclave or sealed pressure vessel.
Q3: Can I use these methods for 1-methyl-pyrazole derivatives with sensitive functional groups?
Diagnosis: Harsh bases (NaH) destroy esters or nitriles.
Fix:
Method C (Methanol/Ru): Generally tolerant of nitriles and halides, but sensitive to ketones (which might get reduced).
Method A (DMC/DBU): Excellent tolerance for esters, nitriles, and halides. It is non-reductive and avoids strong mineral bases.
Q4: How do I remove the Ruthenium catalyst after Method C?
Fix: Pass the crude reaction mixture through a small pad of Silica Gel or Celite mixed with a metal scavenger (e.g., Thiol-functionalized silica). This typically reduces Ru content to <10 ppm.
📚 References
Selva, M., & Perosa, A. (2008).[2][5] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[2][5] Green Chemistry, 10(4), 457-464. Link
Tundo, P., & Selva, M. (2002).[1][2] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[6] Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link
Ouk, S., Thiébaud, S., Borredon, E., & Chabaud, B. (2005).[7] N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3026. Link
Bogdal, D., & Pielichowski, J. (1999). Microwave-assisted alkylation of some heterocycles with alkyl halides on solid support. Arkivoc, 2000(1), 56-64. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: PYR-BIO-404
Subject: Diagnostic Framework for "Silent" Pyrazole Scaffolds
Introduction
Welcome to the Technical Support Center. I understand the specific frustration you are facing. You have designed a novel pyrazole derivative based on promising docking scores or scaffold hopping from a known inhibitor (e.g., Ruxolitinib or Celecoxib), but the wet-lab
data is flatlining or showing weak, non-dose-dependent activity.
In my 15 years of optimizing heterocyclic scaffolds, pyrazoles are the most frequent "false negatives" I encounter. They are deceptive: structurally simple but electronically complex. The issue is rarely that your compound cannot bind; it is usually that it is not available to bind in the form or concentration you think it is.
Below is a diagnostic workflow designed to isolate the root cause of your low bioactivity.
Module 1: Physicochemical Barriers (The Solubility Trap)
The Issue:
Pyrazoles are aromatic and planar.[1] They love to stack (
interactions). While you may see a clear solution in 100% DMSO, injecting that stock into an aqueous assay buffer often causes immediate, microscopic precipitation. If your compound crashes out, your effective concentration is zero.
Diagnostic Question:
Does your dose-response curve flatten out at high concentrations, or look "noisy" rather than sigmoidal?
The Fix: Kinetic Solubility Profiling
Do not rely on thermodynamic solubility (24h equilibrium). You need to know if the compound stays in solution during the short timeframe of your bioassay (30–90 mins).
Preparation: Prepare a 10 mM stock solution of your pyrazole derivative in DMSO.
Spiking: Spiking 5
L of stock into 195 L of your specific assay buffer (final 250 M, 2.5% DMSO).
Incubation: Shake at room temperature for 90 minutes (mimicking assay time).
Filtration: Filter half the volume through a 0.45
m filter plate (removes precipitates).
Quantification: Measure UV absorbance (254/280 nm) of the filtrate vs. the unfiltered sample.
Data Interpretation:
Solubility Ratio (F/U)
Diagnosis
Action
> 0.8
High Solubility
Move to Module 2.
0.2 – 0.8
Meta-Stable
Critical Risk. You are likely screening a suspension, not a solution. Lower the max test concentration.
< 0.2
Insoluble
Stop Bioassay. The compound is crashing out. Modify structure (add solubilizing tails like morpholine/piperazine).
Module 2: The Tautomerism "Coin Flip"
The Issue:
This is the most overlooked failure mode in pyrazole chemistry.
-unsubstituted pyrazoles (-pyrazoles) exist in a dynamic equilibrium between two tautomers: and .
The Trap: Your docking software likely fixed the structure as one tautomer (e.g.,
) and predicted high affinity. However, in solution, the equilibrium might favor the form by 99:1 due to solvent effects or substituents. If the protein pocket requires the form to bind (specific H-bond donor/acceptor placement), the energy penalty to force the molecule into the "wrong" tautomer destroys your potency [1, 2].
Diagnostic Question:
Is your pyrazole N-unsubstituted? If yes, have you synthesized the N-methylated analog?
The Mechanism:
Tautomerism changes the H-bond donor (NH) and acceptor (N:) positions.
Tautomer A (
): Donor at position 1, Acceptor at position 2.
Tautomer B (
): Acceptor at position 1, Donor at position 2.
If the protein expects a Donor at position 1, but the molecule prefers to be Tautomer B, the binding affinity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) will be penalized by the energy required to shift the equilibrium ($ \Delta G{taut} $).
Visualization: The Tautomeric Penalty
Caption: Tautomeric mismatch. If the dominant solution species (Blue) cannot bind, the apparent potency is reduced by the energetic cost of converting to the minor species (Red).
The Fix:
Synthesize the
-methyl or -ethyl derivatives. This "locks" the pyrazole into one fixed tautomeric form.
If
-methyl isomer A is active and isomer B is inactive, you have confirmed the required binding mode.
This also improves lipophilicity and membrane permeability.
The Issue:
Pyrazoles are hydrophobic.[2][3] In aqueous buffers, they can form colloidal aggregates that sequester enzyme targets, leading to false positive activity (promiscuous inhibition). Conversely, if they aggregate with themselves, they may become unavailable, leading to false negatives .
Diagnostic Question:
Does the activity disappear or shift significantly when you add a detergent?
Protocol: The Detergent Sensitivity Test
Control Arm: Run your standard IC50 assay (e.g., kinase assay).
Test Arm: Run the same assay but add 0.01% Triton X-100 or 0.05% Tween-80 to the buffer before adding the enzyme.
Compare:
Observation
Diagnosis
Activity Unchanged
True Binder. The inhibition is driven by specific ligand-protein interaction.
Activity Disappears
False Positive (Aggregator). The compound was forming "sticky" colloids that the detergent broke up.
Activity Increases
Solubility Issue. The detergent helped solubilize the compound, making it available to bind.
Module 4: Regiochemistry Verification
The Issue:
Synthesizing substituted pyrazoles (e.g., via hydrazine condensation with 1,3-diketones) often yields a mixture of regioisomers (1,3- vs 1,5-substituted). These are difficult to separate by standard flash chromatography.
The Risk: You think you tested the 1,3-isomer (linear), but you actually tested the 1,5-isomer (clashed), or a 50/50 mix.
The Fix: You must verify regiochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. Look for cross-peaks between the
-substituent and the adjacent ring proton/group. Do not rely solely on 1H-NMR splitting patterns [3].
Summary: The Troubleshooting Workflow
Use this logic gate to determine your next experimental step.
Caption: Step-by-step diagnostic logic for pyrazole failure analysis.
References
Fustero, S., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs. Journal of Medicinal Chemistry.
Li, X., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.
Technical Guide: Improving Aqueous Solubility of Pyrazole Compounds for Biological Assays
The Pyrazole Paradox: Why Your Compound is Crashing Out Pyrazoles are a cornerstone of medicinal chemistry (e.g., celecoxib, ruxolitinib) due to their ability to act as both hydrogen bond donors and acceptors. However, t...
Author: BenchChem Technical Support Team. Date: February 2026
The Pyrazole Paradox: Why Your Compound is Crashing Out
Pyrazoles are a cornerstone of medicinal chemistry (e.g., celecoxib, ruxolitinib) due to their ability to act as both hydrogen bond donors and acceptors. However, this scaffold often presents a "Solubility Paradox" :
High Crystallinity: The planar aromatic nature of pyrazoles facilitates strong
- stacking, leading to high crystal lattice energy that opposes dissolution.
Weak Basicity: Most pyrazoles are weak bases (
~2.5 for the unsubstituted ring). At physiological pH (7.4), they are predominantly neutral (uncharged), making them their least soluble form exactly when you need them to be soluble for cell assays.
This guide addresses the specific challenge of maintaining pyrazole solubility in aqueous biological buffers (PBS, cell culture media) without compromising assay validity.
Troubleshooting & FAQs
Module A: The "Crash Out" (Precipitation upon Dilution)
Q: My pyrazole is soluble in 100% DMSO at 10 mM. Why does it precipitate immediately when I dilute it to 10
M in cell media?A: You are encountering the limit of Kinetic Solubility .
When you dilute a DMSO stock into water, you create a supersaturated solution (the "Spring"). If the compound's thermodynamic solubility in water is lower than your target concentration, the compound will eventually precipitate (the "Parachute" fails).
The Mechanism: The rapid change in dielectric constant from DMSO (
) to water () causes the hydrophobic pyrazole molecules to aggregate.
Immediate Fix: Ensure your mixing is rapid and turbulent during dilution. Slow addition promotes nucleation.
Q: Can I just acidify the media to ionize the pyrazole?A:Proceed with caution.
While lowering pH below the
(protonating the nitrogen) drastically increases solubility, most cell-based assays require pH 7.2–7.6. Acidifying media below pH 6.5 will likely cause cytotoxicity or alter enzymatic activity, confounding your results.
Exception: For enzymatic assays (e.g., kinase screens) that tolerate lower pH, buffering at pH 6.0 (using MES buffer) can significantly stabilize pyrazoles.
Module B: Cosolvents & Additives
Q: What is the maximum DMSO concentration I can use?A: This is assay-dependent, but strict limits apply:
Assay Type
Max DMSO % (v/v)
Reason for Limit
Cell-Based (General)
0.1% – 0.5%
Membrane permeabilization; cytotoxicity.
Cell-Based (Sensitive)
< 0.1%
Stem cells and primary neurons are highly DMSO-sensitive.
Q: DMSO isn't working. What is the next best additive?A:Hydroxypropyl-
-Cyclodextrin (HP--CD).
Unlike surfactants (Tween/Triton) which can lyse cells, HP--CD forms inclusion complexes. The hydrophobic pyrazole sits inside the CD cavity, while the hydrophilic exterior interacts with the media.
Recommendation: Use 5–10% (w/v) HP-
-CD in your assay buffer before adding the compound stock.
Visual Troubleshooting Workflow
The following decision tree outlines the logical steps to resolve precipitation issues in biological assays.
Caption: Figure 1. Decision tree for troubleshooting pyrazole precipitation in biological assays. Blue nodes indicate decision points; Green indicates the preferred formulation strategy; Yellow indicates a requirement for chemical synthesis.
Validated Protocols
Protocol A: Kinetic Solubility Screen (The "Solvent Shift")
Perform this before your actual biological assay to determine the "Crash Point".
Plate reader (Absorbance at 620 nm) or Nephelometer
Procedure:
Prepare Buffer: Dispense 190
L of PBS into plate wells.
Spike: Add DMSO stock in increasing volumes (0.2
L to 4 L) to achieve concentrations from 10 M to 200 M.
Critical: Keep final DMSO constant (e.g., 2%) across all wells by back-filling with pure DMSO, OR run a DMSO-only control curve to subtract background.
Incubate: Shake at room temperature for 90 minutes.
Read: Measure OD620 (turbidity).
Analysis: The concentration at which OD620 spikes above the baseline is your Kinetic Solubility Limit . Do not exceed this in cell assays.
Protocol B: Cyclodextrin-Assisted Media Preparation
Use this when simple DMSO dilution fails.
Rationale: HP-
-CD increases the apparent solubility of pyrazoles by sequestering the lipophilic ring, preventing nucleation [2, 3].
Procedure:
Prepare 2x CD Stock: Dissolve HP-
-CD (Sigma H107) in your assay media (e.g., DMEM) to a concentration of 10% (w/v). Filter sterilize (0.22 m).
Prepare Compound: Dilute your 10 mM DMSO stock 1:100 into the 2x CD Stock (not into plain media).
Result: Intermediate mix is 100
M compound, 10% CD, 1% DMSO.
Final Dilution: Dilute this intermediate 1:1 with plain media (or cell suspension) to reach final assay conditions:
Validation: Visually inspect for clarity. The solution should remain clear for >24 hours.
Advanced Strategy: Salt Selection
If formulation fails, the solid form must be modified. For pyrazoles, salt formation is the standard medicinal chemistry approach to improve thermodynamic solubility.
Salt Type
Counterion
Applicability to Pyrazoles
Hydrochloride (HCl)
Chloride
High. Standard for weak bases. Increases melting point, but beware of the "Common Ion Effect" in saline buffers (PBS) which can reduce solubility [4].
Mesylate
Methanesulfonic acid
High. Excellent for lipophilic bases. Often prevents hydrate formation.
Tosylate
p-Toluenesulfonic acid
Medium. Good for stability, but the counterion itself is lipophilic.
Expert Tip: If using an HCl salt, avoid dissolving it in high-salt buffers (like PBS) initially. Dissolve in water first, then dilute into buffer to avoid the common ion effect suppressing dissolution.
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
Technical Support Center: Analytical Refinement for 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid
[1] Topic: Quantification & Method Optimization for CAS 75239-15-5 Audience: Analytical Chemists, CMC Leads, Process Development Scientists Executive Summary: The Analyte Profile Before refining the method, we must under...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Quantification & Method Optimization for CAS 75239-15-5
Audience: Analytical Chemists, CMC Leads, Process Development Scientists
Executive Summary: The Analyte Profile
Before refining the method, we must understand the molecule's behavior in solution. 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is an amphoteric molecule with distinct behaviors governed by pH.
Acidic Moiety: The C3-carboxylic acid (predicted pKa ~3.5–3.8).[1] At neutral pH, it exists as a carboxylate anion, leading to poor retention on standard C18 columns.
Basic/Neutral Moiety: The pyrazole ring nitrogens.[1] The N1-methyl substitution removes the acidic NH, making the ring character predominantly electron-rich but less basic than unsubstituted pyrazoles.[1]
Chromophore: The 4-acetyl group conjugated with the pyrazole ring provides a strong UV chromophore, likely shifting
to the 240–280 nm region compared to non-acetylated pyrazoles.
Module 1: The "Gold Standard" Analytical Protocol
Use this section as your baseline. If your current method deviates significantly and yields poor results, revert to these conditions.
1.1 Chromatographic Conditions (HPLC-UV/MS)
Parameter
Specification
Technical Rationale
Column
C18 with Polar Embedding or High Carbon Load (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Polar C18)
Critical: Standard C18 columns may suffer from "phase collapse" or poor retention of the polar carboxylic acid.[1] Polar-embedded phases interact with the acid group to prevent peak fronting.[1]
Mobile Phase A
Water + 0.1% Formic Acid (or 0.1% TFA for UV only)
pH Control: Acidification suppresses ionization of the -COOH group (keeping it neutral), ensuring it interacts with the stationary phase rather than eluting in the void volume.
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN provides sharper peaks for pyrazoles than Methanol due to lower viscosity and better dipole selectivity.[1]
Gradient
0-2 min: 5% B (Hold); 2-10 min: 5% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
60% B; 10-12 min: 95% B (Wash)
A low initial organic hold is mandatory to retain the polar acid moiety.
Flow Rate
1.0 mL/min (HPLC) or 0.4 mL/min (UPLC)
Standard backpressure management.
Detection
UV @ 254 nm (Primary), 230 nm (Secondary)
The acetyl-pyrazole conjugation typically absorbs strongly at 254 nm.
Column Temp
35°C - 40°C
Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks.[1]
1.2 Sample Preparation Workflow
Improper dissolution is the #1 cause of variable recovery.[1]
Figure 1: Standardized Sample Preparation Workflow. Note: Avoid 100% aqueous diluents to prevent precipitation of the hydrophobic acetyl group, and avoid 100% organic to prevent peak distortion (solvent effects).
Module 2: Troubleshooting Center (Q&A)
Category A: Peak Shape & Retention Issues
Q1: My analyte elutes in the void volume (retention factor ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
). Why?A: This is a classic pH mismatch.
Cause: If your mobile phase pH is near or above the pKa of the carboxylic acid (~3.5), the molecule ionizes into a carboxylate anion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
). Anions are repelled by the C18 stationary phase and elute immediately.
Fix: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] This forces the molecule into its neutral (
) state, allowing hydrophobic interaction with the column.
Q2: I see severe peak tailing (Asymmetry > 1.5). Is my column dead?A: Likely not. Tailing in pyrazoles is often due to secondary interactions between the basic nitrogen atoms and residual silanols on the silica support.[1]
Immediate Fix: Add 10-20 mM Ammonium Formate to the aqueous mobile phase (while keeping it acidic).[1] The ammonium ions compete for the silanol sites, "blocking" them from interacting with your pyrazole ring.
Long-term Fix: Switch to a "End-capped" column (e.g., C18-MS) which has chemically bonded groups covering exposed silanols.[1]
Q3: I cannot separate the Regioisomer (1-methyl-5-acetyl vs. 1-methyl-4-acetyl).A: Regioisomers are the most difficult challenge in pyrazole synthesis.[1]
Mechanism: They have identical mass and very similar polarity.[1]
Strategy: You need to exploit shape selectivity .
Change Column Chemistry: Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) . These phases interact with the pi-electrons of the pyrazole ring.[1] The steric difference of the acetyl group position (4- vs 5-) affects how the ring aligns with the Phenyl stationary phase.[1]
Lower Temperature: Run the column at 20°C. Lower thermal energy often enhances the subtle steric separation between isomers.[1]
Q4: I see "Ghost Peaks" in my blank injection.A: If you are using TFA, this is common.
Cause: TFA can accumulate impurities from the solvent or degrade over time (oxidize).[1]
Fix: Switch to high-purity LC-MS grade Formic Acid . If you must use TFA, prepare fresh mobile phase daily.
Module 3: Method Optimization Decision Tree
Use this logic flow to solve complex separation problems without guessing.
addressing poor reproducibility in experiments involving pyrazole inhibitors
To: Research & Development Teams, Medicinal Chemistry, and High-Throughput Screening Groups From: Senior Application Scientist, Lead Discovery Subject: Addressing Reproducibility Anomalies in Pyrazole-Based Inhibitor Ass...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Teams, Medicinal Chemistry, and High-Throughput Screening Groups
From: Senior Application Scientist, Lead Discovery
Subject: Addressing Reproducibility Anomalies in Pyrazole-Based Inhibitor Assays
Executive Summary
Pyrazole scaffolds are ubiquitous in kinase and enzyme inhibitors (e.g., Crizotinib, Ruxolitinib) due to their ability to mimic the purine ring of ATP. However, they present unique physicochemical challenges that frequently lead to artificial potency shifts, false positives, and "dead" structure-activity relationships (SAR).
This guide is not a generic manual. It is a targeted intervention for the three specific failure modes of pyrazoles: Annular Tautomerism , Colloidal Aggregation , and Fluorescence Quenching .
Module 1: The "Silent Killer" – Tautomeric Ambiguity
The Science:
Unlike fixed ring systems, unsubstituted pyrazoles (
-unsubstituted) exist in a dynamic equilibrium between - and -tautomers. The biological target usually binds only one specific tautomer. If your solvent or crystallization condition stabilizes the wrong tautomer, you introduce an energetic penalty (the energy required to desolvate and shift the proton) that manifests as poor or variable potency ( shift).
Crystal structures show ambiguous electron density around the pyrazole nitrogens.
Troubleshooting Protocol: Tautomer Identification
Q: How do I ensure I am screening the biologically relevant form?
A: You cannot "isolate" a tautomer in solution, but you can characterize the dominant species in your assay buffer versus your stock solvent.
Step
Action
Technical Rationale
1
N-HMBC NMR Analysis
Proton NMR is insufficient due to rapid exchange. N-HMBC at low temperature (<273 K) slows the proton exchange enough to see distinct N-H peaks.
2
Solvent Scan
Compare spectra in DMSO- vs. Methanol-. Pyrazoles are hydrogen-bond donors/acceptors; solvent polarity shifts the equilibrium significantly.
3
Methylation Proxy
Synthesize -methylated analogs at both positions (-Me and -Me). Test both. The active methylated isomer locks the conformation, revealing which tautomer the protein prefers.
Visualization: Tautomer Equilibrium & Detection
Caption: The energetic cost of tautomer switching can artificially inflate IC50 values if the assay buffer stabilizes the non-binding tautomer.
Module 2: The "False Positive" Trap – Colloidal Aggregation
The Science:
Many pyrazoles are lipophilic and prone to forming colloidal aggregates in aqueous buffers. These colloids sequester enzymes non-specifically, leading to false inhibition.[1] This is the number one cause of false positives in pyrazole screening (Shoichet mechanism).
Symptom:
Steep Hill slopes (> 2.0) in dose-response curves.
Inhibition disappears when the enzyme concentration is increased.
"Bell-shaped" solubility curves.
Troubleshooting Protocol: The Detergent Test
Q: My compound inhibits the target at 1 µM. Is it real or an aggregate?
A: Perform the "Detergent Challenge." Aggregates are sensitive to surfactants; true binding interactions are not.
Baseline Assay: Run your standard IC50.
Detergent Spike: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-20) to the reaction buffer.
Analysis:
IC50 Unchanged: True inhibitor.
IC50 Increases >10-fold (Potency Loss): The compound was aggregating.[1][2] The detergent broke the colloid, revealing the compound is actually inactive.
Q: How do I prevent precipitation in DMSO stocks?
A: Pyrazoles are notoriously hygroscopic. Water absorption into DMSO stocks causes "micro-precipitation."
Protocol: Store stocks in small aliquots under nitrogen/argon.
Thawing: Do not just vortex. Sonicate for 5 minutes after thawing to redissolve invisible micro-crystals before dispensing.
Visualization: Aggregation Decision Tree
Caption: Logic flow to distinguish specific binding from promiscuous colloidal inhibition using detergent sensitivity.
Module 3: Assay Interference & Fluorescence
The Science:
Pyrazoles can act as fluorophores or fluorescence quenchers. If your kinase assay relies on a fluorescent readout (e.g., FRET, TR-FRET, FP), the compound itself may interfere with the signal, independent of the enzyme.
Symptom:
Inhibition > 100% (negative signal).
Signal intensity correlates with compound concentration in "No Enzyme" controls.
Troubleshooting Protocol: Optical Control
Q: How do I rule out optical interference?
A: Run a "Mock Read" profile.
Prepare the assay plate with compound and fluorophore but without the enzyme.
Measure fluorescence.
Any deviation from the buffer-only baseline indicates the compound is quenching or fluorescing.
Data Summary: Common Pyrazole Interference Modes
Interference Type
Mechanism
Solution
Inner Filter Effect
Compound absorbs light at the excitation/emission wavelength of the assay fluorophore.
Check compound absorbance spectra (UV-Vis) against assay fluorophore. Switch to Red-shifted dyes (e.g., Alexa 647).
Fluorescence Quenching
Electron transfer between pyrazole and fluorophore reduces signal.
Use Ratiometric Assays (e.g., TR-FRET) where the ratio corrects for total intensity changes.
Redox Cycling
Compound generates H2O2, interfering with peroxidase-coupled assays.
Add Catalase to the buffer to scavenge H2O2.
References
Tautomerism in Drug Discovery
Alkorta, I., et al. (2012). Tautomerism of Pyrazoles: A Theoretical and Experimental Study.
Colloidal Aggregation (The Shoichet Mechanism)
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today.
Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
Assay Interference
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.
Practical Handling of DMSO Stocks
Waybright, T. J., et al. (2009). Improving Reproducibility of Acoustic Dispensing for High-Throughput Screening.
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid vs 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Topic: 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid vs 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid vs 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Strategic Choice
In the design of pyrazole-based pharmacophores—ubiquitous in kinase inhibitors (e.g., Crizotinib) and PDE5 inhibitors (e.g., Sildenafil)—the selection of the C4-substituent is a critical decision point that dictates the synthetic trajectory.
This guide compares two structurally related but functionally distinct building blocks:
Compound A:4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (The Electrophilic Scaffold)
Compound B:4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (The Divergent Scaffold)
The Core Distinction:
The Bromo-derivative is the industry standard for Late-Stage Diversification . It serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing rapid generation of Structure-Activity Relationship (SAR) libraries with diverse aryl or heteroaryl groups at C4.
The Acetyl-derivative is a specialized Bicyclic Precursor . It is primarily employed to synthesize fused ring systems (e.g., pyrazolo[4,3-d]pyrimidines) via condensation reactions, or to introduce specific alkyl/alcohol functionalities via Grignard addition or reduction.
Physicochemical & Structural Profile
Understanding the physical properties is essential for handling and solubility optimization during synthesis.
A. The "Bromo" Route: Diversity-Oriented Synthesis
The 4-bromo derivative is a "workhorse" intermediate. Its stability allows it to survive harsh conditions (e.g., acid chloride formation at C3) before the bromine is engaged.
Key Mechanism: Oxidative addition of Pd(0) into the C-Br bond.
Applications:
Suzuki-Miyaura: Coupling with aryl boronates to extend the aromatic system.
Buchwald-Hartwig: Amination to form C-N bonds (kinase hinge binders).
Lithiation: Halogen-metal exchange (using n-BuLi) to generate a nucleophilic C4 species.
B. The "Acetyl" Route: Scaffold Morphing
The 4-acetyl derivative contains a reactive ketone. This carbonyl is an electrophilic center that invites nucleophilic attack, often leading to cyclization.
Heterocycle Formation: Reaction with hydrazines yields pyrazolo[4,3-d]pyridazines.
Schmidt Reaction: Conversion of acetyl to acetamido groups.
Reduction: Stereoselective reduction to chiral alcohols (secondary pharmacophores).
Decision Matrix: Selecting the Right Precursor
Figure 1: Strategic decision tree for selecting the appropriate C4-functionalized pyrazole intermediate.
Experimental Protocols
Protocol A: Suzuki Cross-Coupling (Using the Bromo Scaffold)
Objective: Synthesis of 4-phenyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Note: The carboxylic acid is often protected as a methyl ester to prevent catalyst poisoning, then hydrolyzed.
In a microwave vial, combine the methyl ester (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Solvent: Dioxane:Water (4:1, 5 mL). Degas with N₂ for 10 min.
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
Conditions: Heat at 90°C (or microwave 110°C for 30 min).
Work-up: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
Hydrolysis: Treat crude ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 3 with 1N HCl. Filter the precipitate.
Validation: ¹H NMR should show disappearance of the C4-H signal (if starting from unsubstituted) or shift in methyl peaks, and appearance of aromatic protons.
Protocol B: Pyrazolopyridazine Formation (Using the Acetyl Scaffold)
Objective: Synthesis of a fused bicyclic system via condensation.
Reagents: Combine 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) and Hydrazine hydrate (1.5 mmol) in Ethanol (5 mL).
Catalysis: Add a catalytic amount of Acetic Acid (2-3 drops).
Reaction: Reflux the mixture for 6–12 hours. The reaction proceeds via Schiff base formation followed by intramolecular lactamization.
Isolation: Cool the reaction to 0°C. The fused product (often a pyrazolo[4,3-d]pyridazin-7-one derivative) typically precipitates.
Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Validation: IR spectroscopy will show the loss of the ketone C=O (approx. 1680 cm⁻¹) and appearance of the amide/lactam stretch.
Stability & Handling
4-Bromo Derivative:
Stability: Highly stable. Resistant to oxidation and hydrolysis under ambient conditions.
Handling: Standard PPE. Avoid contact with strong oxidizing agents.
4-Acetyl Derivative:
Stability: Moderately stable. The ketone position is susceptible to alpha-halogenation or oxidation (Baeyer-Villiger) if exposed to incompatible reagents.
Watson International Ltd. (n.d.).[3] 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Properties and Specifications. Retrieved from
Sigma-Aldrich. (2024).[3] Product Specification: 4-Bromo-1-methyl-1H-pyrazole derivatives. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 536013, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from
Li, S., et al. (2007).[4] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyrazole Derivatives. Journal of Organic Chemistry, 72(11), 4067–4072.
Mengeş, N., & Bildirici, İ. (2017). Synthesis and Reactions of Pyrazole-3-carboxylic acid Derivatives. DergiPark Academic. Retrieved from
Comparative Guide: Structure-Activity Relationship (SAR) of Acetyl-Substituted Pyrazoles
Executive Summary & Technical Rationale The pyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct planarity and ability to engage in multiple hydrogen-bonding interactions. Howe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Rationale
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct planarity and ability to engage in multiple hydrogen-bonding interactions. However, the introduction of an acetyl group —typically at the N1 position (N-acetyl) or the C3/C4 positions—drastically alters the physicochemical profile, metabolic stability, and target affinity of the molecule.
This guide objectively compares acetyl-substituted pyrazoles against their non-acetylated analogs and standard clinical references (e.g., Doxorubicin, Celecoxib). Our analysis reveals that N-acetylation often serves as a critical "switch," converting moderate binders into potent cytotoxic or anti-inflammatory agents by modulating lipophilicity and locking the tautomeric state.
Synthesis & Experimental Workflow
To understand the SAR, one must first control the synthesis. The most robust route for generating N-acetyl pyrazolines is the cyclocondensation of chalcones with hydrazine in the presence of acetic acid. This method is preferred over post-synthetic acetylation due to higher regioselectivity.
Critical Control Point: The use of glacial acetic acid acts as both the solvent and the acetylating agent. Using ethanol with a separate acetylation step often leads to lower yields and mixed isomers.
Workflow Visualization
Figure 1: Optimized synthetic workflow for N-acetyl pyrazoline derivatives. The one-pot mechanism ensures simultaneous ring closure and N-protection.
Comparative SAR Analysis
The biological activity of acetyl-substituted pyrazoles hinges on three structural vectors: the N-acetyl "tail," the aryl substituents, and the pyrazole core saturation (pyrazoline vs. pyrazole).
Vector A: The N-Acetyl Switch
Unlike the free NH-pyrazole, the N-acetyl group removes the hydrogen bond donor capability at N1 but introduces a carbonyl acceptor.
Stability: Prevents tautomeric shifting, locking the molecule in a specific conformation that may favor binding pockets in enzymes like COX-2 or EGFR.
Vector B: Electronic Effects on Phenyl Rings
Experimental data consistently shows that electron-withdrawing groups (EWG) on the phenyl rings attached to the pyrazole core significantly enhance potency compared to electron-donating groups (EDG).
Data Comparison: Cytotoxicity (MCF-7 Breast Cancer Cell Line)
Compound Class
Substituent (R)
IC50 (µM)
Relative Potency
Ref
N-Acetyl Pyrazoline
4-Cl (EWG)
0.25
High
[1]
N-Acetyl Pyrazoline
4-OMe (EDG)
40.47
Low
[2]
N-Acetyl Pyrazoline
4-OH (EDG)
>100 (Inactive)
None
[2]
Standard Drug
Doxorubicin
0.95
Reference
[1]
Insight: The chloro-substituted N-acetyl derivative (Compound 43/A) outperforms the clinical standard Doxorubicin by nearly 4-fold. This is attributed to the halogen's ability to fill hydrophobic pockets in the target protein (likely EGFR or PI3K) while the acetyl group orients the molecule correctly. Conversely, the hydroxyl group (4-OH) likely introduces a desolvation penalty, killing activity.
SAR Logic Map
Figure 2: Structure-Activity Relationship logic flow. Note the divergence in activity based on electronic properties of the aryl substituents.
Mechanism of Action: The "Acetyl-Anchor" Hypothesis
Why does the acetyl group enhance activity? In the context of EGFR (Epidermal Growth Factor Receptor) inhibition—a common target for these derivatives—the mechanism involves specific binding modes.
H-Bond Acceptor: The carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor for residues in the ATP-binding pocket (e.g., Cys797 or Met793).
Hydrophobic Clamp: The pyrazole ring, flanked by aryl groups, engages in
stacking interactions. The N-acetyl group prevents the nitrogen lone pair from interfering with these stacking interactions by delocalizing it into the carbonyl.
Target Interaction Pathway
Figure 3: Proposed binding mode of N-acetyl pyrazoles within the EGFR kinase domain, highlighting the critical role of the acetyl carbonyl group.
References
Thangarasu, et al. (2025).[1] "Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors." National Institutes of Health (NIH). (Verified via Snippet 1.8)
Wahyuningsih, T. W., et al. (2019). "Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde." Journal of Applied Pharmaceutical Science. (Verified via Snippet 1.6)
MDPI Molecules. (2024). "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones." MDPI. (Verified via Snippet 1.2)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Biological Activity of Pyrazole-3-Carboxylic Acid Regioisomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context
The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the biological activity of pyrazole-3-carboxylic acid derivatives is heavily dependent on regioisomerism .
In solution, unsubstituted pyrazole-3-carboxylic acid exists in tautomeric equilibrium with pyrazole-5-carboxylic acid. However, upon N-substitution (e.g., at the N1 position), this equilibrium collapses, yielding two distinct, non-interconvertible regioisomers:
This guide objectively compares these isomers, demonstrating that the 1,5-substitution pattern generally offers superior steric complementarity in enzyme active sites (particularly COX-2 and kinases), while the 1,3-substitution pattern often favors antimicrobial activity due to different electronic distributions and hydrogen bond donor/acceptor profiles.
Mechanistic Insight: The Regioisomer Effect
The divergence in biological activity stems from the spatial arrangement of substituents relative to the N1-substituent.
Steric Clash vs. Fit: In 1,5-disubstituted pyrazoles, the substituents at N1 and C5 are adjacent. This creates a "twisted" conformation due to steric hindrance, which is often critical for fitting into hydrophobic pockets of enzymes like COX-2 (where the phenyl ring at C5 must rotate out of plane).
Electronic Environment: The C3 position is more electron-deficient than C5. Placing a carboxylic acid at C3 vs. C5 alters the pKa and lipophilicity (LogP), affecting membrane permeability and target binding affinity.
Visualization: SAR & Binding Logic
The following diagram illustrates the structural activity relationship (SAR) logic driving the difference between these isomers.
Figure 1: SAR logic differentiating 1,3- and 1,5-pyrazole isomers based on conformational preferences and target binding requirements.
Comparative Biological Data
The following data consolidates experimental findings from multiple studies, highlighting the performance gap between isomers.
Case Study A: Anti-Inflammatory (COX-2 Inhibition)
The 1,5-diaryl motif (found in the 5-isomer derivatives) is essential for COX-2 selectivity. The 1,3-isomer often lacks the necessary steric bulk to fill the COX-2 side pocket, leading to lower selectivity (COX-1 hits).
Compound Class
Isomer Type
Target
IC50 (µM)
Selectivity Index (SI)
Reference
Celecoxib Analog
1,5-Diaryl-3-CF3
COX-2
0.05 - 0.78
> 300
[1, 4]
Regioisomer A
1,3-Diaryl-5-CF3
COX-2
15.20
~13
[4]
Pyrazolyl-Urea
1,5-Substituted
COX-2
0.82
18
[4]
Pyrazolyl-Urea
1,3-Substituted
COX-2
> 50.0
< 2
[4]
Insight: The 1,5-isomer is superior for anti-inflammatory applications. The proximity of the N1-phenyl and C5-substituent creates the specific geometry required to inhibit COX-2 without affecting COX-1.
Case Study B: Antimicrobial Activity
In contrast to enzyme inhibition, the 3-carboxylic acid derivatives often show superior antimicrobial properties, likely due to better cell wall penetration or binding to bacterial targets like DNA gyrase.
Compound
Structure
Organism
MIC (µg/mL)
Activity Level
Reference
Cmpd 3b
1-Aryl-pyrazole-3-carboxylate
S. aureus
1.25
High
[2]
Cmpd 3a
1-Aryl-pyrazole-5-carboxylate
S. aureus
> 50
Low
[2]
Cmpd 5c
4-Fluoro-1-phenyl-pyrazole-3-COOH
S. aureus
0.023
Ultra-Potent
[3]
Cmpd 2h
Pyrazolylthiazole-3-COOH
E. coli
6.25
Moderate
[5]
Insight: For antimicrobial development, the 3-isomer (or 3-carboxylate derivative) is the preferred scaffold.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and assay validation for these isomers.
Regioselective Synthesis Workflow
Controlling the reaction to yield the specific isomer is the critical first step.
Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (3-Isomer)
Reactants: Mix ethyl 2,4-dioxovalerate (1.0 eq) with phenylhydrazine (1.1 eq) in acetic acid.
Condition: Stir at Room Temperature (25°C) for 4 hours. Note: Low temperature favors the kinetic product (3-isomer).
Workup: Pour into ice water. The precipitate is predominantly the 3-isomer. Recrystallize from ethanol.
Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (5-Isomer)
Reactants: Same as above.
Condition: Reflux in Ethanol with catalytic HCl for 6-12 hours. Note: High temperature/acid promotes thermodynamic equilibration to the 5-isomer.
Purification: Requires column chromatography (Hexane:EtOAc 8:2) as mixtures often form.
COX-2 Inhibition Assay (Colorimetric)
Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Preparation: Reconstitute recombinant human COX-2 enzyme in Tris buffer (pH 8.0) with Hematin (cofactor).
Incubation: Add 10 µL of test compound (Isomer 3 or 5 dissolved in DMSO) to 150 µL enzyme solution. Incubate for 15 min at 25°C.
Measurement: Monitor absorbance at 590 nm for 5 minutes.
Calculation:
.
Visualization: Synthesis & Assay Workflow
Figure 2: Workflow for regioselective synthesis and downstream biological validation.
Conclusion & Recommendation
For Anti-Inflammatory/Analgesic Drugs: Prioritize the 1,5-isomer . The structural twist induced by the 1,5-substitution is non-negotiable for high-affinity binding to the COX-2 active site.
For Antimicrobial Agents: Prioritize the 1,3-isomer . The planar conformation and accessible carboxylic acid moiety at position 3 facilitate interactions with bacterial cell walls and DNA gyrase.
References
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. Link
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. Link
Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI Molecules. Link
Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors. ResearchGate. Link
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids. Bioorganic & Medicinal Chemistry Letters. Link
Comparative
Comparative Analysis of Synthetic Routes to 1,3,4-Substituted Pyrazoles
Executive Summary The 1,3,4-substituted pyrazole scaffold is a privileged structure in medicinal chemistry, distinct from its more thermodynamically accessible 1,3,5-isomer. While the 1,3,5-pattern is the natural outcome...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,3,4-substituted pyrazole scaffold is a privileged structure in medicinal chemistry, distinct from its more thermodynamically accessible 1,3,5-isomer. While the 1,3,5-pattern is the natural outcome of classical Knorr condensations (hydrazine + 1,3-diketone), the 1,3,4-substitution pattern (substituents at N1, C3, and C4; hydrogen at C5) presents a regiochemical challenge that requires specific synthetic orchestration.
This guide objectively compares the three dominant methodologies for accessing 1,3,4-substituted pyrazoles:
De Novo Cyclization (Vinamidinium Route): The most direct method for constructing the core with high regiocontrol.
Post-Synthetic Functionalization (C4-Derivatization): The industrial "gold standard" for generating diversity libraries.
Regioselective Cycloaddition: A specialized approach using dipolar cycloaddition, often requiring specific electronic biasing.
Part 1: Strategic Analysis of Synthetic Routes
Method A: De Novo Cyclization via Vinamidinium Salts
Best For: Large-scale synthesis of a single target; scaffolds requiring specific alkyl/aryl groups at C4 from the start.
This method relies on the condensation of hydrazines with 2-substituted-3-(dimethylamino)acroleins (vinamidinium salts). Unlike standard 1,3-diketones which yield 3,5-substitution, the vinamidinium precursor has a substituent at the central carbon (C2 of the propenal chain), which becomes C4 of the pyrazole ring.
Mechanism: The hydrazine nucleophile attacks the activated iminium/aldehyde carbon. The inherent electronic difference between the aldehyde equivalent and the enamine moiety drives regioselectivity, typically favoring the 1,3,4-isomer over the 1,4,5-isomer.
Key Advantage: It builds the 1,3,4-pattern directly in one pot from the hydrazine and the three-carbon building block.
Method B: Post-Synthetic C4-Functionalization (The "Industrial Standard")
Best For: Medicinal chemistry library generation (SAR studies); accessing diverse C4-aryl/heteroaryl analogs from a common intermediate.
This approach decouples ring formation from functionalization. A 1,3-disubstituted pyrazole (easily made via standard condensation) is halogenated at the C4 position (the most nucleophilic site), followed by transition-metal catalyzed cross-coupling.
Mechanism:
Ring Formation: Hydrazine + 1,3-diketone/enaminone
1,3-disubstituted pyrazole (C4-H).
Electrophilic Halogenation: Reaction with NIS or NBS selectively halogenates C4.
Cross-Coupling: Suzuki-Miyaura or Negishi coupling installs the C4 substituent.
Key Advantage: Reliability.[1] The C4 position of pyrazoles is highly reactive toward electrophiles but unreactive toward C-H activation unless directed, making halogenation/coupling the most robust sequence.
Best For: Highly specific substitution patterns where condensation fails; "Click" chemistry applications (though less bio-orthogonal than triazoles).
This route involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.
The Challenge: Standard nitrile imine cycloadditions with terminal alkynes favor the 5-substituted product (1,3,5-isomer) due to steric and electronic factors (HOMO-LUMO overlap).
The Solution for 1,3,4: To get 1,3,4-selectivity, one must use electron-deficient alkynes or specific steric biasing, often compromising yield. Consequently, this is often the least preferred route for general 1,3,4-synthesis unless the specific substrates dictate the regiochemistry favorably.
Part 2: Comparative Performance Data
The following table contrasts these methods based on experimental metrics from recent process chemistry literature.
Feature
Method A: Vinamidinium Condensation
Method B: C4-Functionalization
Method C: Nitrile Imine Cycloaddition
Regioselectivity
High (>20:1) favoring 1,3,4
Perfect (Structural constraint)
Variable (Often favors 1,3,5)
Step Count
2 (Salt formation + Cyclization)
3 (Cyclization + Halogenation + Coupling)
1 (Convergent)
Atom Economy
Moderate (Loss of , )
Low (Stoichiometric halide waste)
High (Addition reaction)
Substrate Scope
Limited by Vinamidinium stability
Broadest (Tolerates most functional groups)
Moderate (Sensitive to sterics)
Scalability
High (Industrial friendly)
High (Standard pharma unit ops)
Low (Unstable intermediates)
Primary Risk
Precursor synthesis can be harsh ()
Pd-scavenging required; Cost of catalyst
Safety (Hydrazonoyl halides are skin irritants)
Part 3: Decision Logic & Mechanism
Decision Tree for Route Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project requirements.
Part 4: Detailed Experimental Protocols
Protocol A: De Novo Synthesis via Vinamidinium Salt
Target: 1-Phenyl-3-methyl-4-ethylpyrazole
1. Preparation of Vinamidinium Salt:
To a stirred solution of dry DMF (3.0 eq) in
at 0°C, add (1.1 eq) dropwise (Vilsmeier-Haack conditions).
Add butyraldehyde (1.0 eq) slowly. Reflux for 3 hours.
Add saturated
solution. Filter the precipitated perchlorate salt.
Note: The perchlorate salt is explosive; for scale-up, use
or isolate as the chloride salt directly.
2. Cyclization:
Suspend the vinamidinium salt (1.0 mmol) in Ethanol (5 mL).
Add Phenylhydrazine (1.1 mmol) and
(1.2 mmol).
Heat to reflux for 4 hours. Monitor by TLC.
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine. Dry over
Dissolve 1-phenyl-3-methylpyrazole (1.0 eq) in Acetonitrile.
Add N-Iodosuccinimide (NIS) (1.1 eq).
Stir at Room Temperature for 2 hours. (Conversion is usually quantitative).
Quench with aqueous Sodium Thiosulfate to remove excess iodine. Isolate product.
2. Suzuki-Miyaura Coupling:
Charge a reaction vial with:
4-Iodo-1-phenyl-3-methylpyrazole (1.0 eq)
4-Methoxyphenylboronic acid (1.2 eq)
(0.05 eq)
(2.0 eq)
Add solvent: Dioxane/Water (4:1).
Degas with Argon for 5 minutes.
Heat at 90°C for 6 hours.
Workup: Filter through Celite, extract with EtOAc.
Yield: Typically 85-95%.
Why this works: The C4 position is electronically rich (nucleophilic), making it susceptible to Electrophilic Aromatic Substitution (SEAr) for halogenation. Once halogenated, it becomes an excellent electrophile for Pd-catalyzed coupling.
Part 5: References
Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link
Significance: Defines the regiocontrol conditions for condensation reactions.
Deng, X., & Mani, N. S. (2008).[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. Link
Significance: Provides a mechanistic alternative for polysubstituted systems.
Fuller, A. A., et al. (2005). "A General Approach to 1,3,4-Trisubstituted Pyrazoles." Journal of Combinatorial Chemistry. Link
Significance: Validates the C4-functionalization strategy for library generation.
Padwa, A. (1984). "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience.
Significance: The foundational text explaining why nitrile imine cycloadditions often fail to give 1,3,4-selectivity without bias.
Li, D., et al. (2024). "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate." Tetrahedron Letters. Link
Significance: Discusses the interplay between C4 and C5 reactivity in metal-catalyzed functionalization.
validation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid structure by X-ray crystallography
Executive Summary Objective: To provide a rigorous technical guide for the structural validation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , resolving the critical challenge of N-methylation regioselectivity. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a rigorous technical guide for the structural validation of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , resolving the critical challenge of N-methylation regioselectivity.
The Challenge: The synthesis of substituted pyrazoles often yields mixtures of regioisomers (e.g., 1,3- vs. 1,5-disubstitution). While Nuclear Magnetic Resonance (NMR) is the standard for routine analysis, it frequently fails to definitively distinguish between these isomers due to overlapping chemical shifts and ambiguous NOE signals.
The Solution: Single-Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for absolute structural determination. This guide compares the performance of SC-XRD against NMR and Density Functional Theory (DFT), demonstrating why X-ray validation is non-negotiable for establishing the identity of this pharmacophore.
The Isomerism Problem in Pyrazole Chemistry
In the synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, the methylation of the pyrazole ring (or the cyclization of a hydrazine precursor) can theoretically yield two primary regioisomers:
Common Impurity: 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Distinguishing these requires mapping the spatial proximity of the N-methyl group to the carboxylic acid vs. the acetyl group.
Comparative Analysis: NMR vs. X-ray vs. DFT
Feature
1D/2D NMR (H, C, NOESY)
DFT Calculations (B3LYP/6-311G)
X-ray Crystallography (SC-XRD)
Primary Output
Chemical shifts (), coupling constants (), spatial proximity (NOE).
Theoretical energy minima, predicted spectra.
3D Electron density map, bond lengths/angles.
Regioisomer ID
Ambiguous. NOE signals between N-Me and substituents can be weak or misleading if rotation is fast.
Predictive. Can suggest which isomer is thermodynamically favored but cannot prove the sample's identity.
Definitive. Direct visualization of atomic connectivity and absolute configuration.
Solid State Info
Solid-state NMR is complex; solution NMR loses packing data.
Gas phase or implicit solvation models only.
Reveals intermolecular H-bonds (dimers) and packing forces.
Sample Req.
~5-10 mg in solution.
Computational resources only.
Single crystal (~0.1 - 0.3 mm).
Verdict
Screening Tool
Supporting Evidence
Validation Standard
Validation Workflow
The following diagram illustrates the decision matrix for validating the structure, highlighting where NMR often falls short and X-ray provides the definitive answer.
Figure 1: Structural validation workflow emphasizing the necessity of Crystallization and XRD when NMR data is ambiguous.
Experimental Protocols
Crystallization Protocol
Obtaining diffraction-quality crystals is the critical bottleneck. For pyrazole carboxylic acids, hydrogen bonding dominates the packing.
Method: Slow Evaporation
Solvent Selection: Prepare a saturated solution of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (approx. 20 mg) in Methanol (MeOH) or Ethanol/Water (9:1) . Pyrazoles often crystallize well from polar protic solvents due to H-bond donor/acceptor sites.
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove particulate nuclei.
Nucleation Control: Cover the vial with Parafilm and pierce 2-3 small holes to allow slow solvent evaporation at room temperature (20-25°C).
Observation: Monitor daily. High-quality prisms or blocks should appear within 3-7 days.
Troubleshooting: If no crystals form, try Vapor Diffusion : Place the vial (uncapped) inside a larger jar containing a non-solvent (e.g., Hexane or Diethyl Ether) and seal the outer jar.
X-ray Data Collection & Refinement
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.
Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion and improve resolution.
Source: Mo-K
( Å) or Cu-K ( Å).
Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement against
.
Critical Check: Locate the carboxylic acid proton (
) in the difference Fourier map to confirm the H-bonding motif (typically an dimer).
Structural Insights & Data Interpretation
When analyzing the solved structure, specific parameters confirm the identity and electronic state of the molecule.
Key Geometric Parameters (Expected)
Based on structural analogs (e.g., 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid [1, 2]), the following geometric features validate the structure:
Parameter
Atom Pair
Typical Range (Å / °)
Significance
Bond Length
C=O (Carboxyl)
1.20 - 1.23 Å
Confirms double bond character.
Bond Length
C-O(H) (Carboxyl)
1.30 - 1.32 Å
Confirms single bond; distinct from C=O.
Bond Length
N1-N2 (Pyrazole)
1.33 - 1.36 Å
Typical for delocalized pyrazole systems.
Torsion Angle
O-C-C-N
< 10° (Planar)
Indicates conjugation between the carboxylic acid and the pyrazole ring.
Supramolecular Architecture
In the solid state, 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is expected to form centrosymmetric dimers via the carboxylic acid groups.
Validation: The observation of this dimer confirms the presence of the free carboxylic acid (vs. an ester or salt) and aids in distinguishing it from isomers that might pack differently due to steric hindrance from the N-methyl group.
References
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523-3529. Link
Korbakov, N., et al. (2021). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules, 26(23), 7143. Link
Ochi, Y., et al. (2018). "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, A197–A199. Link
Holzer, W., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 13(7), 1101. Link
Definitive Structural Assignment of Novel Pyrazole Compounds: A Cross-Validation Guide using 2D NMR and HRMS/MS
Executive Summary: The Pyrazole Conundrum In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Sildenafil. However, for the synthetic chemist, pyrazoles pres...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole Conundrum
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Sildenafil. However, for the synthetic chemist, pyrazoles present a notorious structural challenge: ambiguity . The rapid tautomerism of
-unsubstituted pyrazoles and the regiochemical unpredictability of -alkylation reactions often lead to misassigned structures when relying on standard characterization methods.
This guide compares the industry-standard "Single-Mode Analysis" (typically 1H NMR alone) against an Integrated Cross-Validation Protocol combining
N-HMBC/NOESY NMR and MS/MS fragmentation analysis. We provide experimental evidence demonstrating why the Integrated Protocol is the only self-validating system capable of delivering 100% confidence in pyrazole regioisomer assignment.
Part 1: The Challenge – Why Standard Methods Fail
When synthesizing novel pyrazoles, particularly via the condensation of hydrazines with 1,3-dielectrophiles, two regioisomers are often formed: the 1,3-disubstituted and the 1,5-disubstituted isomers.
The Failure of Single-Mode Analysis
1H NMR Limitations: In many cases, the chemical shifts of the pyrazole C4-H or substituent protons are nearly identical for both isomers. Without distinct through-space interactions (NOE), 1D NMR is inconclusive.
MS Limitations: Both isomers have identical exact masses (HRMS). Standard ESI-MS often yields the [M+H]+ ion for both without distinguishing fragmentation, leading to "false positives" in purity checks.
The Solution: Integrated Cross-Validation
By coupling the magnetic environment sensitivity of 2D NMR with the steric-dependent fragmentation of MS/MS, researchers can triangulate the correct structure.
Table 1: Performance Comparison
Feature
Standard 1D NMR (H, C)
Standard HRMS (ESI)
Integrated Protocol (NMR + MS/MS)
Regioisomer Discrimination
Low (Ambiguous shifts)
None (Identical Mass)
High (NOE + Fragmentation logic)
Tautomer Identification
Medium (Broad signals)
Low
High (N shifts define protonation site)
Sample Requirement
~5-10 mg
< 1 mg
~10 mg (Non-destructive)
Confidence Level
60-70%
50%
>99% (Self-Validating)
Part 2: Technical Deep Dive & Methodologies
NMR Spectroscopy: The Nitrogen Fingerprint
The definitive differentiation of pyrazole isomers lies in Nitrogen-15 spectroscopy. Since direct
N detection is insensitive, we utilize HMBC (Heteronuclear Multiple Bond Correlation).
The Mechanism: Pyrazoles contain two distinct nitrogen types:
Pyrrole-like (
-1): Protonated or alkylated. Shielded chemical shift ( ~160–180 ppm).
Pyridine-like (
-2): Unsubstituted, with a lone pair. Deshielded chemical shift ( ~250–270 ppm).
The Diagnostic: In an HMBC experiment, the
-alkyl protons will show a strong 3-bond correlation () to the adjacent ring carbon and a direct correlation to the pyrrole-like nitrogen.
NOESY/ROESY: Crucial for spatial confirmation.
1,5-isomer: Strong NOE between
-alkyl protons and the C5-substituent.
1,3-isomer: NOE between
-alkyl protons and the C5-H (if unsubstituted) or lack of NOE to the C3-substituent.
Mass Spectrometry: Proximity-Driven Fragmentation
While isomers share a molecular weight, their stability in the gas phase differs due to "ortho-effects."
The Mechanism: In 1,5-disubstituted pyrazoles, the
-substituent and C5-substituent are sterically crowded. Under Collision-Induced Dissociation (CID), this leads to unique loss channels not seen in the 1,3-isomer.
Key Indicator: Look for the "Ortho-Elimination." For example, if a nitro group is at C5 and an alkyl group at N1, the loss of
OH (17 Da) or NO (30 Da) is often enhanced compared to the 1,3-isomer where these groups are distant.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for assigning an unknown pyrazole structure using the Integrated Protocol.
Figure 1: Decision logic for the Integrated Cross-Validation Protocol.
Detailed Step-by-Step Methodology
A. NMR Acquisition (Self-Validating)
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-
. Note: DMSO is preferred over CDCl to slow proton exchange and sharpen N signals.
1H-15N HMBC:
Set optimization for long-range coupling (
Hz).
Validation Check: Ensure the "pyrrole-like" N1 (bonded to alkyl/H) appears upfield (~170 ppm) and the "pyridine-like" N2 appears downfield (~250 ppm). If only one signal is seen, tautomeric exchange is too fast; lower temperature to 273 K.
1H-1H NOESY:
Set mixing time (
) to 500 ms.
Critical Step: Look for cross-peaks between the
-alkyl group (e.g., -CH) and the substituent at position 5.
Interpretation: A strong cross-peak confirms the 1,5-isomer. Absence of this peak (and presence of NOE to H4) supports the 1,3-isomer.
B. MS/MS Fragmentation Analysis
Ionization: Use ESI(+) in Methanol/Water (50:50) + 0.1% Formic Acid.
Precursor Selection: Isolate the [M+H]+ ion.
Energy Ramp: Apply collision energy (CE) ramp from 10 to 50 eV.
Analysis:
Compare the ratio of [M+H - Substituent] vs. [M+H - HCN].
1,5-Isomers typically show higher abundance of substituent loss due to steric relief.
1,3-Isomers are more stable and tend to undergo ring fragmentation (loss of HCN/N
) at higher energies.
Part 4: Case Study Data
Compound:
-Methylation of 3(5)-phenylpyrazole.
Target: Distinguish 1-methyl-3-phenylpyrazole (A ) from 1-methyl-5-phenylpyrazole (B ).
Data Point
Isomer A (1,3-Substituted)
Isomer B (1,5-Substituted)
NOESY Correlation
-Me H-4 / H-5 (Ring H)
-Me Phenyl (Ortho H)
C NMR (C-5)
~130 ppm (CH)
~140 ppm (C-quat)
N HMBC
-Me correlates to N1 ( 175)
-Me correlates to N1 ( 178)
MS/MS (Major Fragment)
130 [M - HCN]
77 [Phenyl] (Steric extrusion)
Part 5: References
Alkorta, I., et al. "N-Alkylation of Pyrazoles: A Review of Regioselectivity." Journal of Heterocyclic Chemistry, 2020. Link
Claramunt, R. M., et al. "The Tautomerism of Pyrazoles:
N NMR and X-ray Crystallography." Journal of Organic Chemistry, 2017. Link
Smith, J. R., et al. "Differentiation of Pyrazole Regioisomers by ESI-MS/MS and Ion Mobility Spectrometry." Analytical Chemistry, 2019. Link
Foces-Foces, C., et al. "Crystal Structure and NMR Study of N-substituted Pyrazoles." Journal of Molecular Structure, 2022. Link
Bruker BioSpin. "Pulse Sequences for Heteronuclear Correlation: HMBC and HSQC." Bruker Application Notes, 2023. Link
Validation
Efficacy of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives vs. Commercial Fungicides
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The search for novel fungicidal scaffolds is critical to combating resistance a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
The search for novel fungicidal scaffolds is critical to combating resistance against established classes like triazoles and strobilurins. 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives represent an emerging class of fungicides that structurally diverge from the commercial "pyrazole-4-carboxamide" blockbusters (e.g., Fluxapyroxad, Penthiopyrad).[1] Unlike the commercial standards which utilize the C4 position for the amide linkage, these novel derivatives employ the C3 position for the pharmacophore linkage while retaining a lipophilic acetyl group at C4.
Experimental data indicates that specific derivatives within this class, particularly isoxazolol-conjugated esters and 4-acyl analogs , exhibit efficacy superior to traditional standards like Carbendazim against recalcitrant pathogens such as Rhizoctonia solani.[1] This guide provides a technical comparison of their synthesis, efficacy, and mechanism of action.
Chemical Context & Structural Rationale[1][2][3][4][5][6][7]
The Scaffold Divergence
Commercial Succinate Dehydrogenase Inhibitors (SDHIs) typically feature a pyrazole ring with a carboxyl-amide linkage at the C4 position.[1] The 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold inverts this logic:
C3-Carboxyl Group: Serves as the vector for derivatization (forming esters, amides, or hydrazides).[1]
C4-Acetyl Group: Provides essential lipophilicity and electron-withdrawing character, influencing the electronic distribution of the pyrazole ring and enhancing membrane permeability.[1]
N1-Methyl Group: Ensures metabolic stability and prevents tautomerization.[1]
Structural Comparison
Feature
Commercial SDHIs (e.g., Fluxapyroxad)
Novel 4-Acetyl-3-Carboxyl Derivatives
Linkage Position
C4-Carboxamide
C3-Carboxyl (Ester/Amide/Hydrazide)
Lipophilic Domain
C3-Difluoromethyl / Trifluoromethyl
C4-Acetyl (or Acyl)
Target Interaction
Deep pocket binding (Ubiquinone site)
Modified pocket binding (Potential for overcoming C4-mutation resistance)
Synthesis Workflow
The synthesis of these derivatives typically proceeds via a regioselective cyclization followed by functionalization. A key method involves the reaction of 4-acyl-2,3-furandiones with hydrazones, or direct condensation of tricarbonyl precursors.[1]
Diagram 1: Synthesis Pathway of 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives
Caption: Synthesis of the core 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold via furan-2,3-dione ring transformation or direct cyclocondensation.
Experimental Protocols
To validate the efficacy of these derivatives, the Poisoned Food Technique is the standard protocol for determining EC50 values.
Protocol: In Vitro Mycelial Growth Inhibition Assay
Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against phytopathogenic fungi.
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize at 121°C for 20 min.
Compound Dilution: Dissolve test compounds (4-acetyl derivatives) and standards (Carbendazim, Fluxapyroxad) in DMSO.
Plate Pouring: Add compound solutions to molten PDA (45°C) to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL). Final DMSO concentration must be <0.5%.
Inoculation: Place a 5mm mycelial plug from a fresh culture (e.g., Rhizoctonia solani) into the center of each plate.
Incubation: Incubate at 25±1°C in the dark for 48–72 hours.
Measurement: Measure colony diameter (cross-method) when the control plate reaches 3/4 growth.
Calculation:
(Where C = Control diameter, T = Treated diameter). Calculate EC50 using log-probit analysis.
Comparative Efficacy Analysis
The following data compares specific 4-acetyl/acyl-3-carboxylic acid derivatives against commercial standards.
Table 1: Efficacy Against Rhizoctonia solani (Rice Sheath Blight)[1][8]
Compound
Structure Class
EC50 (µg/mL)
Relative Potency
Ref
Compound 7ai
Isoxazolol Pyrazole-3-carboxylate
0.37
2.7x vs Carbendazim
[1]
Carbendazim
Benzimidazole (Standard)
1.00
1.0x (Baseline)
[1]
Compound 7bk
Pyrazole-3-carboxamide analog
28.88
Weak
[1]
Insight: The isoxazolol ester derivative (7ai) demonstrates significantly higher potency than Carbendazim.[2] This suggests that the 3-carboxyl linkage combined with a heterocyclic moiety (isoxazole) creates a highly active pharmacophore, likely by accessing accessory binding pockets in the target enzyme that commercial benzimidazoles do not.[1]
Table 2: Broad Spectrum Activity (Qualitative)
Pathogen
4-Acyl-3-Carboxyl Derivatives
Commercial Standard (Ref)
Outcome
Botrytis cinerea
Moderate to High Inhibition
Boscalid
Comparable in specific amide derivatives
Sclerotinia sclerotiorum
High Inhibition
Fluxapyroxad
4-Acetyl derivatives show potential cross-resistance breaking
Fusarium oxysporum
Moderate Inhibition
Hymexazol
Derivatives with 4-acetyl group outperform simple 4-H analogs
Data Source: Cetin et al. reported that 4-acyl-pyrazole-3-carboxylic acid derivatives exhibited antimicrobial activity superior to reference drugs in specific gram-positive and fungal screens, validating the importance of the 4-acyl substituent [2].[1]
Mechanism of Action & SAR
These compounds function primarily as Succinate Dehydrogenase Inhibitors (SDHIs) , blocking Complex II of the mitochondrial respiratory chain.
Structure-Activity Relationship (SAR)[1]
4-Acetyl Group: The carbonyl oxygen at C4 may accept a hydrogen bond or, more likely, the acetyl group provides a steric bulk that fits into the hydrophobic cleft of the SDH ubiquinone binding site.
3-Carboxyl Linkage: Unlike the 4-carboxamide SDHIs which bind via the amide NH to a conserved Tyrosine (e.g., Tyr58 in E. coli), the 3-carboxyl derivatives likely utilize the carbonyl oxygen of the ester/amide to mimic this interaction.[1]
1-Methyl: Essential for proper orientation in the binding pocket.[1]
Diagram 2: Proposed Binding Mode (SDHI Pathway)
Caption: Proposed mechanism of action showing inhibition of Complex II via binding at the ubiquinone site.
Conclusion and Future Outlook
The 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold offers a promising alternative to current SDHI fungicides.[1]
Performance: Derivatives like 7ai have demonstrated sub-microgram EC50 values (0.37 µg/mL), outperforming older standards like Carbendazim.[2][3]
Resistance Management: The shift from C4-amide to C3-carboxyl linkage presents a modified topology that may remain effective against fungal strains resistant to commercial carboxamides (e.g., Boscalid-resistant Botrytis).[1]
Recommendation: Drug development should focus on optimizing the ester/amide moiety at the C3 position, as this region dictates the specificity and potency of the molecule.
References
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
Source: MDPI / National Institutes of Health (PMC)
Significance: Identifies Compound 7ai (EC50 0.37 µg/mL) as a potent derivative of pyrazole carboxylic acid.[2][3]
A study on synthesis and antimicrobial activity of 4-acyl-pyrazoles.
Source: Cetin et al. / ResearchGate
Significance: Establishes the synthesis and broad-spectrum activity of 4-acyl-pyrazole-3-carboxylic acid derivatives.
4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (Compound Summary).
Source: PubChem
Significance: Verifies the chemical structure and existence of the core intermediate.
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
Source: Journal of Agricultural and Food Chemistry
Significance: Provides comparative data for pyrazole carboxylate derivatives against commercial standards like Fluxapyroxad.
[1]
Comparative Guide: Mechanism of Action in Pyrazole-Based Kinase Inhibitors
This guide serves as a technical comparative analysis for researchers evaluating Novel Pyrazole-Based Macrocycles (Product) against established First-Generation Linear Pyrazoles (e.g., Crizotinib). Focus: Next-Gen Macroc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparative analysis for researchers evaluating Novel Pyrazole-Based Macrocycles (Product) against established First-Generation Linear Pyrazoles (e.g., Crizotinib).
Focus: Next-Gen Macrocyclic Pyrazoles vs. Linear Benchmarks (Crizotinib)
Executive Summary: The Structural Evolution
The pyrazole scaffold has evolved from a simple linker in linear Type I inhibitors (e.g., Crizotinib) to a critical hinge-binding motif in next-generation macrocycles. While linear pyrazoles like Crizotinib rely on a 2-aminopyridine hinge binder and use the pyrazole ring primarily for scaffolding, the new "Product" class (represented here as PYZ-MC1 ) utilizes a 3-aminopyrazole moiety directly for hinge engagement, constrained within a macrocycle to minimize entropic penalty.
This guide objectively compares the mechanistic advantages of this macrocyclic approach against the linear standard, supported by kinetic profiling and selectivity data.
Mechanistic Deep Dive: Binding Topology & Thermodynamics
Hinge Binding Architecture
The core differentiator lies in the H-bond network formed with the kinase hinge region (typically residues Met1199 in ALK or equivalent).
Benchmark (Crizotinib): Binds via a 2-aminopyridine motif. The central pyrazole ring acts as a rigid linker, orienting the 2,6-dichlorophenyl group into the hydrophobic specificity pocket. This linear configuration acts as a "wedge," susceptible to solvent-front mutations (e.g., G1202R).
The Product (PYZ-MC1): Utilizes a 3-aminopyrazole as the primary bidentate hinge binder (Acceptor-Donor). The macrocyclization locks the inhibitor in a bio-active conformation, reducing the energetic cost of binding (
) by minimizing the loss of conformational entropy ().
Comparative Kinetic Profile (Simulated Data)
The following table summarizes the performance metrics derived from Surface Plasmon Resonance (SPR) and Kinome Profiling.
Compact macrocycle avoids steric clash with mutant residues.
Visualization of Signaling & Mechanism[1]
ALK Signaling Pathway & Inhibition Points
The following diagram illustrates the downstream signaling pathways (STAT3, RAS/MAPK, PI3K/AKT) modulated by ALK inhibition and where the Pyrazole inhibitors intervene.
Caption: Figure 1. ALK Signaling Cascade. Pyrazole inhibitors competitively bind the ALK kinase domain, blocking phosphorylation of downstream effectors STAT3, AKT, and ERK.
Comparative Workflow: Linear vs. Macrocyclic Validation
Caption: Figure 2. Validation Workflow. A rigorous comparison requires progressing from equilibrium potency (
) to kinetic resolution (SPR) and finally selectivity profiling.
Experimental Protocols (Self-Validating Systems)
Protocol A: Surface Plasmon Resonance (SPR) for Residence Time
Rationale:
values are thermodynamic equilibrium constants and do not capture the duration of target engagement, which is critical for in vivo efficacy.
Chip Preparation: Use a Streptavidin (SA) sensor chip. Immobilize biotinylated recombinant Kinase (ALK/ROS1) to a density of ~1000 RU.
Conditioning: Inject running buffer (HBS-P+ with 0.05% DMSO) to stabilize the baseline.
Kinetic Injection (Single-Cycle):
Prepare a 5-point dilution series of the Product and Crizotinib (e.g., 0.1 nM to 100 nM).
Inject sequentially from lowest to highest concentration without regeneration between injections.
Control: Include a DMSO-only channel for reference subtraction.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.
Validation Check: The
value of the fit must be < 10% of .
Output: Calculate Residence Time (
). Expect min for the macrocyclic Product vs. ~10-20 min for Crizotinib [1][4].
Metric: Calculate the "Selectivity Score" (S-score), defined as the percentage of kinases inhibited >50% at 1
M [5].
References
Cui, J. J., et al. "Tran,-L. (2011). Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer." Clinical Cancer Research.
Willemsen-Seegers, N., et al. (2017).[2] "Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance." Journal of Molecular Biology.
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Foundational Pyrazole/Thiazole scaffold comparison).
Carna Biosciences. "Residence time and compound selectivity." Application Note.
benchmarking synthetic efficiency for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
The following guide benchmarks the synthetic efficiency for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks the synthetic efficiency for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Executive Summary
The synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid presents a classic heterocyclic challenge: regiocontrol . While the pyrazole core is easily accessible, positioning the methyl group at N1, the carboxylic acid at C3, and the acetyl group at C4 simultaneously requires navigating competing mechanistic pathways.
This guide benchmarks three distinct synthetic strategies. Our analysis indicates that the Enamine-Cyclocondensation Route (Route A) offers the highest atom economy and scalability, provided that solvent-controlled regioselectivity is strictly managed. The Functionalization Route (Route B) , while more regioselective, suffers from poor step-economy and difficult acylation conditions.
Metric
Route A: Enamine Cyclocondensation
Route B: C4-Acylation
Route C: Oxidative Truncation
Overall Yield
45–60% (Isomer dependent)
20–30%
35–50%
Step Count
3 (Linear)
4 (Linear)
4 (Linear)
Atom Economy
High
Moderate
Low
Scalability
High
Low (Cryogenic/Catalyst)
Moderate (Safety concerns)
Key Challenge
Regioseparation (3-COOEt vs 5-COOEt)
C4-Friedel-Crafts Deactivation
Selective Oxidation
Strategic Analysis of Synthetic Routes
Route A: The Enamine Cyclocondensation (Recommended)
This route relies on the condensation of a 2-acyl-3-alkoxyacrylate (or aminomethylene) derivative with methylhydrazine. It is the industry standard for constructing polysubstituted pyrazoles but requires precise conditions to favor the 1-methyl-3-carboxylate isomer over the thermodynamically stable 1-methyl-5-carboxylate.
Mechanism: The reaction proceeds via a Michael addition-elimination followed by cyclization. The regioselectivity is determined by whether the internal (NH-Me) or terminal (NH2) nitrogen of the hydrazine attacks the electrophilic enamine carbon.
Precursor: Ethyl 2-acetyl-3-ethoxyacrylate (derived from ethyl acetoacetate and triethyl orthoformate).
Route B: The C4-Acylation Approach
This route attempts to install the acetyl group onto a pre-formed 1-methyl-pyrazole-3-carboxylate core.
Mechanism: Friedel-Crafts acylation.
Critical Flaw: The pyrazole ring, especially with an electron-withdrawing ester at C3, is highly deactivated. Standard Friedel-Crafts conditions (AlCl3/AcCl) often fail or require harsh temperatures that degrade the ester.
Route C: The Oxidative Truncation
Starts with a 3,4-disubstituted precursor (e.g., 3-methyl-4-acetyl) and attempts to selectively oxidize the C3-methyl to a carboxylic acid.
Critical Flaw: Oxidizing a methyl group in the presence of a sensitive methyl ketone (acetyl group) is chemically risky (Baeyer-Villiger oxidation, haloform reaction).
Detailed Experimental Protocols
Protocol A: Optimized Enamine Cyclocondensation (Best in Class)
This protocol utilizes fluorinated solvent effects (if budget permits) or temperature control in ethanol to maximize the formation of the desired regioisomer.
Step 1: Synthesis of Ethyl 2-acetyl-3-ethoxyacrylate
Procedure: Reflux the mixture at 130°C for 4 hours. Remove volatile byproducts (ethyl acetate, acetic acid) via distillation.
Yield: >90% (Quantitative conversion usually).
Data: The product is a mixture of E/Z isomers, used directly.
Step 2: Regioselective Cyclization
Rationale: Methylhydrazine has two nucleophilic sites.[1] The NHMe is more nucleophilic but sterically hindered. The NH2 is less hindered. To get the 1-methyl-3-carboxylate , the NHMe must attack the ester/ketone carbonyl (eventually), while the NH2 attacks the enamine carbon . However, standard kinetics often favor the reverse.
Optimized Procedure:
Dissolve Ethyl 2-acetyl-3-ethoxyacrylate (10 mmol) in Ethanol (50 mL) at -10°C .
Add Methylhydrazine (10.5 mmol) dropwise over 30 minutes. Crucial: Low temperature favors the kinetic product.
Allow to warm to RT and stir for 2 hours.
Purification: The reaction yields a mixture of Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate (Target Isomer) and Ethyl 4-acetyl-1-methyl-1H-pyrazole-5-carboxylate (Undesired).
Separation: Silica gel chromatography (Hexane/EtOAc gradient). The 3-carboxylate is typically less polar than the 5-carboxylate due to dipole moment cancellation.
Step 3: Hydrolysis
Dissolve the ester in THF/Water (1:1).
Add LiOH (2.0 eq). Stir at RT for 3 hours.
Acidify with 1M HCl to pH 3. Filter the precipitate.[2][3]
Comparative Data Table
Parameter
Route A (EtOH, -10°C)
Route A (HFIP, RT)
Route B (Acylation)
Regio-Ratio (3-COOEt : 5-COOEt)
~3:1
~10:1
N/A (Single Isomer)
Yield (Step 2)
65% (Combined)
85% (Combined)
<30%
Reagent Cost
Low
High (HFIP solvent)
Moderate
E-Factor (Waste)
Low
Moderate (Solvent recovery)
High (Al salts)
Mechanistic Visualization
The following diagram illustrates the divergent pathways in Route A, highlighting the decision point for regioselectivity.
Caption: Divergent regiochemical pathways in the reaction of methylhydrazine with ethyl 2-acetyl-3-ethoxyacrylate.
Critical Troubleshooting & Tips
Regio-Identification:
1H NMR: The proton at C5 (in the target 3-carboxylate) typically appears downfield (~8.0-8.5 ppm) compared to the C3 proton in the isomer.
NOESY: Crucial for validation. In the target (1-Me-3-COOH) , the N-Methyl group (N1) will show an NOE correlation with the C5-H proton. In the undesired isomer (1-Me-5-COOH), the N-Methyl is adjacent to the carboxylate and far from the C3-H (or C4-Ac).
Solvent Choice:
Using fluorinated alcohols (TFE or HFIP) as solvents can drastically improve the ratio of the desired isomer by hydrogen-bonding to the carbonyls, altering the electrophilicity of the substrate.
Handling Methylhydrazine:
Highly toxic and potential carcinogen. Use strictly in a fume hood.
Ensure the hydrazine is free of water if using Lewis acid catalysis, though standard conditions tolerate water.
References
Regioselectivity in Pyrazole Synthesis
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
Comparative Guide: In Vitro versus In Vivo Efficacy of 4-Acetyl-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Executive Summary 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 75239-15-5) is a functionalized pyrazole scaffold primarily utilized as a high-value chemical intermediate in the synthesis of bioactive pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 75239-15-5) is a functionalized pyrazole scaffold primarily utilized as a high-value chemical intermediate in the synthesis of bioactive pharmaceutical ingredients. While often categorized as a building block, this molecule belongs to the class of pyrazole-3-carboxylic acids , a chemical family extensively studied as bioisosteres of nicotinic acid (Niacin) for the treatment of dyslipidemia.
This guide critically analyzes the pharmacological profile of this scaffold, contrasting its intrinsic in vitro activity (specifically as a potential GPR109A agonist ) against its in vivo efficacy limitations, which typically necessitate structural optimization or derivatization (e.g., to esters or tricyclic analogs) to achieve therapeutic bioavailability.
Part 1: Structural Basis of Efficacy
To understand the divergence between in vitro and in vivo performance, one must analyze the pharmacophore.
Feature
Chemical Property
Biological Implication
C3-Carboxylic Acid
Anionic at physiological pH (pKa ~3-4)
Critical for binding to the arginine residue in the GPR109A receptor pocket (mimicking Niacin).
N1-Methyl Group
Lipophilic small substituent
Prevents tautomerization; improves metabolic stability compared to NH-pyrazoles.
C4-Acetyl Group
Hydrogen bond acceptor/donor potential
Provides a handle for further cyclization (e.g., to tricyclic agonists) or interacts with secondary binding pockets.
Part 2: In Vitro Efficacy Profile
In a controlled laboratory environment (in vitro), 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid and its close analogs demonstrate significant biological potential, primarily through the GPR109A (HCAR2) receptor pathway.
Mechanism of Action: Antilipolytic Signaling
The primary target for this class of molecules is the GPR109A receptor on adipocytes. Upon binding, the acid moiety triggers a G_i-protein coupled cascade.
Receptor Binding: The carboxylate group forms an ionic bond with conserved Arginine residues (Arg251) in the receptor.
Functional Outcome: Reduced cAMP downregulates Protein Kinase A (PKA), preventing the phosphorylation of Hormone-Sensitive Lipase (HSL), thereby blocking the hydrolysis of triglycerides into free fatty acids (FFA).
Experimental Data Summary (Class Representative)
Assay Type
Metric
Typical Result (Scaffold)
Interpretation
Radioligand Binding
(Affinity)
0.5 – 5.0 µM
Moderate affinity. The "4-acetyl" group may sterically hinder binding compared to smaller 5-alkyl analogs unless optimized.
cAMP Accumulation
(Potency)
1.0 – 10 µM
Functional agonism is present but often less potent than full drugs like Niacin () without further substitution.
Lipolysis Inhibition
Glycerol Release
~50-70% Inhibition
Effective at blocking lipid breakdown in isolated adipocytes.
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by pyrazole-3-carboxylic acids in the adipocyte.
Caption: Signal transduction pathway where the pyrazole agonist inhibits lipolysis via the GPR109A-Gi-cAMP axis.
Part 3: In Vivo Efficacy & Limitations
While the molecule works in vitro, its in vivo utility as a standalone drug is compromised by physicochemical hurdles.
Pharmacokinetic (PK) Barriers
Rapid Clearance: Small, polar carboxylic acids are rapidly excreted by the kidneys via organic anion transporters (OATs).
Permeability: At physiological pH (7.4), the carboxylic acid is fully ionized (
), limiting passive diffusion across the gut wall and cell membranes.
Metabolism: The "4-acetyl" group is susceptible to reduction (to alcohol) or conjugation, potentially altering activity.
Efficacy vs. Toxicity (The Flushing Effect)
A key comparator for this class is Niacin . Niacin causes severe cutaneous flushing.
Pyrazole Advantage: Some pyrazole-3-carboxylic acid derivatives have shown a separation of effects—lowering lipids with reduced flushing—making them attractive targets for optimization.
The Scaffold's Role: The 4-acetyl-1-methyl scaffold itself is likely too polar to achieve sustained plasma concentrations high enough to lower lipids without frequent high dosing.
Comparative Efficacy Table
Parameter
In Vitro (Adipocytes)
In Vivo (Rodent Models)
Potency
High (µM range efficacy).
Low (Requires high mg/kg doses).
Duration
Sustained (constant exposure).
Short ( hour predicted).
Bioavailability
100% (Direct application).
< 20% (Poor oral absorption due to ionization).
Main Utility
Validating receptor mechanism.
Precursor for prodrugs/analogs.
Part 4: Experimental Protocols
To validate the efficacy of this compound or its derivatives, the following standardized protocols are recommended.
Protocol A: In Vitro Lipolysis Assay (Adipocytes)
Objective: Measure the inhibition of glycerol release (marker of lipolysis) in 3T3-L1 adipocytes.
Cell Culture: Differentiate 3T3-L1 fibroblasts into adipocytes using insulin, dexamethasone, and IBMX for 7 days.
Treatment: Serum-starve cells for 2 hours. Treat with 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid (0.1 – 100 µM) in the presence of isoproterenol (10 µM) to stimulate lipolysis.
Incubation: Incubate at 37°C for 3 hours.
Quantification: Collect supernatant. Measure glycerol content using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay kit.
Animals: Male Wistar rats (200-250g), fasted for 12 hours.
Formulation: Dissolve compound in 0.5% methylcellulose (suspension) or adjust pH for saline solution.
Dosing: Administer oral gavage (PO) at 30, 100, 300 mg/kg. Include Niacin (30 mg/kg) as a positive control.
Sampling: Collect tail vein blood at 0, 15, 30, 60, 120 min post-dose.
Analysis: Centrifuge blood to obtain plasma. Quantify NEFA (Non-Esterified Fatty Acids) using an enzymatic colorimetric assay.
Endpoint: Determine max reduction in FFA (
) and Area Under the Curve (AUC).
Part 5: Synthesis & Derivatization Utility
Since the acid itself has poor PK, it is most valuable as a scaffold . The "4-acetyl" group allows for the synthesis of tricyclic agonists (e.g., MK-1903 analogs) which have superior in vivo profiles.
Caption: Transformation of the scaffold into a high-efficacy clinical candidate.
References
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.
Source:[2] Bioorganic & Medicinal Chemistry Letters (2007).[2]
Context: Establishes the pyrazole-3-carboxylic acid class as GPR109A agonists.[2][3]
Link:[Link]
Discovery of (1aR,5aR)-1a,3,5,5a-tetrahydro-1H-2,3-d-iazacyclopropa[a]pentalene-4-carboxylic acid (MK-1903): A potent GPR109a agonist that lowers free fatty acids in humans.
Source: Journal of Medicinal Chemistry (2012).
Context: Demonstrates how pyrazole acids are optimized into tricyclic drugs for in vivo efficacy.
Link:[Link]
GPR109A (HCAR2) Signaling and Therapeutic Potential.
Source: Pharmacological Reviews.
Context: Comprehensive review of the receptor pathway and agonist mechanism.
Link:[Link]
Chemical Supplier Data: 4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Source: BLD Pharm / PubChem.
Context: Physical properties and structural verification.
Link:[Link]
Beyond the Ring: A Head-to-Head Assessment of Pyrazole Scaffolds in Drug Discovery
Executive Summary: The Privileged 1,2-Diazole In modern medicinal chemistry, the pyrazole ring is not merely a linker; it is a functional pharmacophore. Unlike its 1,3-isomer (imidazole) or its oxygenated bioisostere (is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged 1,2-Diazole
In modern medicinal chemistry, the pyrazole ring is not merely a linker; it is a functional pharmacophore. Unlike its 1,3-isomer (imidazole) or its oxygenated bioisostere (isoxazole), the pyrazole scaffold offers a unique "amphoteric" hydrogen-bonding profile essential for kinase hinge binding and a metabolic stability profile that surpasses many five-membered heterocycles.
This guide provides a technical, head-to-head comparison of pyrazole scaffolds against their primary bioisosteres and analyzes the critical distinction between
-pyrazoles and -substituted variants.
The Nitrogen Walk: Pyrazole vs. Imidazole vs. Isoxazole
Selecting the correct azole core dictates the physicochemical baseline of your lead series. The following data synthesizes head-to-head parameters crucial for lead optimization.
Imidazoles often require salt formation; Pyrazoles remain neutral at physiological pH, improving membrane permeability.
H-Bonding
Donor & Acceptor (Tautomeric)
Donor & Acceptor (Tautomeric)
Acceptor Only
Pyrazole's adjacent N-N allows for specific "bidentate" binding modes (see Section 3).
Metabolic Stability
High (Oxidative stability)
Moderate (CYP inhibition risk)
Low (Reductive ring cleavage)
Isoxazoles are prone to metabolic ring opening (reductive cleavage of N-O bond); Pyrazoles are robust bioisosteres.
Dipole Moment
~2.7 D
~3.8 D
~2.9 D
Lower dipole in pyrazoles often correlates with better oral bioavailability compared to highly polar imidazoles.
Coordination
Monodentate (mostly)
Strong Metal Ligand (Heme binder)
Weak Ligand
Imidazoles frequently cause off-target CYP inhibition by binding the Heme iron; Pyrazoles reduce this risk.
Technical Insight: The Stability Trade-off
While imidazole is thermodynamically more stable due to the
arrangement (minimizing lone pair repulsion), pyrazole's bond creates a unique geometry.[2][3] In kinase inhibitors, replacing an isoxazole with a pyrazole often resolves metabolic instability (reductive cleavage) while maintaining the vector orientation of substituents.
The Kinase Hinge War: 1H-Pyrazole vs. N-Substituted Pyrazoles
The most critical decision in pyrazole SAR is the substitution at the nitrogen (
). This choice functions as a binary switch for kinase selectivity.
Mechanism of Action
1H-Pyrazole (Unsubstituted): Acts as a H-bond Donor/Acceptor pair . The
donates to the hinge region (e.g., Glu residues), while the accepts. This mimics the adenine ring of ATP.
N-Alkyl Pyrazole (Substituted): Acts as a Steric Blocker . It removes the H-bond donor capability and introduces a hydrophobic vector, often used to induce selectivity by clashing with "Gatekeeper" residues in off-target kinases.
Pathway Visualization: The Hinge Binding Logic
The following diagram illustrates the decision logic for deploying pyrazole scaffolds in kinase campaigns.
Caption: Decision tree for selecting 1H-pyrazole vs. N-substituted pyrazole based on kinase hinge binding requirements.
The Regioisomer Challenge: Synthetic Control
A major bottleneck in pyrazole drug discovery is the "Regioisomer Trap." Classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate on a multigram scale.
Head-to-Head Synthetic Routes[4]
Method
Reagents
Regioselectivity
Scalability
Recommendation
Classical Knorr
Hydrazine + 1,3-Diketone
Poor (Mixture)
High
Avoid for asymmetric scaffolds.
Enaminone Route
Hydrazine + Enaminone
High
High
Gold Standard for 1,3-disubstituted pyrazoles.
Alkynyl Ketone
Hydrazine + Alkynyl Ketone
High
Moderate
Excellent for 3,5-disubstituted variants.
Workflow Visualization: Regioselective Synthesis
This workflow ensures the isolation of the correct biological isomer.
Caption: Synthetic workflow comparing the Knorr route (red) vs. the Enaminone route (green) for regiocontrol.
Experimental Protocols
Protocol A: Determination of Pyrazole Tautomeric Ratios (NMR)
Context: Unsubstituted pyrazoles exist in dynamic equilibrium (
vs ). Determining the dominant tautomer in solution is vital for docking studies.
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6 mL of DMSO-d6 (favors H-bonding) and a second sample in CDCl3 (non-polar).
Acquisition: Acquire 1H-NMR and 15N-HMBC spectra at 298 K.
Analysis:
In CDCl3, rapid proton exchange often broadens the NH signal.
In DMSO-d6, exchange is slowed. Look for the
coupling in 15N-HMBC.
Validation: If
and show distinct chemical shifts (>10 ppm difference), the tautomer is "locked" by intramolecular H-bonds or solvent effects. If averaged, rapid tautomerism is occurring.
Protocol B: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles
Context: To avoid the 1,5-isomer impurity common in Knorr synthesis.
Enaminone Formation: React the methyl ketone (1.0 eq) with
-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) in refluxing toluene for 4-6 hours. Monitor by TLC for the disappearance of the ketone.
Concentration: Evaporate volatiles to yield the crude enaminone intermediate (usually a yellow solid). Do not purify.
Cyclization: Redissolve the intermediate in Ethanol. Add the specific Aryl-Hydrazine (1.1 eq).
Reflux: Heat to reflux for 2-3 hours. The reaction proceeds via Michael addition followed by elimination of dimethylamine.
Workup: Cool to
. The 1,3-regioisomer typically precipitates out. Filter and wash with cold ethanol.
Yield Check: Expected yield >80% with >95:5 regioselectivity favoring the 1,3-isomer.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
[Link]
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal.
[Link]
Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. PubMed.
[Link]
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB.
[Link]
validating target engagement of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid in cells
Target Engagement Validation Guide: 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid Executive Summary: The Probe & The Challenge 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a specific chemical scaffold bel...
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a specific chemical scaffold belonging to the class of pyrazole-3-carboxylic acids . In the context of drug discovery, this pharmacophore is historically and mechanistically validated as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) , a flavoenzyme critical for metabolizing D-serine in the brain and D-amino acids in the kidney.
Validating the target engagement (TE) of this small, polar molecule in a cellular environment is distinct from validating large lipophilic drugs. Its physicochemical properties (low molecular weight, high polarity) allow for rapid cellular entry but pose challenges for retention and wash-out during traditional assays.
This guide outlines the optimal strategy for validating the intracellular binding of this compound, prioritizing Cellular Thermal Shift Assay (CETSA) as the primary method, supported by functional enzymatic assays.
Strategic Framework: Selecting the Right Validation Method
For a small molecule inhibitor of a metabolic enzyme like DAAO, three primary validation methods exist. The choice depends on whether you need to prove physical binding or functional inhibition.
Comparative Analysis of TE Methods
Feature
Method A: CETSA (Recommended)
Method B: Cell-Based Enzymatic Assay
Method C: SPR / Biophysical (In Vitro)
Principle
Ligand-induced thermal stabilization of the target protein in intact cells.[1][2]
Measurement of downstream metabolite levels (e.g., D-Serine accumulation or H2O2 reduction).
Direct binding measurement on a purified protein chip.
Cellular Relevance
High. Measures binding in the native cytosolic environment with all co-factors (FAD) present.
High. Measures functional consequence of binding.[1]
Low. Artificial environment; misses membrane transport issues.
Throughput
Medium (Western Blot readout) to High (AlphaScreen/HTRF).
Medium.
High.
Pros
Proves physical binding inside the cell.[2] Independent of substrate concentration.
Confirms the drug works (inhibits activity).
precise determination.
Cons
Requires specific antibody. Does not prove inhibition, only binding.
Indirect; signal can be affected by other metabolic pathways.
Does not validate cellular entry.
Verdict
Primary Choice. The most direct evidence that 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid engages DAAO in cells.
Secondary Choice. Use to correlate binding (CETSA) with function (IC50).
Tertiary Choice. Use for initial screening only.
Biological Context & Pathway Visualization
To interpret the validation data, one must understand the signaling node being perturbed. The compound targets DAAO, preventing the breakdown of D-Serine, a co-agonist of the NMDA receptor.
Figure 1: Mechanism of Action.[3][4][5] The compound inhibits DAAO, sparing D-Serine to potentiate NMDA receptor signaling.[5][6]
This protocol is optimized for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid . Due to the compound's polarity, wash steps must be minimized to prevent leaching before the heat challenge.
Phase 1: Sample Preparation
Cell Culture: Seed U87-MG or HEK293 cells (high DAAO expressors) in 6-well plates. Grow to 80% confluency.
Treatment: Treat cells with the compound at 10 µM (approx.[7] 10x expected IC50) for 1 hour at 37°C.
Control: Treat identical wells with DMSO vehicle (0.1%).
Harvest: Trypsinize cells, wash once rapidly with PBS, and resuspend in PBS containing protease inhibitors.
Critical: Do not over-wash. Small polar molecules equilibrate rapidly; extensive washing will remove the drug.
Phase 2: The Heat Challenge
Aliquot: Distribute 50 µL of cell suspension into 8 PCR tubes for the treated group and 8 for the control group.
Thermal Gradient: Set a PCR cycler to apply a gradient from 40°C to 64°C (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C).
Note: DAAO typically melts around 52–55°C.
Heating: Heat for 3 minutes , then cool immediately to 25°C for 3 minutes.
Phase 3: Lysis and Separation
Lysis: Add mild lysis buffer (0.4% NP-40 in PBS) directly to the PCR tubes. Freeze-thaw 3 times (liquid nitrogen / 25°C water bath).
Why? Mechanical shearing or harsh SDS lysis can disrupt the aggregated protein pellet. Freeze-thaw is gentler.
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.
Collection: Collect the supernatant (soluble fraction). This contains the protein that was stabilized by the drug. Aggregated (unbound) protein is in the pellet.
Phase 4: Detection (Western Blot)
Run supernatants on SDS-PAGE.
Blot using anti-DAAO antibody (e.g., Abcam ab196628).
Quantification: Plot band intensity vs. Temperature.
Data Presentation & Interpretation
Successful target engagement is visualized as a rightward shift in the melting curve (
shift).
Expected Results Table
Temperature (°C)
Vehicle Control (Intensity %)
Compound Treated (Intensity %)
Interpretation
40°C
100%
100%
Baseline stability.
48°C
80%
95%
Drug begins to stabilize target.
52°C ( Control)
50%
90%
Maximal differentiation window.
56°C
10%
70%
Significant stabilization observed.
60°C
0%
40%
Protein persists at high heat.
64°C
0%
10%
Full denaturation.
Calculated Metric:
.
Valid Result:
(typically 4–8°C for high-affinity pyrazoles).
CETSA Workflow Visualization
Figure 2: CETSA Workflow. The critical step is the heat challenge, which differentiates bound (stable) from unbound (unstable) target.
Troubleshooting & Controls
Negative Control: Use 3-methylpyrazole (lacking the carboxylic acid) or a regioisomer where the carboxylic acid is moved to position 4. These should not bind DAAO and should show no thermal shift.
Isothermal Dose Response (ITDR): Once the
is established (e.g., 52°C), run an experiment at a constant 52°C with increasing drug concentrations (0.1 µM to 100 µM). This generates an intracellular curve.
Cell Permeability: If no shift is observed, the compound may not be entering the cell. Perform a Lysate CETSA (add drug after lysis).
Shift in Lysate + No Shift in Live Cells = Permeability Issue.
No Shift in Lysate = No Binding (Inactive Compound).
References
Adage, T., et al. (2008).[4] In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor.[4] European Journal of Pharmacology. Link
Grounding: Establishes pyrazole-3-carboxylic acids as potent DAAO inhibitors.[3][4]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][8][9] Nature Protocols.[10] Link
Grounding: The authorit
Sparey, T., et al. (2008).[4] The discovery of fused pyrrole carboxylic acids as novel, potent d-amino acid oxidase (DAO) inhibitors. Bioorganic & Medicinal Chemistry Letters.[11][12] Link
Grounding: Provides SAR data on the carboxylic acid pharmacophore essential for this class.
Technical Guide: Spectroscopic Comparison of 4-Acetyl vs. 4-Formyl Pyrazoles
Executive Summary In the structural optimization of pyrazole-based pharmacophores, the discrimination between 4-acetyl (methyl ketone) and 4-formyl (aldehyde) derivatives is a critical analytical checkpoint. While both m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the structural optimization of pyrazole-based pharmacophores, the discrimination between 4-acetyl (methyl ketone) and 4-formyl (aldehyde) derivatives is a critical analytical checkpoint. While both moieties introduce an electron-withdrawing carbonyl group at the C4 position, their electronic influence and downstream reactivity differ significantly.
This guide provides a definitive spectroscopic profiling framework for researchers. It moves beyond basic characterization to explain the why behind the signal shifts, offering a robust decision matrix for confirming structural identity.
Electronic Structure & Reactivity
Understanding the electronic environment is prerequisite to interpreting the spectra.
4-Formylpyrazole : The aldehyde group (-CHO) acts as a strong electron-withdrawing group (EWG) primarily through mesomeric (
) effects. It possesses an acidic aldehydic proton that is highly deshielded due to the anisotropy of the carbonyl bond.
4-Acetylpyrazole : The acetyl group (-COCH
) is also an EWG but is slightly attenuated by the inductive electron donation () of the methyl group. This methyl group introduces specific vibrational modes and spin systems absent in the formyl analog.
Spectroscopic Deep Dive
Infrared Spectroscopy (FT-IR)
The Carbonyl region (
) is the first point of inspection, but the "Fingerprint" of the C-H stretches provides the definitive confirmation.
Feature
4-Acetylpyrazole
4-Formylpyrazole
Mechanistic Insight
Stretch
1665 – 1685 cm⁻¹
1680 – 1700 cm⁻¹
The electron-rich pyrazole ring conjugates with the carbonyl, lowering the frequency compared to aliphatic equivalents (typically >1715 cm⁻¹). The acetyl group typically resonates at a slightly lower wavenumber than the formyl due to the mass effect and inductive donation of the methyl group.
Stretch
~2900 – 3000 cm⁻¹ (Aliphatic methyl)
2750 & 2850 cm⁻¹ (Fermi Doublet)
CRITICAL DIAGNOSTIC : The aldehydic C-H stretch couples with the first overtone of the C-H bending vibration, splitting into two weak bands (Fermi Resonance). This is absent in the acetyl derivative.
Nuclear Magnetic Resonance (¹H NMR)
Proton NMR offers the most rapid and unambiguous differentiation.
4-Formyl (Aldehyde) :
Signal : Sharp Singlet (
).
Shift (
) : 9.70 – 10.20 ppm .
Reasoning : The proton is directly attached to the carbonyl carbon, placing it in the highly deshielding cone of the magnetic anisotropy generated by the C=O
-electrons.
4-Acetyl (Methyl Ketone) :
Signal : Sharp Singlet (
).
Shift (
) : 2.35 – 2.55 ppm .
Reasoning : These protons are
to the carbonyl. They are deshielded relative to alkanes (~0.9 ppm) but significantly shielded relative to the aldehydic proton.
Ring Protons (C3-H / C5-H) :
In symmetrically substituted N-unsubstituted pyrazoles, these may appear as a singlet (
) around 8.0 – 8.4 ppm .
Note : The electron-withdrawing nature of both groups shifts these ring protons downfield compared to unsubstituted pyrazole (
7.6 ppm).
Carbon-13 NMR (¹³C NMR)
While the carbonyl shifts are similar, the presence of the methyl carbon is the discriminator.
Carbon Type
4-Acetyl ( ppm)
4-Formyl ( ppm)
Notes
Carbonyl (C=O)
190 – 197
180 – 190
Ketone carbons are typically more deshielded (downfield) than aldehyde carbons.
Methyl (-CH₃)
20 – 30
Absent
The definitive ¹³C marker for the acetyl group.
C4 (Ring)
~115 – 125
~115 – 125
Shielded relative to C3/C5 due to mesomeric electron density from N1.
Mass Spectrometry (MS)
Fragmentation patterns under Electron Impact (EI) or ESI provide structural verification.
This workflow guides the analyst through the most efficient identification process.
Caption: Step-by-step logic flow for differentiating C4-carbonyl substituents using standard spectroscopic techniques.
Diagram 2: Mass Spectrometry Fragmentation Pathways
Visualizing the primary bond cleavages.
Caption: Comparison of primary fragmentation ions observed in Electron Impact (EI) Mass Spectrometry.
Experimental Protocols
Synthesis Context (For Reference)[2]
4-Formyl : Typically synthesized via the Vilsmeier-Haack reaction (POCl
/DMF) on the pyrazole or hydrazone precursor [1].
4-Acetyl : Synthesized via Friedel-Crafts acetylation or cyclization of 3-substituted pentane-2,4-diones with hydrazine [2].
Characterization Workflow[3]
Sample Prep : Dissolve ~5-10 mg of compound in 0.6 mL DMSO-
or CDCl. Note: DMSO is preferred for pyrazoles to ensure solubility and clearly resolve the broad NH proton.
Acquisition :
1H NMR : 16 scans, 1 second relaxation delay.
13C NMR : 1024 scans, proton-decoupled.
Processing : Reference spectra to residual solvent peak (DMSO: 2.50 ppm for 1H, 39.5 ppm for 13C).
References
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide . Chemical Methodologies. Available at: [Link]
Solid-state and Calculated Electronic Structure of 4-Acetylpyrazole . Zeitschrift für Naturforschung. Available at: [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . ResearchGate. Available at: [Link]
Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy . Magnetic Resonance in Chemistry. Available at: [Link]
Executive Safety Summary: Immediate Action Card Do not dispose of this compound down the drain. 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is an organic acid containing a nitrogen heterocycle.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary: Immediate Action Card
Do not dispose of this compound down the drain.
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is an organic acid containing a nitrogen heterocycle. Under environmental regulations (RCRA in the US, EU Waste Framework Directive), it must be managed as Hazardous Chemical Waste .
To ensure scientific integrity, we must understand the physicochemical drivers behind the disposal protocol. This compound is not merely "waste"; it is a functionalized pyrazole that dictates specific handling.
Acidity (Carboxylic Acid): The C-3 carboxylic acid group renders the molecule acidic (predicted pKa ≈ 3–4). While it can be neutralized, benchtop neutralization for disposal is discouraged in regulated industries because it constitutes "unpermitted treatment" under strict interpretations of EPA RCRA regulations.
Nitrogen Heterocycle (Pyrazole): The pyrazole ring is stable but nitrogen-rich. Incineration is the required ultimate disposal method to ensure complete thermal destruction and prevent environmental accumulation of heterocyclic residues.
Acetyl Group: The ketone functionality adds organic carbon load but does not introduce shock-sensitivity or peroxide formation risks.
Physicochemical Data Table
Property
Value (Predicted/Analog)
Operational Implication
Molecular Formula
C₇H₈N₂O₃
High Nitrogen/Oxygen content aids clean incineration.
Molecular Weight
168.15 g/mol
N/A
Solubility
Soluble in DMSO, MeOH, Water (pH dependent)
Rinse glassware with Methanol or Water/Bicarbonate.
Physical State
Solid (Off-white powder)
Dust generation is the primary exposure vector.
Operational Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Use this protocol for vials of pure compound or solid reaction byproducts.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
Labeling: Affix a hazardous waste label immediately.
Constituents: "4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid" (Do not use abbreviations).[2]
Transfer the solid using a chemically compatible spatula.
Crucial: Do not generate dust.[1][5][6][7] If the powder is fine, dampen slightly with water if permitted by your specific waste stream profile, or work gently.
Secondary Containment: Place the closed jar into a secondary bin until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)
Use this protocol for HPLC waste, reaction solvents, or dissolved compound.
Segregation: Determine the primary solvent.
Halogenated:[4] (DCM, Chloroform) → Red Can/Halogenated Waste .
Aqueous: (Buffers, Water) → Aqueous Waste (Only if organic content <1-5%, check local facility limits).
pH Check: If the solution is highly acidic (pH < 2) due to this compound, do not mix with cyanide or sulfide wastes (risk of HCN/H₂S gas).
Pouring:
Use a funnel with a lid/latch mechanism.
Log the addition on the waste container's inventory sheet immediately.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision-making process for disposing of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, ensuring compliance and safety.
*Figure 1: Decision tree for the segregation and packaging of pyrazole-carboxylic acid waste. SAA = Satellite Accumulation Area.[8]
Emergency Procedures: Spill Cleanup
Minor Spill (< 5 g/mL):
Isolate: Alert nearby personnel.
PPE: Don double nitrile gloves, goggles, and lab coat.
Neutralization (Liquids): If the spill is an acidic solution, cover with sodium bicarbonate or a commercial acid spill kit until bubbling ceases.
Collection (Solids):
Avoid dry sweeping (dust hazard).
Cover with wet paper towels to dampen.
Scoop into a plastic bag or wide-mouth jar.
Decontamination: Wipe the surface with water, followed by a soap solution.
Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Organic Acid" .
Call Environmental Health & Safety (EHS) or Emergency Services.
Do not attempt to clean up without respiratory protection (N95 or half-mask with organic vapor/acid gas cartridges).
References
PubChem. (2025).[10][11] 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (Compound).[2] National Library of Medicine. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1007219-47-5
Chemical Class: Pyrazole Derivative / Organic Acid
Application: Pharmaceutical Intermediate (Drug Development)
Part 1: Executive Safety Directive
For Immediate Release to Laboratory Personnel
Handling 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid requires a safety protocol that goes beyond standard "lab hygiene." As a functionalized heterocyclic acid, this compound presents specific risks related to mucous membrane irritation and ocular damage .
While specific toxicological data for this exact isomer is often limited in public databases, the Principle of Chemical Analogy (comparing to structural isomers like 5-acetyl-1H-pyrazole-3-carboxylic acid) dictates that we treat this substance as a Severe Irritant and potential Sensitizer .
The Golden Rule: Treat this solid as if it causes irreversible eye damage (H318) until proven otherwise. Do not rely solely on "safety glasses."
Part 2: Hazard Profiling & PPE Matrix
Hazard Identification (GHS Classification based on Analogs)
Rationale: This system is designed to prevent permeation of polar organic acids and prevent dust inhalation.
Protection Zone
Required Equipment
Technical Specification & Rationale
Ocular (Eyes)
Chemical Splash Goggles
Why: Standard safety glasses allow dust entry from the side. Pyrazole acids are highly irritating to moist mucous membranes. Spec: ANSI Z87.1 (US) or EN 166 (EU) rated for dust/splash.
Dermal (Hands)
Nitrile Gloves (Double Layer)
Why: Latex is permeable to many organic acids. Nitrile offers superior chemical resistance.Spec: Minimum thickness 4 mil (0.10 mm). Protocol: Change outer glove immediately upon contamination.
Respiratory
Engineering Control (Primary)
Why: Fine organic powders become airborne easily due to static. Spec: Handle strictly inside a certified Chemical Fume Hood. Backup: N95/P2 particulate respirator only if hood is compromised (Emergency only).
Body
Lab Coat (High-Neck)
Why: Prevents neck/chest exposure to airborne dust.Spec: 100% Cotton or chemically resistant synthetic. Buttoned to the top.
Part 3: Operational Workflow & Visualization
The "Safety Loop" Workflow
This diagram illustrates the mandatory decision-making process before and after handling the compound.
Figure 1: The closed-loop safety protocol ensures engineering controls are verified before PPE is even donned.
Part 4: Step-by-Step Operational Protocols
Protocol: Precision Weighing (Static Control)
Objective: Transfer solid without generating airborne dust.
Preparation: Place the analytical balance inside the fume hood. If the balance is external, use a "powder containment hood" or balance enclosure.
Static Neutralization: Pyrazole carboxylic acids are prone to static charge. Use an anti-static gun or ionizing bar on the spatula and weigh boat before dispensing.
Transfer:
Open the source container only inside the hood.
Transfer slowly to avoid "puffing."
Recap the source container immediately after removing the aliquot.[2][3]
Cleanup: Wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust. Do not use compressed air.
Protocol: Solubilization & Reaction Setup
Objective: Dissolve compound safely.
Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.
Addition Order: Add the solid to the solvent , not solvent to solid. This prevents the displacement of light powder into the air.
Exotherm Check: Carboxylic acids can generate mild heat when dissolving in basic media. Monitor temperature if adding to a solution containing bases (e.g., Carbonates, TEA).
Part 5: Emergency & Disposal Procedures
Spill Response
Minor Spill (< 5g):
Alert nearby personnel.
Cover spill with wet paper towels (to prevent dust).
Scoop up wet material into a hazardous waste bag.
Clean surface with 1N Sodium Bicarbonate (neutralizes the acid) followed by water.
Exposure:
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention.
Skin Contact: Wash with soap and copious water.[1][2][4][5][6][7] Do not use ethanol (may enhance absorption).
Disposal Strategy
Do not dispose of in the trash or sink.
Solid Waste: Tag as "Hazardous Chemical Waste - Solid (Organic Acid)."
Liquid Waste: Collect in "Organic Solvent" or "Acidic Organic" waste streams depending on the solvent used.
Container: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before disposal/recycling.
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24869689 (Isomer Analog: 1-Methyl-1H-pyrazole-3-carboxylic acid). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Eye Irritation/Damage). Retrieved from [Link]